Metoclopramide N4-Sulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-chloro-4-[2-(diethylamino)ethylcarbamoyl]-5-methoxyphenyl]sulfamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O5S/c1-4-18(5-2)7-6-16-14(19)10-8-11(15)12(9-13(10)23-3)17-24(20,21)22/h8-9,17H,4-7H2,1-3H3,(H,16,19)(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMTXLHHLGRAPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NS(=O)(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562308 | |
| Record name | (2-Chloro-4-{[2-(diethylamino)ethyl]carbamoyl}-5-methoxyphenyl)sulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27260-42-0 | |
| Record name | N-[2-Chloro-4-[[[2-(diethylamino)ethyl]amino]carbonyl]-5-methoxyphenyl]sulfamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27260-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-4-{[2-(diethylamino)ethyl]carbamoyl}-5-methoxyphenyl)sulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of Metoclopramide N4-Sulfonate
An In-depth Technical Guide to the Synthesis and Characterization of Metoclopramide N4-Sulfonate
Abstract
Metoclopramide, a widely utilized antiemetic and prokinetic agent, possesses a primary aromatic amine at the N4 position, which presents a strategic site for chemical modification to potentially alter its physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive, theoretical framework for the synthesis and characterization of a novel derivative, this compound. While this specific compound is not extensively documented in existing scientific literature, this paper outlines a chemically sound and plausible approach for its synthesis via sulfonation of the N4-amino group. Furthermore, a detailed multi-technique strategy for its structural elucidation and purity assessment is presented, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the synthetic and analytical chemistry of novel pharmaceutical derivatives.
Introduction and Rationale
Metoclopramide is a substituted benzamide with a well-established clinical profile. Its structure features several functional groups amenable to chemical modification, including a primary aromatic amine. The N4-amino group is a key site for potential derivatization to create prodrugs or analogues with modified properties. The introduction of a sulfonate group (-SO₃H) at this position to form this compound could significantly increase the molecule's polarity and aqueous solubility at physiological pH. This modification may influence its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to altered bioavailability or a different pharmacokinetic profile.
This guide provides a robust, albeit theoretical, pathway for the synthesis and characterization of this novel derivative. The methodologies described are grounded in established principles of organic synthesis and analytical chemistry, providing a self-validating framework for researchers venturing into the synthesis of this or similar compounds.
Proposed Synthesis of this compound
The proposed synthesis involves the direct sulfonation of the N4-aromatic amine of Metoclopramide. A common and effective reagent for this transformation is the sulfur trioxide pyridine complex (SO₃·Py), which is milder and more selective than other sulfonating agents like fuming sulfuric acid or chlorosulfonic acid, minimizing potential side reactions with other functional groups in the Metoclopramide molecule.
Reaction Mechanism and Experimental Considerations
The reaction proceeds via an electrophilic aromatic substitution mechanism, where the sulfur trioxide acts as the electrophile. The pyridine in the complex serves to moderate the reactivity of SO₃. The lone pair of electrons on the N4-nitrogen atom attacks the sulfur atom of the SO₃, leading to the formation of a zwitterionic intermediate. A subsequent proton transfer results in the formation of the N-sulfonated product.
The choice of an aprotic polar solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) is crucial to dissolve the starting material and facilitate the reaction. The reaction is typically carried out at or below room temperature to control its exothermicity and prevent degradation.
Detailed Experimental Protocol
Materials:
-
Metoclopramide hydrochloride
-
Sulfur trioxide pyridine complex (SO₃·Py)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve Metoclopramide hydrochloride (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the sulfur trioxide pyridine complex (1.1 equivalents) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly pouring the mixture into a beaker of ice-cold deionized water.
-
Adjust the pH of the aqueous solution to approximately 8-9 with a saturated solution of sodium bicarbonate.
-
The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If no precipitate forms, proceed to extraction.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate to remove any unreacted starting material.
-
The desired sulfonated product, being highly polar, will likely remain in the aqueous layer.
-
Lyophilize the aqueous layer to obtain the crude sodium salt of this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by preparative HPLC.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Structural Characterization and Purity Assessment
A multi-faceted analytical approach is essential to unequivocally confirm the identity and purity of the synthesized this compound.
Spectroscopic Analysis
| Technique | Expected Observations for this compound | Rationale |
| ¹H NMR | - Downfield shift of aromatic protons adjacent to the N4-sulfonate group.- Disappearance of the two protons from the N4-amino group.- Appearance of a new, broad singlet corresponding to the N-H proton of the sulfonamide. | The electron-withdrawing nature of the sulfonate group deshields adjacent protons. The chemical environment of the N4-nitrogen is significantly altered upon sulfonation. |
| ¹³C NMR | - Downfield shift of the aromatic carbon atom directly attached to the N4-sulfonate group (C4).- Minimal changes in the signals corresponding to the other parts of the molecule. | The strong electron-withdrawing effect of the sulfonate group directly impacts the chemical shift of the carbon atom it is attached to. |
| FT-IR | - Appearance of strong, characteristic absorption bands in the ranges of 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹.- Disappearance of the N-H stretching vibrations of the primary amine (around 3400-3300 cm⁻¹). | These bands correspond to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group, which are highly characteristic. |
| Mass Spec. | - The molecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) should correspond to the calculated molecular weight of this compound (C₁₄H₂₁ClN₄O₅S).- Fragmentation patterns may show the loss of SO₃. | Mass spectrometry provides direct evidence of the molecular weight of the synthesized compound, confirming the addition of the SO₃ group. |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of the final compound and for monitoring the reaction progress.
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Detection: UV detection at a wavelength where both Metoclopramide and the product have significant absorbance (e.g., 273 nm).
-
Purity Assessment: The purity of the sample can be determined by the area percentage of the main peak in the chromatogram.
Characterization Workflow Diagram
Caption: A multi-technique workflow for the characterization of this compound.
Conclusion
This technical guide has presented a detailed and scientifically grounded theoretical framework for the synthesis and characterization of the novel compound, this compound. By proposing a plausible synthetic route using a mild sulfonating agent and outlining a comprehensive analytical strategy, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The successful synthesis and characterization of this derivative would provide a new avenue for exploring the structure-activity relationship of Metoclopramide and could lead to the development of new chemical entities with improved pharmaceutical properties. The principles and workflows described herein are broadly applicable to the synthesis and analysis of other novel drug derivatives.
References
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Title: Metoclopramide - DrugBank Source: DrugBank Online URL: [Link]
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Title: Spectroscopic Identification of Organic Compounds Source: John Wiley & Sons URL: [Link]
-
Title: Introduction to Spectroscopy Source: Cengage Learning URL: [Link]
-
Title: Practical High-Performance Liquid Chromatography Source: John Wiley & Sons URL: [Link]
An In-Depth Technical Guide to Metoclopramide N4-Sulfonate: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for Metoclopramide N4-Sulfonate. As a significant metabolite and potential impurity of the widely used pharmaceutical agent Metoclopramide, a thorough understanding of this compound is critical for drug development, quality control, and safety assessment. This document synthesizes key technical data and provides practical insights for researchers and analytical scientists in the pharmaceutical industry.
Introduction to Metoclopramide and its N4-Sulfonate Metabolite
Metoclopramide is a substituted benzamide with prokinetic and antiemetic properties, primarily used to treat gastrointestinal motility disorders.[1] Its pharmacological activity is mainly attributed to dopamine D2 receptor antagonism.[2] The metabolism of Metoclopramide is a crucial aspect of its pharmacokinetic profile, with N-4 sulfation being a primary metabolic pathway in humans.[1] This process leads to the formation of this compound, a more polar and water-soluble compound that is readily excreted. The presence and quantity of this metabolite are important considerations in drug metabolism and pharmacokinetic studies, as well as in the impurity profiling of Metoclopramide drug substances and products.
Chemical Identity and Physicochemical Properties
A foundational understanding of a molecule begins with its fundamental chemical and physical characteristics.
Chemical Structure and Identity
This compound, also known by its chemical name [2-chloro-4-[2-(diethylamino)ethylcarbamoyl]-5-methoxyphenyl]sulfamic acid, is a derivative of Metoclopramide where a sulfonate group is attached to the nitrogen atom at position 4 of the aromatic ring.[3][4]
Table 1: Chemical Identity of this compound
| Parameter | Value | Reference |
| IUPAC Name | [2-chloro-4-[2-(diethylamino)ethylcarbamoyl]-5-methoxyphenyl]sulfamic acid | [4] |
| Synonyms | Metoclopramide N4-Sulfate, Metoclopramide Metabolite M2 | [5][6] |
| CAS Number | 27260-42-0 | [3][7] |
| Molecular Formula | C₁₄H₂₂ClN₃O₅S | [3][6] |
| Molecular Weight | 379.86 g/mol | [3][6] |
Physicochemical Properties
While experimental data for some physicochemical properties of this compound are not extensively reported in publicly available literature, some key properties of the parent compound, Metoclopramide, can provide context. The addition of the sulfonate group is expected to significantly increase the polarity and aqueous solubility of the molecule.
Table 2: Physicochemical Properties of Metoclopramide (Parent Compound)
| Parameter | Value | Reference |
| Melting Point | 182.5-184 °C | [1] |
| pKa (basic) | 9.27 | [1] |
| LogP | 2.667 | [1] |
| Solubility | Soluble in methanol; Sparingly soluble in water, ethanol, 0.1 N HCl, 0.1 N NaOH, and phosphate buffer (pH 7.4) | [8] |
Note: These properties are for the parent drug, Metoclopramide. The N4-Sulfonate is expected to have significantly different solubility and pKa values due to the presence of the acidic sulfonate group.
Structural Elucidation and Spectroscopic Analysis
Characterization of this compound relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of Metoclopramide exhibits characteristic peaks for its functional groups.[8][10][11][12][13] For this compound, additional strong absorption bands corresponding to the S=O stretching vibrations of the sulfonate group would be expected, typically in the regions of 1350-1160 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the identification and structural elucidation of metabolites and impurities. The mass spectrum of Metoclopramide shows characteristic fragmentation patterns.[14][15] For this compound, the molecular ion peak would be observed at m/z 380 [M+H]⁺.[16] The fragmentation pattern would likely involve the loss of the sulfonate group (SO₃) and other characteristic cleavages of the side chain, providing valuable structural information.
Synthesis of this compound
The synthesis of this compound is not widely detailed in the literature, as it is primarily of interest as a metabolite and impurity. However, general synthetic strategies for N-sulfonation of anilines can be considered. These typically involve the reaction of the parent aniline with a sulfonating agent such as sulfur trioxide or a chlorosulfonic acid derivative under controlled conditions. For use as a reference standard in analytical studies, a purified sample of this compound would be required. Several chemical suppliers offer this compound as a research chemical or reference standard.[3][6][7][17]
Analytical Methodologies for Quantification
Accurate and precise analytical methods are essential for the quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the analysis of pharmaceuticals and their impurities.[18][19] A stability-indicating HPLC method is crucial for separating Metoclopramide from its degradation products and metabolites, including the N4-sulfonate.
Protocol: A General Stability-Indicating HPLC-UV Method for Metoclopramide and Related Substances
This protocol is a general guideline and may require optimization for the specific analysis of this compound.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm) is commonly used.[1][19]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer and the gradient of the organic modifier are critical for achieving optimal separation. A mobile phase consisting of a 50:50 mixture of acetonitrile and a pH 4.6 buffer has been reported for Metoclopramide analysis.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both Metoclopramide and this compound exhibit significant absorbance. The λmax of metoclopramide is around 273 nm.[6][8]
-
Injection Volume: Typically 10-20 µL.
-
Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[19]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, particularly in biological matrices, LC-MS/MS is the method of choice.[18][19][20] This technique combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry.
Workflow: LC-MS/MS Analysis of this compound
Caption: A logical approach to investigate the formation of this compound during forced degradation studies.
Conclusion
This compound is a key molecule in the overall profile of Metoclopramide. A thorough understanding of its chemical properties, structure, and analytical behavior is paramount for pharmaceutical scientists. This guide has provided a consolidated resource of technical information, highlighting the importance of robust analytical methods for its characterization and quantification. Further research into its specific physicochemical properties and synthetic pathways will continue to enhance our understanding of this important metabolite.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4168, Metoclopramide. Retrieved January 22, 2026 from [Link].
- Al-Ghanana, S. M., et al. (2018). Rapid Determination of Metoclopramide Level in Human Plasma by LC-MS/MS Assay.
- Al-Shdefat, R., et al. (2025). Analytical Techniques for Quantification of Metoclopramide: A Comprehensive Review.
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ResearchGate. (n.d.). FTIR spectra of Metoclopramide (A), Eudragit L100 (B), Methylcellulose... [Image]. Retrieved January 22, 2026 from [Link]
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Cheméo. (2026). Metoclopramide (CAS 364-62-5) - Chemical & Physical Properties. Retrieved January 22, 2026 from [Link]
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ResearchGate. (n.d.). FTIR spectra of metoclopramide and some of the formulated transdermal patches. [Image]. Retrieved January 22, 2026 from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. metoclopramide. Retrieved January 22, 2026 from [Link]
- Cowan, D. A., Huizing, G., & Beckett, A. H. (1976). Identification of four new metabolic products of metoclopramide using mass spectrometry. Xenobiotica, 6(10), 605–616.
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Retrieved January 22, 2026 from [Link]
- Université catholique de Louvain. (2009). LC–MS characterization of metoclopramide photolysis products. Journal of Photochemistry and Photobiology A: Chemistry, 208(2-3), 135-141.
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ResearchGate. (n.d.). FTIR Spectra of Metoclopramide hydrochloride. [Image]. Retrieved January 22, 2026 from [Link]
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ClinPGx. This compound. Retrieved January 22, 2026 from [Link]
- Arita, T., et al. (1970). Transformation and excretion of drugs in biological systems. 3. Separatory determination of metoclopramide and its N4-glucuronide and N4-sulfonate in rabbit urine and bile. Chemical & Pharmaceutical Bulletin, 18(8), 1670-1674.
- Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 133-142.
- A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods. (2024). BMC Chemistry, 18(1), 46.
- J-Stage. (1978). An Improved Synthesis of Metoclopramide. Chemical and Pharmaceutical Bulletin, 26(9), 2798-2802.
- Al-Majdhi, Y. K., et al. (2011). Synthesis of new metoclopramide derivatives and in vitro evaluation of their human cholinesterases protection against Chlorpyrifos. Iraqi Journal of Pharmaceutical Sciences, 20(2), 58-66.
- MedCrave. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6).
- Mishra, S., & Soni, H. (2019). Preformulation Studies of Metoclopramide Hydrochloride: Fundamental Part of Formulation Design. East African Scholars Journal of Pharmaceutical Sciences, 1(6), 164-169.
- International Journal of Pharmaceutical Sciences Review and Research. (2023). Development and Validation of Analytical Method for the Estimation of Drugs Metoclopramide Hydrochloride and Dexamethasone Sodium Phosphate by FTIR. International Journal of Pharmaceutical Sciences Review and Research, 79(2), 33-35.
- Blazheyevskiy, M., et al. (2020). Determination of Metoclopramide Hydrochloride in Pharmaceutical Formulations using N-Oxidation Caroate. Marmara Pharmaceutical Journal, 24(3), 588-597.
- Seelam, N. V., et al. (2020). LC-MS characterization of acid degradation products of metoclopramide: Development and validation of a stability-indicating RP-HPLC method. International Journal of Research in Pharmaceutical Sciences, 11(1), 781-789.
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Navigating the Metabolic Maze: A Technical Guide to the Preclinical Pharmacokinetics of Metoclopramide N4-Sulfonate
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics of metoclopramide N4-sulfonate, a significant metabolite of the widely used prokinetic and antiemetic agent, metoclopramide. As Senior Application Scientists, our goal is to synthesize complex data into a coherent and actionable framework, elucidating the causal relationships that govern the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical models. This document moves beyond a simple recitation of facts to offer field-proven insights into experimental design and data interpretation, empowering researchers to make informed decisions in their drug development programs.
Introduction: The Significance of N4-Sulfonation in Metoclopramide's Disposition
Metoclopramide, a substituted benzamide, exerts its pharmacological effects through dopamine D2 receptor antagonism and 5-HT4 receptor agonism.[1] Its clinical efficacy is well-established; however, its pharmacokinetic profile is characterized by significant inter-individual variability, partly attributable to its complex metabolism.[2] Metoclopramide undergoes extensive biotransformation, primarily through oxidation via cytochrome P450 2D6 (CYP2D6), as well as conjugation reactions, including glucuronidation and sulfation.[3]
One of the key metabolic pathways is N4-sulfation, which leads to the formation of this compound. In humans, this sulfated conjugate is a major urinary metabolite, and the extent of its formation can correlate with the systemic exposure to the parent drug.[2][4] Understanding the pharmacokinetics of this N4-sulfonate metabolite in preclinical species is therefore paramount for several reasons:
-
Translational Relevance: Assessing whether preclinical models adequately mimic human metabolism is crucial for predicting human pharmacokinetics and potential drug-drug interactions.
-
Safety Assessment: The metabolite's own potential pharmacological or toxicological activity needs to be characterized, which requires a thorough understanding of its exposure in safety species.
-
Bioanalytical Strategy: Robust analytical methods are required to accurately quantify both the parent drug and its significant metabolites in various biological matrices.
This guide will delve into the known aspects of this compound's pharmacokinetics in common preclinical models, highlighting the critical interspecies differences and providing practical guidance on experimental methodologies.
The Metabolic Pathway of Metoclopramide to N4-Sulfonate
The biotransformation of metoclopramide to its N4-sulfonate conjugate is a Phase II metabolic reaction catalyzed by sulfotransferase (SULT) enzymes. This process involves the addition of a sulfonate group to the N4-amino group of the metoclopramide molecule.
Caption: Metabolic pathway of metoclopramide.
Interspecies Differences in Metoclopramide N4-Sulfonation: A Critical Consideration
A recurring theme in the preclinical evaluation of metoclopramide is the marked difference in metabolic profiles between humans and commonly used animal species.[2] This divergence is particularly evident for the N4-sulfonation pathway.
Table 1: Interspecies Comparison of Metoclopramide Metabolism with a Focus on N4-Sulfonation
| Species | N4-Sulfonation Pathway | Other Major Metabolic Pathways | Key References |
| Human | Major | Oxidation (CYP2D6), Glucuronidation | [2][4] |
| Dog | Minor | N-de-ethylation, other conjugations | [3] |
| Rabbit | Present | N-de-ethylation, Glucuronidation | [3] |
| Rat | Not a major pathway | N-de-ethylation | [3] |
Expert Insight: The observation that N4-sulfonation is a minor pathway in dogs, a standard species for toxicology studies, presents a significant translational challenge.[3] This implies that the exposure to this compound in dogs may not be representative of the human scenario. Consequently, if the N4-sulfonate metabolite were to have unique pharmacological or toxicological properties, these might be underestimated in canine safety studies. For a more human-relevant assessment of sulfation, the rabbit may be a more appropriate, albeit less conventional, preclinical model.[3]
Data Gap and Future Directions: A critical limitation in the current body of literature is the conspicuous absence of detailed pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for the this compound metabolite itself in the plasma of any preclinical species. Most studies focus on the disposition of the parent drug. Future research should prioritize the development and application of validated bioanalytical methods to quantify the N4-sulfonate in plasma and other tissues of preclinical models to enable a direct comparison of its exposure across species and to better inform human risk assessment.
Experimental Protocols for Preclinical Pharmacokinetic Studies
To accurately characterize the pharmacokinetics of metoclopramide and its N4-sulfonate metabolite, a meticulously designed and executed experimental workflow is essential. The following protocols are based on established methodologies and best practices in the field.
Animal Dosing and Sample Collection
-
Species Selection: Based on the metabolic profile, rabbits may be a more suitable model than dogs or rats for studying N4-sulfonation. However, the choice of species will ultimately depend on the specific research question and regulatory requirements.
-
Dose Administration: Metoclopramide can be administered via various routes, including oral (gavage) and intravenous (bolus or infusion). The chosen route should align with the intended clinical application.
-
Blood Sampling: Serial blood samples should be collected at appropriate time points to adequately define the plasma concentration-time profile of both metoclopramide and its N4-sulfonate metabolite. A typical sampling schedule might include pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Urine and Feces Collection: To assess the routes and extent of excretion, urine and feces should be collected over 24 or 48 hours post-dose using metabolic cages.
Caption: Preclinical pharmacokinetic study workflow.
Bioanalytical Method for Quantification of Metoclopramide and N4-Sulfonate
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity.
Step-by-Step Protocol for Sample Preparation (Liquid-Liquid Extraction):
-
Sample Thawing: Thaw plasma, urine, or tissue homogenate samples on ice.
-
Aliquoting: Pipette a known volume (e.g., 100 µL) of the sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add a small volume of a working solution of a suitable internal standard (e.g., a stable isotope-labeled analog of metoclopramide).
-
pH Adjustment: Adjust the pH of the sample to alkaline conditions (e.g., with sodium carbonate solution) to ensure the analytes are in their non-ionized form, which enhances extraction efficiency into an organic solvent.
-
Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., diethyl ether or a mixture of dichloromethane and isopropanol).
-
Vortexing: Vortex the tubes vigorously for a set period (e.g., 5-10 minutes) to ensure thorough mixing and facilitate the transfer of the analytes into the organic phase.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g for 5-10 minutes) to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the organic supernatant to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase used for the LC-MS/MS analysis.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions (Illustrative Example):
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for metoclopramide, this compound, and the internal standard.
Trustworthiness through Self-Validation: Every bioanalytical method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). This includes assessing linearity, accuracy, precision, selectivity, stability, and matrix effects to ensure the reliability of the generated data.
Conclusion and Future Perspectives
The N4-sulfonation of metoclopramide represents a critical metabolic pathway in humans that exhibits significant interspecies variability in preclinical models. While qualitative data confirms its presence in species like the rabbit, a significant knowledge gap exists regarding the quantitative pharmacokinetic profile of this compound in these models. This guide has provided a framework for understanding the importance of this metabolite, the challenges posed by interspecies differences, and the experimental approaches required for its characterization.
To advance our understanding and improve the translation of preclinical findings to the clinic, future research should be directed towards:
-
Quantitative Pharmacokinetic Studies: Performing definitive pharmacokinetic studies in multiple preclinical species (including rabbits) to determine the plasma and tissue exposure of this compound.
-
In Vitro Metabolism Studies: Utilizing liver microsomes and cytosolic fractions from various species to determine the kinetic parameters of N4-sulfonation and identify the specific SULT isoforms involved.
-
Pharmacological and Toxicological Profiling: Investigating the intrinsic activity of the N4-sulfonate metabolite at relevant receptors and assessing its potential for off-target effects.
By addressing these knowledge gaps, the scientific community can build more robust and predictive models for the development of safer and more effective drugs.
References
-
Argikar, U. A., Gomez, J., Ung, D., Parkman, H. P., & Nagar, S. (2010). Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies. Drug metabolism and disposition: the biological fate of chemicals, 38(8), 1295–1303. [Link]
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Bakke, O. M., & Segura, J. (1976). The absorption and elimination of metoclopramide in three animal species. Journal of pharmacy and pharmacology, 28(1), 32–39. [Link]
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Bateman, D. N. (1983). Clinical pharmacokinetics of metoclopramide. Clinical pharmacokinetics, 8(6), 523–529. [Link]
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Bateman, D. N., Kahn, C., & Davies, D. S. (1980). The pharmacokinetics of metoclopramide in man with observations in the dog. British journal of clinical pharmacology, 9(4), 371–377. [Link]
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Desta, Z., Wu, G. M., Morocho, A. M., & Flockhart, D. A. (2002). The gastroprokinetic and antiemetic drug metoclopramide is a substrate and inhibitor of cytochrome P450 2D6. Drug metabolism and disposition: the biological fate of chemicals, 30(3), 336–343. [Link]
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Livezey, M. R., Briggs, E. D., & Bolles, J. R. (2014). Metoclopramide is metabolized by CYP2D6 and is a reversible inhibitor, but not inactivator, of CYP2D6. Xenobiotica; the fate of foreign compounds in biological systems, 44(7), 621–629. [Link]
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Sanger, G. J. (2017). Metoclopramide: A Template for Drug Discovery. Journal of Drug Design and Research, 4(1), 1031. [Link]
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The Pharmacology of Metoclopramide N4-Sulfonate: A Mechanistic and Methodological Guide
Abstract
Metoclopramide is a widely utilized pharmaceutical agent, valued for its prokinetic and antiemetic properties. Its clinical efficacy is primarily attributed to its interaction with dopamine D2 and serotonin 5-HT4 and 5-HT3 receptors. While the pharmacology of the parent drug is well-documented, the activity of its metabolites is less understood. This technical guide provides an in-depth exploration of the mechanism of action of metoclopramide with a specific focus on its major metabolite, Metoclopramide N4-Sulfonate. We will delve into the established signaling pathways of the parent compound, present a reasoned analysis of the likely pharmacological inactivity of the N4-sulfonate metabolite based on structure-activity relationships, and provide detailed, field-proven experimental protocols for the definitive characterization of its activity at key physiological targets. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of metoclopramide's metabolic fate and its implications for pharmacodynamics.
Introduction to Metoclopramide: A Multifaceted Gastrointestinal and Antiemetic Agent
Metoclopramide is a substituted benzamide that has been a mainstay in the treatment of various gastrointestinal disorders for decades[1]. It is clinically indicated for the management of diabetic gastroparesis, gastroesophageal reflux disease (GERD), and the prevention of nausea and vomiting associated with chemotherapy and surgery[1][2]. The therapeutic utility of metoclopramide stems from its complex pharmacology, acting as a dopamine D2 receptor antagonist, a 5-HT4 receptor agonist, and at higher concentrations, a 5-HT3 receptor antagonist[3]. This combination of activities allows it to enhance upper gastrointestinal motility and suppress the chemoreceptor trigger zone (CTZ) in the brainstem, which is involved in the vomiting reflex[4][5].
Pharmacokinetics and Metabolism: The Genesis of this compound
Metoclopramide is readily absorbed after oral administration, with a bioavailability ranging from 32% to 100% due to variable first-pass metabolism[6]. It is primarily metabolized in the liver, with approximately 85% of an administered dose excreted in the urine as either unchanged drug or its metabolites[7]. The main metabolic pathways are oxidation, mediated by cytochrome P450 enzymes (predominantly CYP2D6), and conjugation with glucuronic acid or sulfate[8].
One of the significant routes of metabolism is the sulfation of the 4-amino group on the benzene ring, leading to the formation of this compound[6][9]. This conjugation reaction is catalyzed by sulfotransferase enzymes. While this metabolite has been identified, its pharmacological activity has not been extensively characterized, and it is generally considered to be an inactive detoxification product[10].
The Dual Mechanism of Action of the Parent Compound: Metoclopramide
To understand the potential impact of N4-sulfonation, it is crucial to first dissect the mechanism of action of the parent molecule.
Dopamine D2 Receptor Antagonism
Metoclopramide's antiemetic effects are largely due to its antagonism of D2 receptors in the CTZ of the medulla[4][5]. Dopamine, by acting on these receptors, is a potent emetic stimulus. By blocking these receptors, metoclopramide reduces the signaling that leads to nausea and vomiting. In the gastrointestinal tract, D2 receptor antagonism contributes to its prokinetic effects by inhibiting the dopamine-mediated suppression of acetylcholine release from myenteric motor neurons, thereby enhancing cholinergic stimulation of smooth muscle contraction[11].
The D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o alpha subunit. Activation of the D2 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling effects[12][13].
The Pharmacological Profile of this compound: A Case for Inactivity
The 4-amino group of metoclopramide is a key pharmacophoric feature. For D2 receptor antagonists of the benzamide class, this amino group is often involved in crucial hydrogen bonding interactions within the receptor's binding pocket. The addition of a bulky and highly polar sulfonate group (-SO3-) to this nitrogen atom would introduce significant steric hindrance and unfavorable electrostatic interactions, likely abolishing its ability to bind to the D2 receptor.
Similarly, for 5-HT4 receptor agonists, the electronic properties of the aromatic ring and its substituents are critical for receptor activation. The electron-donating nature of the 4-amino group influences the overall electron density of the benzamide core. The introduction of the strongly electron-withdrawing and bulky sulfonate group would drastically alter these electronic properties and sterically clash with the receptor's binding site, thereby preventing effective binding and agonistic activity.
Therefore, it is hypothesized that This compound lacks significant affinity and functional activity at both dopamine D2 and serotonin 5-HT4 receptors.
Experimental Protocols for the Definitive Characterization of this compound
To empirically validate the hypothesized inactivity of this compound, the following detailed experimental protocols are provided. These represent standard, robust methodologies in the field of GPCR pharmacology.
Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the human dopamine D2 receptor.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.[14]
-
Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).[15][16]
-
Non-specific binding control: Haloperidol or (+)-Butaclamol.[15]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test Compounds: Metoclopramide (positive control), this compound.
-
Instrumentation: Scintillation counter, 96-well filter plates.
Procedure:
-
Membrane Preparation:
-
Culture the D2 receptor-expressing cells to confluency.
-
Harvest the cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer.
-
50 µL of test compound dilutions (Metoclopramide or this compound) at various concentrations. For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of haloperidol (e.g., 10 µM).
-
50 µL of [3H]-Spiperone at a final concentration close to its Kd (e.g., 0.2-0.5 nM).
-
50 µL of the cell membrane preparation (typically 10-50 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a 96-well glass fiber filter plate pre-soaked in assay buffer.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][17]
-
5-HT4 Receptor cAMP Functional Assay
This protocol describes a cell-based functional assay to measure the ability of this compound to stimulate cAMP production via the human 5-HT4 receptor.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT4 receptor.[3]
-
cAMP Detection Kit: A commercial kit based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX.
-
Test Compounds: Serotonin (positive control), Metoclopramide (positive control), this compound.
-
Instrumentation: A microplate reader compatible with HTRF or AlphaScreen detection.
Procedure:
-
Cell Preparation:
-
Culture the 5-HT4 receptor-expressing cells to confluency.
-
Harvest the cells and resuspend them in assay buffer at a predetermined optimal density (e.g., 2,000-10,000 cells per well).
-
-
Functional Assay:
-
In a 384-well white opaque plate, add the following:
-
5 µL of the cell suspension.
-
5 µL of test compound dilutions (Serotonin, Metoclopramide, or this compound) at various concentrations. For the basal control, add 5 µL of assay buffer.
-
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the chosen cAMP kit, add the detection reagents (e.g., HTRF d2-labeled cAMP and anti-cAMP cryptate-labeled antibody).
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Reading and Analysis:
-
Read the plate on a compatible microplate reader.
-
Convert the raw data (e.g., HTRF ratio) to cAMP concentrations using a standard curve run in parallel.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each compound.
-
Data Presentation and Interpretation
The data obtained from these assays can be summarized for clear comparison.
Table 1: Receptor Binding Affinities (Ki) at the Human Dopamine D2 Receptor
| Compound | Ki (nM) |
| Metoclopramide | 20-50 |
| Haloperidol | 1-5 |
| This compound | >10,000 (Hypothesized) |
Table 2: Functional Potency (EC50) and Efficacy (Emax) at the Human 5-HT4 Receptor
| Compound | EC50 (nM) | Emax (% of Serotonin) |
| Serotonin | 5-20 | 100% |
| Metoclopramide | 100-500 | 40-60% (Partial Agonist) |
| This compound | No activity (Hypothesized) | 0% (Hypothesized) |
A high Ki value (>10,000 nM) for this compound in the D2 binding assay and a lack of a dose-dependent increase in cAMP in the 5-HT4 functional assay would provide strong evidence for its pharmacological inactivity.
Conclusion
Metoclopramide exerts its therapeutic effects through a well-defined dual mechanism of dopamine D2 receptor antagonism and 5-HT4 receptor agonism. Its metabolism via N4-sulfonation is a significant clearance pathway. While direct pharmacological data for the this compound metabolite is scarce, a thorough analysis based on established structure-activity relationships strongly suggests that this metabolite is pharmacologically inactive. The addition of a bulky, polar sulfonate group to the critical 4-amino position is predicted to abolish its affinity for both D2 and 5-HT4 receptors. The detailed experimental protocols provided in this guide offer a robust framework for the empirical validation of this hypothesis. A definitive understanding of the pharmacological profiles of all major metabolites is a cornerstone of modern drug development, ensuring a complete picture of a drug's in vivo activity and safety profile.
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Bio-protocol. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Available from: [Link]
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Bio-protocol. [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors. Available from: [Link]
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GenScript. Human Recombinant D2 Dopamine Receptor Stable Cell Line. Available from: [Link]
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GenScript. Human Dopamine D2 Receptor Cell Line. Available from: [Link]
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GraphPad. Competitive Binding Data with One Class of Receptors. Available from: [Link]
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PubMed. Clinical pharmacokinetics of metoclopramide. Available from: [Link]
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Wikipedia. Dopamine receptor. Available from: [Link]
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PubMed Central. Isolation of the serotoninergic 5-HT4(e) receptor from human heart and comparative analysis of its pharmacological profile in C6-glial and CHO cell lines. Available from: [Link]
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The Science Behind Metoclopramide: Mechanism of Action and Therapeutic Applications. Available from: [Link]
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Hypha Discovery. Sulfated Drug Metabolites. Available from: [Link]
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Pfizer. Metoclopramide Injection, USP Clinical Pharmacology. Available from: [Link]
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MDPI. Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile. Available from: [Link]
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NIH. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. Available from: [Link]
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Cambridge University Press & Assessment. Translating the promise of 5HT4 receptor agonists for the treatment of depression. Available from: [Link]
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NIH. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Available from: [Link]
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Patsnap Synapse. What are 5-HT4 receptor agonists and how do they work? Available from: [Link]
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Study of 5HT3 and HT4 Receptor Expression in HT29 Cell Line and Human Colon Adenocarcinoma Tissues. Available from: [Link]
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Pfizer Medical Information - US. metoclopramide injection, USP Clinical Pharmacology. Available from: [Link]
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Alsford Lab - LSHTM Blogs. EC50 analysis. Available from: [Link]
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PubChem. Metoclopramide. Available from: [Link]
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YouTube. How to run a cAMP HTRF assay. Available from: [Link]
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ResearchGate. Structure of metoclopramide and observed metabolites. Available from: [Link]
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Axon Medchem. Metoclopramide. Available from: [Link]
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J-Stage. An Improved Synthesis of Metoclopramide. Available from: [Link]
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PubMed. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor. Available from: [Link]
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PubMed. Metoclopramide: a dopamine receptor antagonist. Available from: [Link]
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AdooQ BioScience. Dopamine Receptors inhibitors. Available from: [Link]
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PubMed. Translating 5-HT receptor pharmacology. Available from: [Link]
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Taylor & Francis Online. 5-HT4 receptor – Knowledge and References. Available from: [Link]
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PubMed. Metoclopramide is metabolized by CYP2D6 and is a reversible inhibitor, but not inactivator... Available from: [Link]
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PubMed. Drugs Acting at 5-HT4 , D2 , Motilin, and Ghrelin Receptors Differ Markedly in How They Affect Neuromuscular Functions in Human Isolated Stomach. Available from: [Link]
- Google Patents. US4250110A - Method of preparing metoclopramide.
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PubMed. Effects of Metoclopramide and Tropisetron on Aldosterone Secretion Possibly Due to Agonism and Antagonism at the 5-HT4 Receptor. Available from: [Link]
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ResearchGate. (PDF) Synthesis of new metoclopramide derivatives and in vitro evaluation of their human cholinesterases protection against Chlorpyrifos. Available from: [Link]
-
PubMed. 5-HT4 receptor activation induces relaxation and associated cAMP generation in rat esophagus. Available from: [Link]
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An In-Depth Technical Guide to the Biological Activity of Metoclopramide N4-Sulfonate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Unveiling the Bioactivity of a Key Metabolite
Metoclopramide, a cornerstone in the management of gastrointestinal dysmotility and emesis, undergoes extensive metabolism in the human body.[1][2] While the pharmacological profile of the parent drug is well-characterized, the biological activities of its metabolites remain largely unexplored. This guide focuses on a significant human metabolite, Metoclopramide N4-Sulfonate (also known as M2), providing a comprehensive framework for its biological characterization.[3] As a Senior Application Scientist, this document is structured to not only present the known context but to also provide a robust, scientifically-grounded roadmap for investigating the potential pharmacological and toxicological relevance of this sulfonated metabolite.
Metoclopramide: A Synopsis of its Multifaceted Pharmacology
To appreciate the potential biological activities of this compound, a firm understanding of the parent compound's mechanism of action is paramount. Metoclopramide's therapeutic effects are primarily attributed to its interaction with multiple neurotransmitter receptors:
-
Dopamine D2 Receptor Antagonism: Metoclopramide is a potent antagonist of D2 receptors, particularly in the chemoreceptor trigger zone (CTZ) of the brainstem, which is central to its antiemetic properties.[4][5] This action also contributes to some of its adverse effects, such as extrapyramidal symptoms.[2]
-
Serotonin 5-HT4 Receptor Agonism: The prokinetic effects of metoclopramide on the upper gastrointestinal tract are mediated by its agonist activity at 5-HT4 receptors, which facilitates acetylcholine release from enteric neurons, thereby enhancing gastric motility.[6][7]
-
Serotonin 5-HT3 Receptor Antagonism: At higher concentrations, metoclopramide also exhibits antagonist activity at 5-HT3 receptors, which contributes to its antiemetic effects.[4]
Metoclopramide is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, as well as through glucuronide and sulfate conjugation.[8][9] The N4-sulfate is a notable product of this metabolic pathway.[3]
This compound: The Uncharacterized Moiety
This compound is a product of phase II metabolism, where a sulfonate group is attached to the N4-amino group of the metoclopramide molecule.[3] While its existence as a human metabolite is confirmed, a thorough investigation into its biological activity is conspicuously absent from the current scientific literature. The addition of a highly polar sulfonate group can dramatically alter the physicochemical properties of a molecule, potentially impacting its ability to cross cell membranes, bind to receptors, and exert pharmacological effects.
This guide, therefore, proposes a structured approach to elucidate the biological activity of this compound, focusing on the primary targets of its parent compound.
A Proposed Research Workflow for Characterizing Biological Activity
The following sections outline a series of experiments designed to systematically evaluate the biological activity of this compound.
In Vitro Receptor Binding and Functional Assays
The initial and most critical step is to determine if this compound retains any affinity for the key receptors targeted by the parent drug.
Objective: To assess the binding affinity and functional activity of this compound at the human dopamine D2 receptor.
Experimental Protocol: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and prepare cell membrane fractions by homogenization and centrifugation.
-
-
Binding Assay:
-
Incubate the cell membranes with a known D2 receptor radioligand (e.g., [³H]-spiperone or [³H]-raclopride) in the presence of increasing concentrations of this compound.
-
As a positive control, perform a parallel incubation with unlabeled metoclopramide.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation to determine the binding affinity.
-
Experimental Protocol: Functional Assay (cAMP Inhibition)
-
Cell Culture:
-
Use a cell line expressing the human D2 receptor that is coupled to a Gi protein, which inhibits adenylyl cyclase.
-
-
cAMP Measurement:
-
Pre-treat the cells with forskolin to stimulate cAMP production.
-
Incubate the cells with increasing concentrations of this compound.
-
As a positive control, use a known D2 receptor agonist (e.g., quinpirole) to demonstrate cAMP inhibition.
-
Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
-
Data Analysis:
-
Determine if this compound inhibits forskolin-stimulated cAMP production, which would indicate agonist activity.
-
To test for antagonist activity, co-incubate the cells with a D2 receptor agonist and increasing concentrations of this compound to see if it blocks the agonist-induced inhibition of cAMP.
-
Objective: To evaluate the binding affinity and functional activity of this compound at the human serotonin 5-HT4 receptor.
Experimental Protocol: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture a stable cell line expressing the human 5-HT4 receptor.
-
Prepare cell membrane fractions as described for the D2 receptor assay.
-
-
Binding Assay:
-
Incubate the cell membranes with a known 5-HT4 receptor radioligand (e.g., [³H]-GR 113808) in the presence of increasing concentrations of this compound.
-
Use unlabeled metoclopramide as a positive control.
-
Perform the assay and data analysis as described for the D2 receptor binding assay.
-
Experimental Protocol: Functional Assay (cAMP Accumulation)
-
Cell Culture:
-
Use a cell line expressing the human 5-HT4 receptor, which is coupled to a Gs protein that stimulates adenylyl cyclase.
-
-
cAMP Measurement:
-
Incubate the cells with increasing concentrations of this compound.
-
Use a known 5-HT4 receptor agonist (e.g., serotonin or prucalopride) as a positive control.
-
Measure the intracellular cAMP levels.
-
-
Data Analysis:
-
Determine if this compound stimulates cAMP production, indicating agonist activity.
-
To test for antagonist activity, co-incubate the cells with a 5-HT4 receptor agonist and increasing concentrations of this compound to see if it blocks the agonist-induced cAMP accumulation.
-
Cellular Assays for Gastrointestinal Motility
Should the in vitro receptor assays indicate significant activity, particularly at the 5-HT4 receptor, cell-based models can provide further insights into potential prokinetic effects.
Experimental Protocol: Neuronal Cell Line Model
-
Cell Culture:
-
Utilize a neuronal cell line that endogenously expresses the 5-HT4 receptor and releases acetylcholine upon stimulation (e.g., SH-SY5Y cells).
-
-
Acetylcholine Release Assay:
-
Incubate the cells with increasing concentrations of this compound.
-
Measure the release of acetylcholine into the cell culture medium using an appropriate assay kit.
-
-
Data Analysis:
-
Determine if this compound stimulates acetylcholine release, which would be indicative of a potential prokinetic effect.
-
Preliminary Toxicity Assessment
An initial assessment of the potential cytotoxicity of this compound is crucial.
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture:
-
Use a relevant cell line, such as a human liver cell line (e.g., HepG2) or a neuronal cell line (e.g., SH-SY5Y), to assess potential hepatotoxicity and neurotoxicity, respectively.
-
-
Cytotoxicity Assay:
-
Expose the cells to a range of concentrations of this compound for a defined period (e.g., 24 or 48 hours).
-
Assess cell viability using a standard method, such as the MTT or LDH release assay.
-
-
Data Analysis:
-
Determine the IC50 value for cytotoxicity to establish a preliminary safety profile.
-
Data Presentation and Interpretation
For a clear and comparative analysis of the experimental results, all quantitative data should be summarized in tables.
Table 1: Summary of In Vitro Receptor Binding Affinities (Ki values in nM)
| Compound | Dopamine D2 Receptor | Serotonin 5-HT4 Receptor | Serotonin 5-HT3 Receptor |
| Metoclopramide | |||
| This compound |
Table 2: Summary of In Vitro Functional Activities (EC50 or IC50 values in µM)
| Compound | D2 Functional Assay (cAMP Inhibition) | 5-HT4 Functional Assay (cAMP Accumulation) |
| Metoclopramide | ||
| This compound |
Visualizing the Scientific Rationale
Diagrams are essential for illustrating the proposed experimental workflow and the underlying biological pathways.
Caption: Proposed experimental workflow for characterizing the biological activity of this compound.
Caption: Simplified signaling pathways for the D2 and 5-HT4 receptors relevant to metoclopramide's action.
Concluding Remarks and Future Directions
The biological activity of drug metabolites is a critical aspect of drug development and safety assessment. This guide provides a comprehensive and scientifically rigorous framework for the initial characterization of this compound. The proposed experiments will ascertain whether this metabolite contributes to the therapeutic efficacy or adverse effects of the parent drug.
Should this compound exhibit significant biological activity, further investigations, including in vivo animal models and pharmacokinetic studies, would be warranted to fully understand its physiological relevance. The insights gained from such studies will not only enhance our understanding of metoclopramide's overall pharmacological profile but also contribute to the broader knowledge of drug metabolism and its implications for clinical practice.
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Metoclopramide and Its Metabolites: A Journey of Discovery and Characterization
An in-depth guide to the discovery and history of metoclopramide metabolites, designed for researchers and drug development professionals.
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Metoclopramide, a substituted benzamide, has been a cornerstone in the management of various gastrointestinal disorders for decades. Its prokinetic and antiemetic properties have rendered it invaluable in clinical practice. However, the journey of metoclopramide from its synthesis to understanding its complex metabolic fate is a compelling narrative of scientific inquiry and technological advancement. This guide delves into the discovery and history of metoclopramide's metabolites, providing an in-depth technical overview for researchers, scientists, and drug development professionals. We will explore the key metabolic pathways, the analytical methodologies that enabled their elucidation, and the clinical implications of these metabolic transformations.
The Metabolic Unveiling: Early Discoveries
The initial understanding of metoclopramide's fate in the body was rudimentary. Early studies in the 1970s, primarily in rats and humans, laid the groundwork for our current knowledge. These investigations, often employing radiolabeling techniques, revealed that metoclopramide undergoes significant biotransformation before excretion.
Charting the Metabolic Landscape: Key Pathways and Metabolites
Metoclopramide metabolism is a multifaceted process primarily occurring in the liver. It involves a combination of oxidation and conjugation reactions, primarily mediated by the cytochrome P450 (CYP) enzyme system and UDP-glucuronosyltransferases (UGTs), respectively.[1]
Phase I: The Oxidative Transformations
The initial phase of metoclopramide metabolism is dominated by oxidative reactions catalyzed by CYP enzymes.[2] CYP2D6 is the principal enzyme involved, with minor contributions from CYP3A4 and CYP1A2.[3][4]
The major oxidative pathways include:
-
N-de-ethylation: This process involves the removal of an ethyl group from the tertiary amine of the side chain.[1][5]
-
N-hydroxylation: The addition of a hydroxyl group to the aromatic amine.[1][5]
-
Oxidative deamination: The removal of the amino group, leading to the formation of an acidic metabolite.[6]
A significant breakthrough in understanding metoclopramide metabolism came with a 2010 study that systematically identified metabolites in both in vitro and in vivo human samples.[6][7] This research identified five metabolites in vivo: an N-O-glucuronide (M1), an N-sulfate (M2), a des-ethyl metabolite (M3), a hydroxylated metabolite (M4), and an oxidative deaminated metabolite (M5).[6][7] The same study also identified five additional metabolites in vitro using human liver microsomes: two ether glucuronides (M6 and M8), an N-glucuronide (M7), a carbamic acid (M9), and a nitro metabolite (M10).[6][7] To the best of our knowledge, metabolites M1 and M4 had not been previously reported.[6][7]
Phase II: The Conjugation Cascade
Following oxidation, metoclopramide and its Phase I metabolites can undergo conjugation reactions, which increase their water solubility and facilitate their excretion. The primary conjugation pathway is N-4 sulphate conjugation.[8] Glucuronidation, catalyzed by UGTs, also plays a role, leading to the formation of glucuronide conjugates.[1][6]
The Analytical Arsenal: Techniques for Metabolite Identification
The elucidation of metoclopramide's metabolic pathways has been intrinsically linked to the evolution of analytical technologies.
Early Methods: Laying the Foundation
Initial studies relied heavily on radiolabeling , where a radioactive isotope (e.g., ¹⁴C) was incorporated into the metoclopramide molecule. This allowed researchers to track the drug and its metabolites through the body and in excreta. While effective for determining overall metabolic fate, this technique lacked the specificity to identify the precise chemical structures of the metabolites.
The Chromatographic Revolution: Separation and Quantification
The advent of High-Performance Liquid Chromatography (HPLC) revolutionized the analysis of drug metabolites.[9] HPLC allows for the efficient separation of complex mixtures, enabling the isolation of individual metabolites from biological matrices like plasma and urine.[10][11] When coupled with ultraviolet (UV) detection, HPLC provides a robust method for quantifying known metabolites.[9]
The Power of Mass Spectrometry: Unveiling Molecular Structures
The true game-changer in metabolite identification has been Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS).[9][12] LC-MS provides not only the retention time of a compound but also its mass-to-charge ratio, offering a high degree of certainty in identification. Tandem mass spectrometry (MS/MS) further enhances this by providing structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions and further solidifying metabolite identification.[6]
Experimental Protocols: A Glimpse into the Lab
The following provides a generalized, step-by-step methodology for the identification of metoclopramide metabolites in human urine, reflecting a modern approach.
In Vivo Human Study Protocol
-
Subject Recruitment and Dosing:
-
Sample Preparation:
-
Thaw frozen urine samples.
-
Centrifuge to remove any particulate matter.
-
Perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites back to their parent forms, aiding in the identification of conjugation sites.
-
Employ Solid-Phase Extraction (SPE) to concentrate the analytes and remove interfering matrix components.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an HPLC system coupled to a tandem mass spectrometer.
-
Use a reversed-phase HPLC column to separate the metabolites based on their polarity.
-
Employ a gradient elution method with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Operate the mass spectrometer in a positive ion electrospray ionization (ESI) mode.
-
Perform a full scan to detect all ions within a specified mass range.
-
Conduct product ion scans (MS/MS) on the major ions detected in the full scan to obtain fragmentation patterns for structural elucidation.
-
-
Data Analysis:
-
Compare the retention times and mass spectra of the detected peaks with those of authentic reference standards of metoclopramide and its known metabolites.
-
For unknown metabolites, interpret the fragmentation patterns to propose potential structures.
-
Utilize high-resolution mass spectrometry data to determine the elemental composition of the unknown metabolites.
-
Visualizing the Metabolic Journey
The following diagrams illustrate the key metabolic pathways of metoclopramide and a typical experimental workflow for metabolite identification.
Caption: Major Phase I and Phase II metabolic pathways of metoclopramide.
Caption: A typical workflow for the identification of metoclopramide metabolites.
Clinical Significance and Future Directions
The metabolism of metoclopramide has significant clinical implications. The activity of CYP2D6, a highly polymorphic enzyme, can vary considerably among individuals, leading to differences in drug clearance and exposure.[3] Patients who are "poor metabolizers" may have higher plasma concentrations of metoclopramide, potentially increasing their risk of adverse effects, such as extrapyramidal symptoms.[13]
Future research in this area will likely focus on:
-
Pharmacogenomics: Further elucidating the impact of genetic variations in CYP2D6 and other metabolizing enzymes on metoclopramide's efficacy and safety.
-
Metabolite Activity: Investigating the pharmacological and toxicological activities of the various metoclopramide metabolites to better understand their contribution to the overall drug effect and potential for adverse reactions.
-
Advanced Analytics: Employing cutting-edge analytical techniques, such as metabolomics, to gain a more comprehensive and unbiased view of metoclopramide's metabolic fate.
Conclusion
The story of metoclopramide's metabolites is a testament to the continuous evolution of analytical chemistry and its profound impact on our understanding of drug disposition. From early radiolabeling studies to the sophisticated LC-MS techniques of today, each technological leap has peeled back another layer of complexity, revealing a rich and intricate metabolic landscape. For drug development professionals, this journey underscores the critical importance of a thorough understanding of a drug's metabolic fate to ensure its safe and effective use in the clinic. The ongoing exploration of metoclopramide's metabolism will undoubtedly continue to yield valuable insights, further refining its therapeutic application and paving the way for the development of safer and more effective medications.
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Livezey, M. R., Briggs, E. D., Bolles, A. K., Nagy, L. D., Fujiwara, R., & Furge, L. L. (2014). Metoclopramide is metabolized by CYP2D6 and is a reversible inhibitor, but not inactivator, of CYP2D6. Xenobiotica, 44(6), 536–546. [Link]
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Metoclopramide N4-Sulfonate: A Comprehensive Technical Guide for Drug Development Professionals
Foreword: Unveiling a Key Metabolite in Metoclopramide's Journey
Metoclopramide, a cornerstone in the management of gastrointestinal motility disorders and emesis, undergoes a complex metabolic journey within the human body.[1][2][3] Understanding this journey is not merely an academic exercise; it is a critical component of drug development, ensuring safety, efficacy, and regulatory compliance. This guide delves into a significant, yet often overlooked, aspect of this journey: Metoclopramide N4-Sulfonate. As a major metabolite, its characterization, synthesis, and analytical determination are paramount for a complete understanding of Metoclopramide's disposition.[4][5] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a synthesized understanding of the current knowledge and practical methodologies surrounding this pivotal compound.
The Parent Compound: Metoclopramide - A Pharmacological Overview
Metoclopramide is a substituted benzamide with a well-established role as a dopamine D2 receptor antagonist.[2][3] Its prokinetic and antiemetic properties stem from its effects on the gastrointestinal tract and the chemoreceptor trigger zone.[1][2] It is indicated for the treatment of diabetic gastroparesis, gastroesophageal reflux disease (GERD), and the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1][3]
Despite its therapeutic benefits, Metoclopramide is not without its challenges. The risk of serious adverse effects, such as tardive dyskinesia, a potentially irreversible movement disorder, necessitates a thorough understanding of its pharmacokinetic and metabolic profile.[6] This includes a comprehensive characterization of its metabolites and their potential contribution to the drug's overall activity and safety profile.
The Metabolic Pathway: Formation of this compound
The biotransformation of Metoclopramide is a multifaceted process primarily occurring in the liver. It involves oxidation, largely mediated by the cytochrome P450 enzyme CYP2D6, as well as conjugation reactions with glucuronic acid and sulfate.[7] The N-4 sulfation of the aromatic amino group of Metoclopramide is a significant conjugation pathway, leading to the formation of this compound.[2][5]
This metabolic route is crucial for the detoxification and elimination of the drug. The addition of a sulfonate group increases the water solubility of the molecule, facilitating its renal excretion. The efficiency of this sulfation process can be influenced by genetic polymorphisms in the sulfotransferase enzymes responsible, contributing to inter-individual variability in Metoclopramide metabolism.[5]
Figure 1: Simplified metabolic pathways of Metoclopramide.
Synthesis and Characterization of this compound
While this compound is primarily encountered as a metabolite, its availability as a pure reference standard is essential for analytical method development, validation, and toxicological studies. Several chemical suppliers offer this compound as a research chemical.
A detailed, publicly available chemical synthesis protocol for this compound is not extensively documented in the scientific literature. However, a potential synthetic route could involve the direct sulfonation of the N-4 amino group of Metoclopramide using a suitable sulfonating agent, such as a sulfur trioxide-pyridine complex, under controlled conditions to avoid side reactions. The purification of the final product would likely involve chromatographic techniques.
The characterization of a synthesized or isolated standard of this compound would rely on a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight (379.86 g/mol ) and elemental composition (C14H22ClN3O5S).[8] High-resolution mass spectrometry would provide an accurate mass measurement. Tandem MS (MS/MS) would be employed to elucidate the fragmentation pattern, which is crucial for structural confirmation and for developing selective analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to determine the precise chemical structure, including the position of the sulfonate group on the aromatic amine.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the sulfonyl group, amide, and aromatic rings.
Analytical Methodologies for the Determination of this compound
The detection and quantification of this compound, both as a potential impurity in the drug substance and as a metabolite in biological matrices, requires robust and sensitive analytical methods. The principles of these methods are rooted in the well-established analytical chemistry of Metoclopramide and its related compounds.[9][10][11]
Chromatographic Separation
Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the techniques of choice for separating Metoclopramide and its metabolites.[9][10]
Key Considerations for Method Development:
-
Column Chemistry: A C18 stationary phase is commonly used, providing good retention and separation of Metoclopramide and its relatively more polar metabolites.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter to control the ionization state of the analytes and achieve optimal separation.
-
Gradient Elution: A gradient elution program, where the proportion of the organic modifier is increased over time, is often necessary to resolve the parent drug from its various metabolites within a reasonable run time.
Figure 2: General workflow for the analysis of Metoclopramide metabolites.
Detection and Quantification
-
UV-Visible Spectroscopy: Metoclopramide and its aromatic metabolites exhibit UV absorbance, typically in the range of 270-280 nm.[10] While UV detection is robust and widely available, it may lack the specificity required to differentiate co-eluting compounds.
-
Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS or LC-MS/MS) provides the highest level of sensitivity and selectivity for the analysis of drug metabolites.[7]
-
Selected Ion Monitoring (SIM): In this mode, the mass spectrometer is set to monitor only the m/z of the ion corresponding to this compound, providing high specificity.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis using tandem mass spectrometry, MRM is the gold standard. A specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This technique provides exceptional sensitivity and is less prone to matrix interference.
-
Method Validation
Any analytical method used for the quantification of this compound in a regulatory environment must be validated according to ICH guidelines.[9] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 1: Comparison of Analytical Detection Techniques
| Technique | Advantages | Disadvantages |
| UV-Visible Spectroscopy | Robust, inexpensive, widely available. | Lower specificity, potential for interference. |
| Mass Spectrometry (MS) | High sensitivity and specificity, structural information. | Higher cost, more complex instrumentation. |
| Tandem MS (MS/MS) | Gold standard for quantification, minimal matrix effects. | Highest cost and complexity. |
Pharmacological and Toxicological Significance
A critical aspect of understanding any drug metabolite is to determine its pharmacological activity and toxicological profile. Currently, there is a paucity of publicly available data specifically on the pharmacological activity of this compound. It is generally presumed that the sulfation of the N-4 amino group leads to an inactive metabolite, as this modification significantly alters the molecule's ability to interact with the dopamine D2 receptor. However, this assumption requires experimental verification.
Similarly, the toxicological profile of this compound has not been extensively studied. While sulfation is typically a detoxification pathway, it is essential to confirm that the metabolite does not possess any unique toxicities or contribute to the known adverse effects of the parent drug.
Future Research Directions:
-
In vitro receptor binding assays: To determine the affinity of this compound for the dopamine D2 receptor and other relevant targets.
-
In vivo animal studies: To assess the pharmacokinetic profile and potential pharmacological effects of the isolated metabolite.
-
Genotoxicity and cytotoxicity assays: To evaluate the potential for the metabolite to cause genetic damage or cellular toxicity.
Regulatory Context and Implications
From a regulatory perspective, a thorough understanding of a drug's metabolic fate is non-negotiable. Regulatory agencies such as the FDA and EMA require comprehensive data on the metabolism and pharmacokinetics of new drug entities. This includes the identification and characterization of all significant metabolites.
The presence of this compound as a major metabolite necessitates its consideration during drug development and throughout the product lifecycle:
-
Impurity Profiling: While primarily a metabolite, it is crucial to ensure that this compound is not present as a significant process-related impurity in the drug substance.
-
Stability Studies: The potential for the formation of related compounds, including sulfonated species, under various stress conditions (e.g., light, heat, humidity) should be evaluated.
-
Drug-Drug Interactions: The potential for co-administered drugs to inhibit or induce the sulfotransferase enzymes responsible for the formation of this compound should be considered, as this could alter the metabolic profile of Metoclopramide.
Conclusion: An Integral Piece of the Metoclopramide Puzzle
This compound is more than just a chemical structure; it is a key piece in the complex puzzle of Metoclopramide's disposition in the body. For drug development professionals, a comprehensive understanding of this metabolite is not optional but essential. This guide has synthesized the available knowledge on its formation, synthesis, characterization, and analytical determination. While gaps in our understanding of its specific pharmacology and toxicology remain, the methodologies and principles outlined here provide a solid foundation for further investigation. As we continue to refine our understanding of drug metabolism, the detailed study of metabolites like this compound will undoubtedly lead to the development of safer and more effective medicines.
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A Technical Guide to the Potential Therapeutic Effects of Metoclopramide N4-Sulfonate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Metoclopramide, a cornerstone in the management of gastrointestinal motility disorders and emesis, undergoes extensive metabolism in the body. Among its metabolic products is Metoclopramide N4-Sulfonate, a conjugate formed through sulfotransferase activity. While the pharmacology of the parent drug is well-established, its N4-sulfonated metabolite remains largely uncharacterized in terms of therapeutic activity. This technical guide synthesizes the current knowledge on metoclopramide's mechanism of action and metabolism to build a scientifically grounded hypothesis on the potential therapeutic effects—or lack thereof—of this compound. We will explore the biochemical implications of N4-sulfonation on receptor interaction and pharmacokinetics, and propose a structured research framework to empirically determine the pharmacological profile of this metabolite.
Introduction to Metoclopramide: A Multi-Receptor Modulator
Metoclopramide is a prescription medication used to treat nausea, vomiting, gastroparesis, and gastroesophageal reflux disease (GERD).[1][2][3][4] Its therapeutic efficacy stems from a complex mechanism of action involving antagonism of dopamine D2 and serotonin 5-HT3 receptors, as well as agonism of serotonin 5-HT4 receptors.[1][5][6]
-
Dopamine D2 Receptor Antagonism : The antiemetic properties of metoclopramide are largely attributed to its antagonism of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[1][5] This action prevents nausea and vomiting induced by various stimuli.[1] Blockade of peripheral D2 receptors also contributes to its prokinetic effects.[5]
-
Serotonin 5-HT3 Receptor Antagonism : At higher doses, metoclopramide also exhibits antagonist activity at 5-HT3 receptors, which further contributes to its antiemetic effect.[1][5]
-
Serotonin 5-HT4 Receptor Agonism : Metoclopramide's gastroprokinetic activity is mediated by its agonistic effects on 5-HT4 receptors, which facilitates the release of acetylcholine from enteric neurons, thereby enhancing gastric motility and emptying.[1][7]
The onset of pharmacological action is rapid, occurring within 1 to 3 minutes following intravenous administration, 10 to 15 minutes after intramuscular injection, and 30 to 60 minutes after an oral dose, with effects lasting for 1 to 2 hours.[8] However, its use can be associated with significant side effects, including extrapyramidal symptoms and tardive dyskinesia, which are linked to its central D2 receptor antagonism.[8][9][10]
Signaling Pathways of Metoclopramide
Caption: Metoclopramide's multi-receptor mechanism of action.
Pharmacokinetics and Metabolism of Metoclopramide
Metoclopramide is well-absorbed orally with a bioavailability of approximately 80%.[8] It has a low plasma protein binding of about 30% and an elimination half-life of 5 to 6 hours in individuals with normal renal function.[8] The primary route of elimination is through the urine, with about 85% of an oral dose excreted within 72 hours.[8][11]
The metabolism of metoclopramide is complex, involving oxidation and conjugation pathways.[12]
-
Oxidative Metabolism : The major route of metabolism is oxidation by cytochrome P450 enzymes, primarily CYP2D6, and to a lesser extent, CYP3A4 and CYP1A2.[12][13] This leads to the formation of N-deethylated and N-hydroxylated metabolites.[13][14]
-
Conjugation : Metoclopramide also undergoes conjugation with glucuronic acid and sulfate.[12][14] The sulfation occurs at the N4-amino group of the benzamide ring, resulting in the formation of this compound.[15][16]
Metabolic Pathways of Metoclopramide
Caption: Proposed workflow for investigating this compound.
Conclusion
This compound is a product of phase II metabolism of metoclopramide. Based on established principles of medicinal chemistry and drug metabolism, it is strongly hypothesized to be a pharmacologically inactive metabolite. The addition of a sulfonate group at a critical position for receptor interaction is expected to abrogate its binding affinity, while the increased polarity likely prevents central nervous system penetration and promotes rapid renal clearance.
While the potential for this metabolite to have novel therapeutic effects is low, its characterization is crucial for a complete understanding of metoclopramide's disposition and for assessing its potential contribution to the overall safety profile of the parent drug. The experimental workflow outlined in this guide provides a clear and logical path for researchers to definitively determine the pharmacological identity of this compound. Future studies in this area will be invaluable in refining our understanding of metoclopramide's pharmacology and in the broader context of drug metabolite activity.
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A Toxicological Deep-Dive: The Profile of Metoclopramide N4-Sulfonate
Authored for an audience of researchers, scientists, and drug development professionals, this in-depth technical guide explores the toxicological profile of Metoclopramide N4-Sulfonate. This document provides a comprehensive analysis of its mechanism, pharmacokinetics, and potential toxicity, grounded in scientific principles and regulatory expectations.
Executive Summary
Metoclopramide, a cornerstone in the management of nausea, vomiting, and gastroparesis, undergoes extensive metabolism, leading to various derivatives.[1][2] Among these, this compound emerges from sulfoconjugation, a critical Phase II metabolic pathway.[1][3] This guide synthesizes the current understanding of this specific metabolite, offering a detailed toxicological profile. While direct and extensive toxicological studies on this compound are not widely available in published literature, this paper constructs a robust profile based on the well-documented pharmacology of the parent compound, the principles of drug metabolism, and established toxicological assessment methodologies. This guide will delve into the inferred mechanism of action, pharmacokinetics, and a proposed strategy for toxicological evaluation, providing a vital resource for its safety and risk assessment.
The Metabolic Journey of Metoclopramide: Formation of N4-Sulfonate
Metoclopramide's therapeutic effects stem from its action as a dopamine D2 receptor antagonist and a 5-HT3 receptor antagonist, with additional 5-HT4 receptor agonist activity.[2][4] Its metabolism is a complex process primarily occurring in the liver, involving oxidation via cytochrome P450 enzymes, particularly CYP2D6, as well as glucuronide and sulfate conjugation.[1][5]
Sulfoconjugation, the process leading to this compound, is a crucial detoxification pathway. This reaction involves the transfer of a sulfonate group to the N4-amino group of the metoclopramide molecule. This biotransformation significantly increases the water solubility of the compound, a key factor in facilitating its renal excretion and reducing the potential for accumulation and associated toxicities.[3] In humans, N-4 sulphate conjugation is a significant route of metabolism.[3]
Caption: Metabolic pathways of Metoclopramide.
Pharmacokinetic Profile: From Formation to Elimination
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to assessing its toxicological potential.
-
Formation and Distribution: Following administration, metoclopramide is well-absorbed and undergoes first-pass metabolism, where a portion is converted to the N4-sulfonate metabolite.[3] Due to the addition of the highly polar sulfonate group, it is anticipated that this compound has a reduced ability to cross biological membranes, including the blood-brain barrier, compared to its parent compound. This would likely limit its central nervous system effects.
-
Metabolism and Excretion: As a product of Phase II metabolism, this compound is generally considered a terminal metabolite, meaning it is not subject to significant further breakdown. Its enhanced water solubility facilitates its efficient elimination from the body, primarily through the kidneys and into the urine.[1][3] Approximately 85% of an oral dose of metoclopramide is recovered in the urine, with a substantial portion as conjugated metabolites.[6][7]
Toxicological Assessment: A Framework for Evaluation
Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of evaluating the safety of drug metabolites, particularly those that are found in significant concentrations in humans.[8][9][10] In the absence of direct toxicity data for this compound, a structured approach to its toxicological assessment is necessary.
In Silico and In Vitro Approaches
The initial stages of toxicological evaluation for a metabolite like this compound would involve a combination of computational and laboratory-based assays.
Table 1: Proposed In Vitro Toxicological Testing Battery for this compound
| Assay Type | Specific Test | Endpoint | Rationale |
| Genotoxicity | Ames Test (Bacterial Reverse Mutation Assay) | Mutagenicity | To assess the potential to induce gene mutations.[9] |
| In Vitro Mammalian Chromosomal Aberration Test | Clastogenicity | To evaluate the potential to cause structural chromosome damage.[9] | |
| Cytotoxicity | Neutral Red Uptake or MTT Assay in relevant cell lines (e.g., HepG2) | Cell Viability | To determine the concentration at which the metabolite causes cell death.[11] |
| Receptor Binding | Dopamine D2 and Serotonin 5-HT3 Receptor Binding Assays | Receptor Affinity | To determine if the metabolite retains pharmacological activity at the primary targets of the parent drug. |
Experimental Protocol: Ames Test
-
Bacterial Strains: Utilize multiple strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian liver extract (S9 fraction) to account for potential metabolic activation.
-
Exposure: Expose the bacterial strains to a range of concentrations of this compound.
-
Plating: Plate the treated bacteria on a minimal medium deficient in the amino acid the bacteria cannot synthesize.
-
Incubation and Analysis: Incubate the plates and count the number of revertant colonies. A significant increase in revertants compared to the control suggests mutagenic potential.
Caption: A simplified workflow for the Ames Test.
In Vivo Studies
Should in vitro studies indicate potential toxicity or if the metabolite is present at disproportionately high levels in humans compared to preclinical species, in vivo studies may be warranted.[12] These studies would typically be conducted in rodent and non-rodent species.[13]
-
Acute Toxicity: A single high-dose study to determine the immediate effects and the maximum tolerated dose.[11]
-
Repeat-Dose Toxicity: Studies of longer duration (e.g., 28 or 90 days) to assess the effects of repeated exposure.
-
Developmental and Reproductive Toxicology (DART): If the drug is intended for use in women of childbearing potential.[9]
Inferred Toxicological Profile and Risk Assessment
Based on the principles of drug metabolism, the sulfoconjugation of metoclopramide to its N4-sulfonate metabolite is considered a detoxification step. The addition of the sulfonate group significantly increases the molecule's polarity, which is expected to:
-
Reduce Pharmacological Activity: The structural change is likely to decrease the binding affinity of the metabolite for the dopamine D2 and serotonin 5-HT3 receptors, thereby reducing the risk of the pharmacological and toxicological effects associated with the parent drug, such as extrapyramidal symptoms.[4][14]
-
Limit Distribution: The increased water solubility should limit its ability to cross the blood-brain barrier, further reducing the potential for central nervous system-related side effects.
-
Facilitate Excretion: The enhanced polarity promotes rapid renal clearance, preventing accumulation in the body.
Therefore, this compound is predicted to have a significantly lower toxicity profile than metoclopramide. However, this hypothesis must be supported by empirical data as outlined in the toxicological assessment framework above.
Conclusion
This compound is a major metabolite of metoclopramide, formed through a key detoxification pathway. While direct toxicological data is scarce, a comprehensive profile can be inferred from the known properties of the parent drug and the established principles of drug metabolism and toxicology. The available evidence strongly suggests that this compound possesses a lower risk of toxicity compared to metoclopramide. To definitively establish its safety profile, a systematic evaluation using a battery of in vitro and, if necessary, in vivo toxicological studies is recommended. This guide provides a foundational framework for such an assessment, ensuring a thorough understanding of the safety of this important metabolite.
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The Role of Sulfotransferase (SULT) Enzymes in the Metabolism of Metoclopramide: A Technical Guide for Drug Development Professionals
Executive Summary
Metoclopramide, a widely utilized prokinetic and antiemetic agent, undergoes extensive metabolism primarily governed by cytochrome P450 (CYP) enzymes, with CYP2D6 playing a dominant role.[1][2] However, a comprehensive understanding of its metabolic fate requires a thorough investigation of its conjugative pathways. This technical guide provides an in-depth analysis of the role of sulfotransferase (SULT) enzymes in the biotransformation of metoclopramide. While often considered a minor pathway relative to oxidation, sulfation is a critical determinant of metoclopramide clearance and is subject to significant interindividual variability. We will explore the specific SULT isoforms responsible, present detailed methodologies for characterizing this metabolic route, and discuss the clinical and pharmacological implications for drug development. This guide consolidates current knowledge to provide researchers and scientists with a robust framework for evaluating the sulfation kinetics of metoclopramide and analogous compounds.
Introduction to Metoclopramide
Pharmacology and Clinical Applications
Metoclopramide is a dopamine D2 receptor antagonist that is also a mixed 5-HT3 receptor antagonist/5-HT4 receptor agonist.[3][4] Its primary clinical applications include the management of nausea and vomiting associated with chemotherapy, post-operative states, and gastrointestinal disorders such as diabetic gastroparesis and gastroesophageal reflux disease (GERD).[2][5] By blocking dopamine receptors in the chemoreceptor trigger zone (CTZ) of the medulla, it exerts its antiemetic effects.[4] Its prokinetic properties stem from enhancing the motility of the upper gastrointestinal tract, which accelerates gastric emptying and intestinal transit.[6]
Overview of Pharmacokinetics
Metoclopramide is rapidly absorbed after oral administration, but it experiences variable first-pass metabolism, leading to a bioavailability ranging from 32% to over 90%.[7][8] Peak plasma concentrations are typically reached within 1 to 2 hours.[2] The drug is not extensively bound to plasma proteins (~30%) and has a large volume of distribution (approx. 3.5 L/kg), indicating wide distribution into tissues.[4] The elimination half-life in individuals with normal renal function is approximately 5 to 6 hours.[2][4] Metoclopramide's clearance is multifaceted, involving both oxidative metabolism and conjugation, followed by renal excretion of the parent drug and its metabolites.[2][7]
The Metabolic Landscape of Metoclopramide
The biotransformation of metoclopramide is a complex process involving both Phase I and Phase II metabolic reactions. Understanding this landscape is crucial for predicting its pharmacokinetic profile, potential for drug-drug interactions, and sources of interindividual variability.
Dominant Pathway: Cytochrome P450-Mediated Oxidation
The principal route of metoclopramide metabolism is oxidation, catalyzed predominantly by the polymorphic enzyme CYP2D6.[1][9] Other isoforms, including CYP3A4, CYP1A2, CYP2C9, and CYP2C19, contribute to a lesser extent.[10][11] Key oxidative reactions include N-deethylation to form monodeethylmetoclopramide and N-hydroxylation on the phenyl ring amine.[9][10] Given the significant role of CYP2D6, patients who are poor metabolizers or are taking concurrent CYP2D6 inhibitors may experience altered clearance and an increased risk of adverse effects.[9]
Conjugative Pathways: Glucuronidation and Sulfation
In addition to oxidation, metoclopramide is cleared via Phase II conjugation reactions.[1] These pathways involve the covalent addition of endogenous polar molecules, such as glucuronic acid or a sulfo group, to the drug, which facilitates its excretion. Both glucuronide and sulfate conjugates of metoclopramide have been identified.[10][12] While often quantitatively less than the oxidative pathway, conjugation, particularly sulfation, represents an important clearance mechanism.[7]
Caption: Overview of Metoclopramide Metabolic Pathways.
Deep Dive into Sulfotransferase (SULT)-Mediated Metabolism
Sulfation is a crucial Phase II metabolic pathway that modifies a wide array of xenobiotics and endogenous compounds.[13] For metoclopramide, this process results in the formation of a distinct N-sulfate conjugate.
Identification of Metoclopramide-N-Sulfate (M2)
Systematic studies have successfully identified key metabolites of metoclopramide in humans both in vivo and in vitro.[12] Among these is Metoclopramide-N-Sulfate, designated as M2, formed by the addition of a sulfo group to the primary amine.[12] This metabolite has been consistently detected in human urine and in incubations with human liver cytosol, confirming the activity of this pathway in humans.[12]
Isoform Specificity: Pinpointing SULT2A1 as the Primary Catalyst
The human SULT superfamily comprises multiple isoforms with distinct but sometimes overlapping substrate specificities. Identifying the specific enzyme responsible for a drug's metabolism is a cornerstone of drug development.
Research using a panel of recombinant human SULT enzymes has demonstrated that SULT2A1 is the principal isoform responsible for the N-sulfoconjugation of metoclopramide.[14] In these studies, other major cytosolic SULTs, including SULT1A1, SULT1A3, SULT1B1, SULT1C2, and SULT1E1, showed no detectable activity towards metoclopramide.[14] This high degree of specificity implicates SULT2A1 as the key determinant of sulfation clearance for this drug.
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Methodological & Application
Topic: High-Performance Liquid Chromatography (HPLC) for the Quantification of Metoclopramide N4-Sulfonate in Pharmaceutical Samples
An Application Note and Protocol from the Senior Application Scientist
Abstract
Metoclopramide is a widely used antiemetic and prokinetic agent.[1][2] The process of N-4 sulfation is a primary metabolic pathway for metoclopramide, leading to the formation of Metoclopramide N4-Sulfonate.[3] As a significant metabolite and potential impurity in the drug substance, it is critical to have a robust and validated analytical method for its detection and quantification to ensure the quality, safety, and efficacy of the final drug product. This application note presents a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the quantitative analysis of this compound. The method is designed for accuracy, precision, and specificity, in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5]
Introduction and Scientific Principles
The Significance of this compound
Metoclopramide undergoes metabolism in the body, primarily through conjugation with sulfuric and/or glucuronic acid.[3] The N4-sulfonate conjugate is a major metabolite.[3][6] In the context of pharmaceutical manufacturing, related substances and potential degradants must be closely monitored. The presence of impurities, even those that are also metabolites, can impact the safety and efficacy profile of the drug. Regulatory bodies require that impurities in drug substances and products are identified and quantified. Therefore, a reliable analytical procedure is essential for quality control (QC) laboratories to monitor the levels of this compound.
Principle of the Analytical Method
This protocol employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. RP-HPLC is the gold standard for pharmaceutical analysis due to its high resolution, reproducibility, and robustness.[1]
-
Separation Mechanism: The separation is achieved on a C18 stationary phase, which is hydrophobic. A polar mobile phase, consisting of an aqueous buffer and an organic modifier, is used. Metoclopramide and its more polar N4-sulfonate analogue are separated based on their differential partitioning between the stationary and mobile phases. The sulfonate group significantly increases the polarity of the parent molecule, causing it to elute earlier than Metoclopramide from the C18 column under typical reversed-phase conditions.
-
Detection: Detection is performed using a UV-Vis spectrophotometer. Metoclopramide has a chromophore that absorbs UV light, with maximum absorbance reported around 273 nm.[7][8][9] This wavelength provides excellent sensitivity for both the parent drug and its related substances, including the N4-sulfonate impurity.
The overall workflow for this analytical procedure is depicted below.
Caption: Analytical Workflow for N4-Sulfonate Detection.
Detailed Analytical Protocol
This protocol is a guideline and may require optimization based on the specific sample matrix and available instrumentation. Method validation must be performed to demonstrate its suitability for its intended purpose as per ICH Q2(R1) guidelines.[4][5][10]
Materials and Reagents
-
This compound Reference Standard (CAS No. 27260-42-0)[6][11][12]
-
Metoclopramide HCl Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄), Analytical Grade
-
Orthophosphoric Acid (85%), Analytical Grade
-
Ultrapure Water (18.2 MΩ·cm)
-
0.45 µm Membrane Filters (for mobile phase and sample filtration)
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC or UPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector. (e.g., Agilent 1290 Infinity LC, Waters ACQUITY UPLC H-Class)[13][14]
-
Chromatographic Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
-
Mobile Phase:
-
Aqueous (A): 25 mM Potassium Dihydrogen Phosphate (KH₂PO₄). Adjust pH to 3.0 with orthophosphoric acid.
-
Organic (B): Acetonitrile
-
-
Elution Mode: Isocratic
-
Composition: 70% Aqueous (A) : 30% Organic (B)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 273 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 10 minutes (ensure elution of Metoclopramide peak)
Preparation of Solutions
-
Mobile Phase Preparation: Dissolve 3.4 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 3.0 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas by sonication or online degasser. Prepare the final mobile phase by mixing 700 mL of this buffer with 300 mL of acetonitrile.
-
Diluent: Mobile Phase (70:30 Aqueous:Acetonitrile).
-
Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of 100 µg/mL.
-
Standard Solution (for Quantification): Dilute 1.0 mL of the Standard Stock Solution to 100 mL with Diluent to obtain a final concentration of 1.0 µg/mL.
-
System Suitability Test (SST) Solution: Accurately weigh about 25 mg of Metoclopramide HCl reference standard into a 50 mL volumetric flask. Add 5.0 mL of the this compound Standard Stock Solution (100 µg/mL). Dissolve and dilute to volume with Diluent. This solution contains approximately 500 µg/mL of Metoclopramide and 10 µg/mL of this compound.
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 10 tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of Metoclopramide and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent and sonicate for 15 minutes to ensure complete extraction of the drug.[7][9]
-
Allow the solution to cool to room temperature and dilute to volume with Diluent.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. This yields a sample solution with a nominal concentration of 500 µg/mL of Metoclopramide.
-
Analysis Sequence
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the Diluent (Blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the SST Solution.
-
Inject the Standard Solution.
-
Inject the Sample Solution in duplicate.
-
Inject the Standard Solution again at the end of the sequence to check for drift.
Method Validation and System Suitability
The analytical method must be validated to demonstrate its fitness for purpose.[15] The validation should be conducted according to ICH Q2(R1) guidelines, assessing the parameters summarized in the table below.[5][10]
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Specificity | The N4-Sulfonate peak is well-resolved from the main Metoclopramide peak (Resolution > 2.0). No interference from blank or placebo at the retention time of the analyte. | To ensure the method unequivocally assesses the analyte in the presence of other components.[5] |
| Linearity | Correlation coefficient (r²) ≥ 0.998 over a specified range (e.g., LOQ to 150% of the target impurity level). | To demonstrate a proportional relationship between concentration and detector response.[10] |
| Accuracy | % Recovery between 90.0% and 110.0% at three concentration levels. | To show the closeness of test results to the true value.[7] |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 5.0% for six replicate preparations. | To measure the method's consistency with repeated analyses under the same conditions. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10. The LOQ must be at or below the reporting threshold for the impurity. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10][16] |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3. | The lowest amount of analyte that can be detected but not necessarily quantified.[16] |
| Robustness | %RSD of results remains within acceptable limits after deliberate small variations in method parameters (e.g., pH ±0.2, % Organic ±2%). | To demonstrate the method's reliability during normal usage. |
System Suitability Test (SST)
The SST is performed before sample analysis to ensure the chromatographic system is performing adequately.
-
Resolution: The resolution between the this compound peak and the Metoclopramide peak must be ≥ 2.0.
-
Tailing Factor: The tailing factor for the this compound peak should be ≤ 2.0.
-
Precision: The %RSD for the peak area of this compound from five replicate injections must be ≤ 5.0%.
Calculation of Results
The percentage of this compound in the sample is calculated using the external standard method:
% Impurity = (Aspl / Astd) × (Cstd / Cspl) × 100
Where:
-
Aspl = Peak area of this compound in the sample chromatogram.
-
Astd = Average peak area of this compound in the standard solution chromatograms.
-
Cstd = Concentration of this compound in the standard solution (e.g., 1.0 µg/mL).
-
Cspl = Nominal concentration of Metoclopramide in the sample solution (e.g., 500 µg/mL).
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Column degradation; inappropriate mobile phase pH; sample overload. | Use a new column; ensure mobile phase pH is accurately prepared; inject a lower sample concentration. |
| Variable Retention Times | Inadequate system equilibration; pump malfunction; mobile phase composition drift. | Equilibrate system for a longer period; service the pump; prepare fresh mobile phase. |
| Low Resolution | Loss of column efficiency; mobile phase composition incorrect. | Replace the column; verify mobile phase preparation and composition. |
| Extraneous Peaks | Contaminated diluent or mobile phase; sample contamination. | Use fresh, high-purity solvents; ensure clean glassware; inject a blank to identify the source. |
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4168, Metoclopramide. Retrieved from [Link].
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Farh, I., et al. (2024). Development and Validation of High Performance Liquid Chromatography Method for Determination of Metoclopramide Hydrochloride in Pharmaceutical Tablets Formulation. Indian Journal of Pharmaceutical Sciences, 86(6), 1994-1999. Retrieved from [Link].
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Yilmaz, B., et al. (2024). A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods. Scientific Reports, 14(1), 8899. Retrieved from [Link].
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Al-Janabi, Z. A. A., et al. (2025). Analytical Techniques for Quantification of Metoclopramide: A Comprehensive Review. Biomedical Chromatography, e70316. Retrieved from [Link].
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Yilmaz, B., et al. (2024). A green approach for metoclopramide quantification in pharmaceutical products. New HPLC and spectrophotometric methods. ResearchGate. Retrieved from [Link].
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Maziarz, M. (n.d.). Analysis of Related Substances of Metoclopramide HCl by an ACQUITY UPLC H-Class PLUS System. Waters Corporation. Retrieved from [Link].
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Patel, R., et al. (2024). RP-HPLC Analytical Method of Metoclopramide Hydrochloride Prepared Nanoparticle formulation in Solid Oral Formulations by using. Journal of Neonatal Surgery, 14(32s), 896-906. Retrieved from [Link].
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HELIX Chromatography (n.d.). HPLC Methods for analysis of Metoclopramide. Retrieved from [Link].
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International Council for Harmonisation (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link].
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Agilent Technologies (n.d.). Pharmaceutical Impurity Profiling Metoclopramide Impurities. Retrieved from [Link].
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Al-Khafaji, Y. F., et al. (2018). Synthesis of new metoclopramide derivatives and in vitro evaluation of their human cholinesterases protection against Chlorpyrifos. ResearchGate. Retrieved from [Link].
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European Medicines Agency (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). Retrieved from [Link].
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U.S. Food and Drug Administration (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link].
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Al-Saidi, K. T., et al. (2020). Determination of Metoclopramide Hydrochloride in Pharmaceutical Formulations Using Three Different Spectrophotometric Methods. ResearchGate. Retrieved from [Link].
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AMSbiopharma (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link].
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Quantitative Analysis of Metoclopramide N4-Sulfonate in Human Plasma by LC-MS/MS
Application Note and Protocol
Abstract
This document provides a detailed protocol for the quantification of Metoclopramide N4-Sulfonate, a primary metabolite of the widely used prokinetic agent metoclopramide, in human plasma. The method employs a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) workflow. Due to the polar nature of the N4-sulfonated metabolite, Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized for optimal retention and separation. Sample preparation is achieved through a straightforward protein precipitation procedure. The method is designed for researchers in clinical pharmacology, drug metabolism, and pharmacokinetics, offering a reliable tool for studying the metabolic fate of metoclopramide. All procedures are outlined in accordance with the principles of the FDA's Bioanalytical Method Validation guidance to ensure data integrity and reliability.[1][2]
Introduction: The Rationale for Quantifying this compound
Metoclopramide is a medication primarily used to treat nausea, vomiting, and gastroparesis.[3] Its metabolism in humans is extensive, with a significant portion of the drug being eliminated after biotransformation.[4][5] One of the key metabolic pathways is N4-sulfation, leading to the formation of this compound (M2).[6] Accurate quantification of this metabolite is crucial for a comprehensive understanding of metoclopramide's pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME). This knowledge is vital for assessing inter-individual variability in drug response, potential drug-drug interactions, and for the overall safety and efficacy evaluation in drug development.
The inherent polarity of the N4-sulfonate metabolite presents a challenge for traditional reversed-phase liquid chromatography. This protocol addresses this by employing Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the retention and separation of polar compounds.[7][8] Coupled with the high sensitivity and selectivity of tandem mass spectrometry, this method provides a robust platform for the bioanalysis of this compound.
Experimental Design and Rationale
The overall workflow is designed for efficiency, robustness, and high sensitivity, suitable for pharmacokinetic studies. The major steps are outlined below.
Figure 1: High-level experimental workflow for the quantification of this compound.
Physicochemical Properties of Analytes
A summary of the key properties of the analyte, parent drug, and internal standard is provided in the table below.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₄H₂₂ClN₃O₅S | 379.86[8][9][10] |
| Metoclopramide | C₁₄H₂₂ClN₃O₂ | 299.80[3][11] |
| Metoclopramide-d3 (IS) | C₁₄H₁₉D₃ClN₃O₂ | 302.82[12] |
Internal Standard Selection
The ideal internal standard (IS) is a stable isotope-labeled version of the analyte. As a commercially available stable isotope-labeled this compound is not readily found, Metoclopramide-d3 is selected as a suitable alternative. This is a common and accepted practice in bioanalysis, particularly when the chromatographic behavior of the parent drug and its metabolite are similar. The use of a stable isotope-labeled IS is critical for correcting for variability during sample preparation and ionization in the mass spectrometer.
Detailed Protocol
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Metoclopramide analytical standard (≥98% purity)
-
Metoclopramide-d3 (Internal Standard, ≥98% purity, isotopic purity >99%)
-
Human plasma (K₂EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound, Metoclopramide, and Metoclopramide-d3 in methanol to achieve a final concentration of 1 mg/mL for each.
-
Working Standard Solutions: Prepare serial dilutions of the this compound and Metoclopramide stock solutions in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Metoclopramide-d3 stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
Calibration Standards and Quality Controls
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of, for example, 0.5 to 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), low, medium, and high.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL Metoclopramide-d3) to each tube and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to each tube. The 4:1 ratio of acetonitrile to plasma is effective for protein removal.[3][13]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Dilute with 200 µL of acetonitrile to ensure compatibility with the initial HILIC mobile phase conditions.
-
Cap the vials and place them in the autosampler for LC-MS/MS analysis.
LC-MS/MS System and Conditions
Liquid Chromatography (HILIC)
| Parameter | Condition | Rationale |
| Column | Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm | A robust stationary phase for retaining and separating polar compounds.[7] |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid | A common, volatile buffer system compatible with mass spectrometry. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic component of the mobile phase in HILIC. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | |
| Column Temperature | 40°C | To ensure reproducible chromatography. |
| Gradient | 95% B (0-1.0 min), 95% to 50% B (1.0-4.0 min), 50% B (4.0-4.5 min), 50% to 95% B (4.5-5.0 min), 95% B (5.0-7.0 min) | A gradient from high to low organic content elutes analytes in HILIC mode. |
Tandem Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following MRM transitions are proposed. These should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 380.1 | 300.1 | 100 | 15 |
| This compound (Qualifier) | 380.1 | 227.1 | 100 | 25 |
| Metoclopramide | 300.1 | 227.1 | 100 | 20[14][15] |
| Metoclopramide-d3 (IS) | 303.1 | 230.1 | 100 | 20 |
Rationale for N4-Sulfonate Transitions: The precursor ion [M+H]⁺ for this compound is m/z 380.1. The quantifier transition (380.1 -> 300.1) corresponds to the neutral loss of the sulfo group (SO₃, 80 Da), a characteristic fragmentation for sulfated metabolites. The qualifier transition is proposed based on the subsequent fragmentation of the metoclopramide backbone, similar to the parent drug.
Bioanalytical Method Validation
The method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry) to ensure its reliability for the analysis of study samples.[1][2]
Figure 2: Key parameters for bioanalytical method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze at least six different blank plasma lots. | No significant interfering peaks at the retention times of the analyte and IS (<20% of LLOQ for analyte, <5% for IS). |
| Calibration Curve | Analyze a blank, a zero standard, and at least six non-zero standards over the proposed range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at four levels (LLOQ, low, medium, high) in at least five replicates per run, across multiple days. | Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[2] |
| Sensitivity (LLOQ) | Analyze at least five replicates at the proposed LLOQ concentration. | Accuracy within 80-120% and precision ≤20%. Signal-to-noise ratio should be at least 5.[2] |
| Matrix Effect | Compare the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples. | Recovery should be consistent and reproducible. |
| Stability | Assess analyte stability in plasma under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative stability in the autosampler. | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and robust approach for the quantification of this compound in human plasma. The use of HILIC for chromatographic separation effectively addresses the challenge of retaining this polar metabolite, while protein precipitation offers a simple and efficient sample preparation strategy. This application note, grounded in established bioanalytical principles and regulatory guidance, serves as a comprehensive resource for researchers investigating the metabolic profile of metoclopramide, thereby contributing to a more complete understanding of its clinical pharmacology.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]
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Gjelstad, A., et al. (2017). One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. Journal of Chromatography B, 1043, 89-95. [Link]
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Lísa, M., et al. (2020). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. Metabolites, 10(12), 499. [Link]
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Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. [Link]
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Argikar, U. A., et al. (2010). Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies. Drug Metabolism and Disposition, 38(9), 1547-1556. [Link]
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Jenkins, K. M., et al. (2014). Recommendations for Validation of LC–MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1165-1176. [Link]
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Teng, L., Bruce, R. B., & Dunning, L. K. (1977). Metoclopramide metabolism and determination by high-pressure liquid chromatography. Journal of Pharmaceutical Sciences, 66(11), 1615-1618. [Link]
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Wikipedia contributors. (2024). Metoclopramide. In Wikipedia, The Free Encyclopedia. [Link]
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Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. [Link]
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Singh, P., et al. (2018). Rapid Determination of Metoclopramide Level in Human Plasma by LC-MS/MS Assay. American Journal of PharmTech Research, 8(5), 189-204. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. [Link]
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Bitas, D., et al. (2014). Comparison of different water-miscible solvents for the preparation of plasma and urine samples in metabolic profiling studies. Journal of Chromatography A, 1324, 131-140. [Link]
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Cheméo. (n.d.). Metoclopramide (CAS 364-62-5) - Chemical & Physical Properties. [Link]
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MetwareBio. (n.d.). Metabolomics Sample Extraction. [Link]
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D'Arienzo, C. J., et al. (2016). The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. LCGC North America, 34(1), 34-43. [Link]
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Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
-
Taylor & Francis Online. (n.d.). Hydrophilic interaction chromatography – Knowledge and References. [Link]
-
Daicel Pharma Standards. (n.d.). Metoclopramide Impurities Manufacturers & Suppliers. [Link]
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ResearchGate. (n.d.). An improved method for the synthesis of metoclopramide. [Link]
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Yan, M., et al. (2010). Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies. Journal of Chromatography B, 878(11-12), 883-887. [Link]
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ClinPGx. (n.d.). This compound. [Link]
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ResearchGate. (2018). Synthesis of new metoclopramide derivatives and in vitro evaluation of their human cholinesterases protection against Chlorpyrifos. [Link]
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PubMed. (2010). Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies. [Link]
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Pharmaffiliates. (n.d.). Metoclopramide-impurities. [Link]
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Maquille, A., & Habib Jiwan, J. L. (2009). LC–MS characterization of metoclopramide photolysis products. Journal of Photochemistry and Photobiology A: Chemistry, 206(1), 1-8. [Link]
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Waters Corporation. (2017). Analysis of Related Substances of Metoclopramide HCl by an ACQUITY UPLC H-Class PLUS System. [Link]
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Application Note & Experimental Protocol: In Vivo Evaluation of Metoclopramide N4-Sulfonate
Abstract
Metoclopramide (MCP), a widely used prokinetic and antiemetic agent, undergoes extensive metabolism in humans. One of its principal biotransformation products is Metoclopramide N4-Sulfonate, a Phase II conjugate.[1][2] According to regulatory guidelines such as the FDA's "Metabolites in Safety Testing" (MIST), human metabolites that are unique or present at disproportionately higher concentrations compared to preclinical safety species require dedicated investigation.[3][4] This document provides a comprehensive experimental protocol for the in vivo characterization of this compound, focusing on its pharmacokinetic profile and core safety pharmacology. The methodologies described herein are designed to generate robust data to support regulatory submissions and inform clinical risk assessment.
Introduction: The Rationale for Studying this compound
Metoclopramide is primarily metabolized through oxidation by cytochrome P450 enzymes (notably CYP2D6) and conjugation with glucuronic acid or sulfate.[5][6][7] N4-sulfation represents a significant metabolic pathway in humans, with urinary levels of the resulting metabolite showing high inter-individual variability.[1][8] Such variability, coupled with the potential for the metabolite to accumulate, necessitates a thorough safety and pharmacokinetic evaluation.
The decision to conduct a dedicated in vivo study on a metabolite is guided by its exposure levels in humans versus the animal species used in standard nonclinical toxicology studies.[4][9] If the metabolite's exposure in animals (during dosing with the parent drug) is not adequate to cover human exposure, direct administration of the synthesized metabolite is warranted to assess its intrinsic properties.[3] This protocol outlines the latter approach.
Figure 1: Decision pathway for metabolite safety testing (MIST).
The primary objectives of this experimental plan are:
-
To determine the fundamental pharmacokinetic (PK) parameters of this compound following intravenous administration in a relevant animal model.
-
To conduct core safety pharmacology assessments to evaluate the metabolite's potential effects on the central nervous, cardiovascular, and respiratory systems.
Preclinical Study Design and Justification
Test Article and Vehicle
-
Test Article: Synthesized this compound, with a certificate of analysis confirming purity (>98%) and identity.[10]
-
Vehicle: A sterile, isotonic solution suitable for intravenous injection, such as 0.9% Sodium Chloride or 5% Dextrose in Water (D5W). The vehicle must be tested to ensure it does not interfere with the bioanalytical assay.
Animal Model Selection
The Sprague-Dawley rat is selected as the primary model for this protocol.
-
Rationale: Rats are a standard species for nonclinical toxicology and pharmacokinetic studies.[11][12] Their relatively small size allows for efficient use of the synthesized test article, and there is extensive historical data on their physiology and response to xenobiotics. While metabolic profiles can differ from humans, the direct administration of the metabolite bypasses inter-species variations in its formation.[2]
-
Specifications: Male and female Sprague-Dawley rats, 8-10 weeks of age, with body weights ranging from 225-300g.
-
Animal Welfare: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in an AAALAC-accredited facility.
Experimental Groups and Dosing
A well-controlled study design is essential for data interpretation. This protocol includes groups to assess the metabolite directly and to compare its effects to the parent drug.
| Group | N (Male/Female) | Test Article | Dose Level (mg/kg) | Route of Administration | Purpose |
| 1 | 5 / 5 | Vehicle | 0 | Intravenous (IV) | Negative Control |
| 2 | 5 / 5 | Metoclopramide HCl | 10 | Intravenous (IV) | Parent Drug Comparator |
| 3 | 5 / 5 | This compound | Low Dose (e.g., 2) | Intravenous (IV) | PK & Safety Assessment |
| 4 | 5 / 5 | This compound | Mid Dose (e.g., 10) | Intravenous (IV) | PK & Safety Assessment |
| 5 | 5 / 5 | This compound | High Dose (e.g., 50) | Intravenous (IV) | PK & Safety Assessment |
Table 1: Proposed Study Design for In Vivo Evaluation.
-
Dose Rationale: Dose levels for the metabolite should be selected to span a range that includes and exceeds the anticipated human Cmax, based on allometric scaling or preliminary tolerability studies. The parent drug dose is a standard therapeutic reference.[5]
Detailed Experimental Protocols
Figure 2: Overall experimental workflow for the in vivo study.
Protocol 1: Pharmacokinetic (PK) Study
-
Animal Preparation: Surgically implant vascular catheters (e.g., in the jugular vein) several days prior to the study to allow for stress-free dosing and blood collection. House animals individually and allow them to acclimate.
-
Dose Administration: Administer the test article or vehicle as a single slow bolus via the catheter. Record the exact time of administration.
-
Blood Sample Collection: Collect serial blood samples (approx. 150 µL) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
| Time Point | Time (hours post-dose) |
| Predose | 0 |
| 1 | 0.083 (5 min) |
| 2 | 0.25 (15 min) |
| 3 | 0.5 (30 min) |
| 4 | 1 |
| 5 | 2 |
| 6 | 4 |
| 7 | 8 |
| 8 | 24 |
Table 2: Recommended Blood Sampling Schedule for PK Analysis.
-
Sample Processing: Immediately following collection, centrifuge the blood samples (e.g., 2,000 x g for 10 minutes at 4°C) to separate plasma.
-
Sample Storage: Transfer the resulting plasma to uniquely labeled cryovials and store frozen at -80°C until bioanalysis.
Protocol 2: Bioanalytical Quantification by LC-MS/MS
The quantification of this compound in plasma requires a validated, sensitive, and selective bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14]
-
Sample Preparation: Perform protein precipitation by adding 3-4 volumes of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte) to a 50 µL plasma sample.
-
Extraction: Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
-
Method Validation: The method must be fully validated according to regulatory standards (e.g., FDA Bioanalytical Method Validation Guidance) for accuracy, precision, selectivity, sensitivity, recovery, and stability.
| Parameter | Example Condition |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MS/MS Transition | Precursor Ion (Q1) → Product Ion (Q3) |
| This compound | m/z 380.1 → [Specific Fragment Ion] |
| Metoclopramide | m/z 300.1 → [Specific Fragment Ion] |
Table 3: Representative LC-MS/MS Parameters. Note: Transitions must be optimized empirically.
Protocol 3: Core Safety Pharmacology Assessment
Safety pharmacology studies investigate potential undesirable pharmacodynamic effects on vital physiological functions.[15][16] These assessments can be integrated with the PK study.
-
Central Nervous System (CNS): Perform a functional observational battery (FOB) at predicted Tmax and at regular intervals post-dose. Score animals for changes in posture, gait, activity level, and presence of tremors or convulsions.[11]
-
Cardiovascular System: In a subset of telemetered animals, continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) intervals (e.g., QT interval) before and after dosing.[16]
-
Respiratory System: Monitor respiratory rate and tidal volume using whole-body plethysmography at key time points post-dose.
-
Clinical Observations: Record general clinical signs, body weights, and food/water consumption throughout the study period.
Metabolic Pathway and Data Interpretation
Figure 3: Simplified metabolic pathway of Metoclopramide.[1][7][8]
Pharmacokinetic Data Analysis
Using the plasma concentration-time data, calculate the following PK parameters for each animal using non-compartmental analysis software (e.g., Phoenix WinNonlin):
-
Cmax: Maximum observed plasma concentration.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.
-
AUC(0-inf): Area under the curve extrapolated to infinity.
-
t½: Elimination half-life.
-
CL: Total body clearance.
-
Vd: Volume of distribution.
These parameters will define the disposition and persistence of the metabolite in the body.
Safety and Toxicology Data Interpretation
Analyze safety data for statistically significant, dose-dependent changes compared to the vehicle control group. Any adverse findings for the metabolite group should be compared to those observed in the parent drug group to determine if the metabolite presents a unique toxicity profile.[3]
Conclusion
This application note provides a robust and detailed framework for the in vivo investigation of this compound. By integrating pharmacokinetic profiling with core safety pharmacology assessments, researchers can generate the critical data needed to understand the metabolite's contribution to the overall clinical profile of Metoclopramide. Adherence to these protocols, grounded in established scientific principles and regulatory guidance, ensures the integrity and applicability of the findings for drug development and safety assessment.
References
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Argikar, U. A., Gomez, J., Ung, D., Parkman, H. P., & Nagar, S. (2010). Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies. Drug metabolism and disposition, 38(8), 1295–1307.
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Desta, Z., Wu, G. M., Morocho, A. M., & Flockhart, D. A. (2002). The gastroprokinetic and antiemetic drug metoclopramide is a substrate and inhibitor of cytochrome P450 2D6. Drug metabolism and disposition, 30(3), 336–343.
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FDA. (1999). Guidance for Industry: In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling.
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FDA. (2020). Safety Testing of Drug Metabolites: Guidance for Industry.
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FDA. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro.
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Livezey, M. R., Briggs, E. D., & Abdel-Rahman, S. M. (2014). Metoclopramide is metabolized by CYP2D6 and is a reversible inhibitor, but not inactivator, of CYP2D6. Xenobiotica, 44(1), 20–29.
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Al-Tannak, N. F., & Al-Khatib, A. A. (2023). Analytical Techniques for Quantification of Metoclopramide: A Comprehensive Review. Biomedical Chromatography, e70316.
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Bateman, D. N. (1983). Clinical pharmacokinetics of metoclopramide. Clinical pharmacokinetics, 8(6), 523–529.
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Popović, J. (1984). High-pressure liquid chromatographic method for determination of metoclopramide in serum, urine, and saliva, with a pharmacokinetic study in patients. Therapeutic drug monitoring, 6(1), 77–82.
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Metoclopramide Injection, USP. (Package Insert).
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Popović, J. (1984). High-pressure liquid chromatographic method for determination of metoclopramide in serum, urine, and saliva, with a pharmacokinetic study in patients. Therapeutic Drug Monitoring, 6(1), 77-82.
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ICH. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals.
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PharmGKB. Metoclopramide Pathway, Pharmacokinetics.
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Zhang, D., Luo, G., Ding, X., & Lu, C. (2012). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. Current drug metabolism, 13(10), 1341–1352.
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Sowers, J. R., Tuck, M. L., & McCallum, R. W. (1980). In vivo and in vitro studies on the effect of metoclopramide on aldosterone secretion. Clinical endocrinology, 13(1), 45–50.
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Bateman, D. N., Gokal, R., Dodd, T. R., & Blain, P. G. (1981). The pharmacokinetics of single and repeated doses of metoclopramide in man. British journal of clinical pharmacology, 12(3), 341–345.
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Mohammed, F. H., & Al-Badrany, Y. A. (2009). Metoclopramide-induced central nervous system depression in the chicken. Veterinary world, 2(10), 381.
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Argikar, U. A., et al. (2010). Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies. Drug Metabolism and Disposition.
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FDA. (2005). Pharmacology Review(s) for Metoclopramide.
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PharmGKB. This compound.
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Charles River Laboratories. In Vivo Studies - Safety Pharmacology.
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Wishart, D. S., et al. (2024). Metabolomics in Preclinical Drug Safety Assessment: Current Status and Future Trends. Metabolites, 14(2), 79.
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Horiuchi, M., et al. (2006). Residue Analysis of Metoclopramide in Bovine and Swine Tissues by HPLC and Administration Experiment. Journal of the Food Hygienic Society of Japan, 47(5), 209-214.
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Hypha Discovery. (n.d.). Sulfated Drug Metabolites.
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Metoclopramide.
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Obach, R. S. (2010). Meeting Report: Metabolites in Safety Testing (MIST) Symposium—Safety Assessment of Human Metabolites: What's REALLY Necessary to Ascertain Exposure Coverage in Safety Tests?. Drug Metabolism and Disposition, 38(7), 1229-1236.
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Rat Guide. (2013). Metoclopramide.
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PharmGKB. Metoclopramide Pathway, Pharmacokinetics.
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Kolhekar, D. G. (2019). UNIT 5- Metabolite Identification. IN VITRO-IN VIVO Approaches, Protocols & Sample Preparations. [Slideshare].
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Zanol M., et al. (2004). In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and post-acquisition data mining. Journal of Mass Spectrometry, 39(1), 59-67.
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Al-Rekabi, F. M. (2018). evaluation the antinociceptive effects of metoclopramide and their interaction with diphenhydramine. Basrah Journal of Veterinary Research, 17(3).
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Hamed, Z. S., et al. (2022). THE EFFECT OF METOCLOPRAMIDE ON THE ANTINOCICEPTIVE, LOCOMOTOR AND NEUROBEHAVIORAL EFFECTS OF METAMIZOLE. Macedonian Veterinary Review, 45(2), 159-166.
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Pohl, J., et al. (2022). The 4 prokinetic drugs metoclopramide, cisapride, pyridostigmine, and capromorelin do not increase fecal output or food intake in healthy New Zealand rabbits (Oryctolagus cuniculus). Journal of the American Veterinary Medical Association, 260(S2).
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Shah, K., et al. (2023). Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile. Gastroenterology Insights, 14(3), 344-354.
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van Westrhenen, R., et al. (2021). The Association between CYP2D6-Metabolizer Status and Metoclopramide-Induced Acute Dystonic Reactions. Pharmaceutics, 13(10), 1544.
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FDA. (2023). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies.
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Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 3(3), 101533.
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Al-Janabi, F. Y. (2018). Synthesis of new metoclopramide derivatives and in vitro evaluation of their human cholinesterases protection against Chlorpyrifos. Iraqi Journal of Pharmaceutical Sciences, 27(1), 1-8.
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Application Note: Laboratory-Scale Synthesis of Metoclopramide N4-Sulfonate
Abstract
This application note provides a comprehensive, research-grade protocol for the laboratory synthesis of Metoclopramide N4-Sulfonate, also known as N-[2-Chloro-4-[[[2-(diethylamino)ethyl]amino]carbonyl]-5-methoxyphenyl]sulfamic Acid. Metoclopramide is a widely used pharmaceutical agent, and its derivatives are of significant interest for metabolic studies, impurity profiling, and the development of new chemical entities. This guide details a robust method for the N-sulfonation of the aromatic amine group of metoclopramide. The narrative emphasizes the chemical principles behind the procedural steps, ensuring both technical accuracy and practical applicability for researchers in medicinal chemistry and drug development.
Introduction and Scientific Background
Metoclopramide is a substituted benzamide, recognized for its antiemetic and prokinetic properties, which stem primarily from its antagonism of dopamine D2 receptors in the chemoreceptor trigger zone.[1] The metabolism of metoclopramide in vivo can occur through various pathways, including N-sulfation at the 4-position amino group.[2] The resulting N4-sulfonate is therefore a critical metabolite for pharmacokinetic and toxicological studies.
Synthesizing this compound in the laboratory provides an authentic analytical standard for its identification and quantification in biological matrices. The synthesis leverages the nucleophilic character of the aromatic amine at the C4 position of the metoclopramide core structure. The direct sulfonation of this amine group yields the corresponding sulfamic acid derivative. This protocol employs a mild and efficient sulfonating agent to achieve this transformation under controlled laboratory conditions.
Chemical Principles and Mechanistic Rationale
The core of this synthesis is the N-sulfonation of a primary aromatic amine. This reaction is a type of electrophilic substitution on the nitrogen atom.
2.1. The Reaction: N-Sulfonation
The aromatic amine (the N4-amino group of metoclopramide) acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonating agent. To prevent unwanted side reactions, such as electrophilic aromatic substitution on the electron-rich benzene ring (C-sulfonation), a mild sulfonating agent is required.[3] The sulfur trioxide pyridine complex (SO₃·py) is an ideal choice for this purpose. It is a stable, easily handled solid that moderates the extreme reactivity of free sulfur trioxide, thereby favoring N-sulfonation over C-sulfonation.
The reaction proceeds as follows:
-
The lone pair of electrons on the N4-amine nitrogen of metoclopramide attacks the sulfur atom of the SO₃·py complex.
-
This forms a zwitterionic intermediate.
-
A subsequent proton transfer, typically facilitated by a base (like pyridine from the complex or added separately), neutralizes the intermediate to yield the final sulfamic acid product.
The choice of an aprotic solvent like pyridine or dimethylformamide (DMF) is crucial to prevent hydrolysis of the sulfonating agent and to provide a suitable medium for the reaction.
Synthetic Pathway Overview
Figure 1: Overall reaction scheme for the N-sulfonation of Metoclopramide.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding approximately 1 mmol of the final product. All operations should be performed in a well-ventilated fume hood.
3.1. Materials and Equipment
| Reagents & Solvents | Grade | Supplier Example |
| Metoclopramide | ≥98% | Sigma-Aldrich, TCI |
| Sulfur Trioxide Pyridine Complex | 98% | Sigma-Aldrich, Acros |
| Anhydrous Pyridine | ≥99.8% | Acros Organics |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Deionized Water | - | - |
| Equipment |
| 100 mL Round-bottom flask |
| Magnetic stirrer and stir bar |
| Ice-water bath |
| Glass funnel |
| Rotary evaporator |
| Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) |
| Standard laboratory glassware |
3.2. Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Metoclopramide (299.8 mg, 1.0 mmol) in 10 mL of anhydrous pyridine. Stir at room temperature until a clear solution is obtained.
-
Addition of Sulfonating Agent: Cool the flask in an ice-water bath to 0 °C. While stirring vigorously, add the sulfur trioxide pyridine complex (175.0 mg, 1.1 mmol, 1.1 equivalents) portion-wise over 10 minutes. Ensure the temperature remains below 5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (Thin Layer Chromatography) using a mobile phase of Ethyl Acetate:Hexanes (e.g., 7:3 with 1% triethylamine). Visualize the spots under UV light (254 nm). The product spot should appear at a lower Rf value than the starting material, metoclopramide.
-
Work-up and Isolation:
-
Once the reaction is complete (disappearance of starting material), slowly pour the reaction mixture into 100 mL of ice-cold deionized water with stirring.
-
A precipitate may form. If it does not, acidify the aqueous solution carefully with 1 M HCl to a pH of approximately 2-3. This will protonate the sulfamic acid and may induce precipitation.
-
Stir the resulting slurry in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 15 mL) followed by cold diethyl ether (2 x 15 mL) to aid in drying.
-
-
Purification:
-
The crude solid can be purified by recrystallization. A suitable solvent system would be an ethanol/water mixture.
-
Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) for several hours to complete crystallization.
-
Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum to yield this compound as a white to off-white solid.
-
Experimental Workflow Diagram
Sources
Application Notes: Utilizing Metoclopramide N4-Sulfonate as a Reference Standard for Pharmaceutical Quality Control
Introduction: The Critical Role of Impurity Profiling in Metoclopramide Formulations
Metoclopramide, a substituted benzamide, is a widely used medication for treating gastrointestinal motility disorders, nausea, and vomiting.[1] Its mechanism of action involves dopamine D2 receptor antagonism.[1] As with any active pharmaceutical ingredient (API), ensuring the purity and safety of Metoclopramide formulations is paramount. Regulatory bodies worldwide mandate stringent control over impurities, which can arise from the manufacturing process, degradation of the API, or as metabolites that may also be present as process impurities. One such critical compound is Metoclopramide N4-Sulfonate, a significant human metabolite of Metoclopramide formed via sulfate conjugation.[2] The presence of this and other impurities must be carefully monitored to ensure the safety and efficacy of the final drug product.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a reference standard for the accurate identification and quantification of this impurity in Metoclopramide drug substances and products.
Chemical and Physical Properties
This compound is a sulfonamide derivative of Metoclopramide.[4]
| Property | Value | Source |
| Chemical Name | N-[2-Chloro-4-[[[2-(diethylamino)ethyl]amino]carbonyl]-5-methoxyphenyl]sulfamic Acid | [5] |
| Synonyms | Metoclopramide N4-Sulphate, Metoclopramide Metabolite M2 | [4][6] |
| CAS Number | 27260-42-0 | [5] |
| Molecular Formula | C₁₄H₂₂ClN₃O₅S | [5] |
| Molecular Weight | 379.86 g/mol | [5] |
Understanding the Formation of this compound
This compound is primarily known as a human metabolite.[2] The metabolic pathway involves the sulfonation of the aromatic amino group of Metoclopramide. While it is a product of in-vivo metabolism, its presence in a drug product could indicate a degradation pathway or a process-related impurity from the synthesis of the API. Therefore, having a well-characterized reference standard of this compound is essential for its accurate monitoring.
Visualizing the Chemical Structures
Caption: Chemical structures of Metoclopramide and its N4-Sulfonate derivative.
Protocol for Quantification of this compound using HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in a drug substance or product.
Preparation of Solutions
-
Mobile Phase: Prepare a filtered and degassed mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 60:40 v/v). The exact composition should be optimized for best separation.
-
Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) can be used as a diluent for preparing standard and sample solutions.
-
Standard Stock Solution (this compound): Accurately weigh and dissolve a suitable amount of this compound reference standard in the diluent to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Standard Solution: From the stock solution, prepare a working standard solution of a lower concentration (e.g., 1 µg/mL) by diluting with the diluent. This concentration should be close to the expected concentration of the impurity in the sample.
-
Sample Solution: Accurately weigh and dissolve the Metoclopramide drug substance or a powdered composite of the drug product in the diluent to obtain a final concentration of Metoclopramide of about 1 mg/mL.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Phosphate buffer (pH 3.0) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 273 nm |
| Run Time | Sufficient to allow for the elution of all components, typically around 15-20 minutes. |
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution multiple times (e.g., five replicates). The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Analytical Procedure
-
Inject the diluent as a blank to ensure no interfering peaks are present at the retention time of this compound.
-
Inject the standard solution and record the peak area.
-
Inject the sample solution and record the peak area for this compound.
Calculation
The amount of this compound in the sample can be calculated using the following formula:
% Impurity = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
Where:
-
Area_sample is the peak area of this compound in the sample chromatogram.
-
Area_standard is the average peak area of this compound in the standard chromatogram.
-
Conc_standard is the concentration of the this compound standard solution.
-
Conc_sample is the concentration of the Metoclopramide sample solution.
Visualizing the Analytical Workflow
Caption: A streamlined workflow for the HPLC analysis of this compound.
Method Validation according to ICH Q2(R1) Guidelines
The analytical method described above should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[7] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. This can be demonstrated by the absence of interfering peaks in the blank and placebo chromatograms at the retention time of this compound.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations (e.g., from the limit of quantification to 150% of the expected impurity level). A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spiking a known amount of the this compound reference standard into the sample matrix at different concentration levels and calculating the percentage recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should be within acceptable limits.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Regulatory Context and Acceptance Criteria
This compound, as a human metabolite, has a unique regulatory consideration when present as an impurity in a drug product. According to FDA and ICH guidelines, impurities that are also significant human metabolites are generally considered qualified from a safety perspective.[8][9][10] However, their levels must still be controlled to ensure the overall quality and consistency of the drug product.
The acceptance criteria for a non-pharmacopoeial impurity like this compound should be established based on data from stability studies, batch analysis, and a thorough risk assessment.[11] The limits should be justified and in line with the principles outlined in ICH Q3B(R2) guidelines for impurities in new drug products.[2][12]
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the accurate monitoring of this impurity in Metoclopramide pharmaceutical products. The HPLC method and validation principles outlined in this application note provide a robust framework for ensuring the quality, safety, and regulatory compliance of Metoclopramide formulations. By implementing these protocols, researchers and quality control professionals can confidently identify and quantify this compound, contributing to the overall integrity of the final medicinal product.
References
- Argikar, U. A., Gomez, J., Ung, D., Parkman, H. P., & Nagar, S. (2010). Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies.
- Bateman, D. N. (1983). Clinical pharmacokinetics of metoclopramide. Clinical pharmacokinetics, 8(6), 523–529.
- European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products.
- European Medicines Agency. (2006). Scientific guideline: ICH Q3B(R2) Impurities in new drug products.
- FDA. (2020). Safety Testing of Drug Metabolites Guidance for Industry.
- FDA. (2013). Guidance for Industry - ANDAs: Impurities in Drug Products.
- FDA. (2008). Guidance for Industry Q3A Impurities in New Drug Substances.
- FDA. (2006). Guidance for Industry Q3B(R2) Impurities in New Drug Products.
- ICH. (2005). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2).
- ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Jinan Alhuwayshil & Norah Aldeghaither. (2023). Development and Validation of High Performance Liquid Chromatography Method for Determination of Metoclopramide Hydrochloride in Pharmaceutical Tablets Formulation. Indian Journal of Pharmaceutical Sciences, 85(3), 834-840.
- Livezey, M., D'Agostino, J., & Hutzler, M. (2014). METOCLOPRAMIDE IS METABOLIZED BY CYP2D6 AND IS A REVERSIBLE INHIBITOR, BUT NOT INACTIVATOR, OF CYP2D6. Drug Metabolism and Disposition, 42(11), 1847-1853.
- Naresha, S., & Sravani, G. (2020). LC-MS characterization of acid degradation products of metoclopramide: Development and validation of a stability-indicating RP-HPLC method. International Journal of Research in Pharmaceutical Sciences, 11(1), 781-789.
- PubChem. (n.d.). Metoclopramide.
- Ravisankar, P., Navneestha, G., & Srinivasa, R. (2015). Validation and application of RP-HPLC method for the quantification of metoclopramide hydrochloride in oral formulations prepare. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 230-236.
- Shafa, Z., & Cheraghali, A. M. (2018). Drug metabolism and metabolite safety assessment in drug discovery and development. Expert opinion on drug metabolism & toxicology, 14(10), 1047–1058.
- StatPearls. (2023). Metoclopramide. NCBI Bookshelf.
- SynThink. (n.d.).
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- USP. (n.d.). <232> ELEMENTAL IMPURITIES—LIMITS.
- Walsh Medical Media. (2017). Determination of Metoclopramide Hydrochloride in Pharmaceutical Formulations Using Three Different Spectrophotometric Methods.
- CymitQuimica. (n.d.).
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- ChemicalBook. (2023).
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Application Notes & Protocols: The Role of Metoclopramide N4-Sulfonate in Modern Drug Metabolism Studies
Introduction: The Imperative of Metabolite Characterization in Drug Development
The journey of a drug candidate from discovery to clinical use is critically dependent on a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. A significant aspect of this is elucidating the metabolic fate of the drug. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate the assessment of major metabolites to ensure their safety profile is adequately covered by nonclinical toxicology studies.[1][2][3][4] Metabolites that are unique to humans or are present at significantly higher concentrations in humans than in preclinical safety species (disproportionate metabolites) may require dedicated safety testing.[1][3][5]
Metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. While Phase I reactions, often mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, Phase II reactions conjugate endogenous molecules to these groups, typically increasing water solubility and facilitating excretion.[6] Sulfonation, a critical Phase II pathway, is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate.[7][8] This process is vital for the biotransformation of numerous drugs, hormones, and xenobiotics, often leading to their detoxification and elimination.[6][7][8]
Metoclopramide, a widely used antiemetic and prokinetic agent, undergoes extensive metabolism involving both Phase I oxidation (primarily by CYP2D6) and Phase II conjugation.[9][10][11][12] Among its various metabolic products, Metoclopramide N4-sulfonate (M2) has been identified as a notable metabolite in humans, formed through the direct sulfation of the aromatic amine group.[13][14] The availability and application of a synthetic this compound reference standard are therefore indispensable for accurately characterizing the metabolic profile of Metoclopramide and fulfilling regulatory safety assessment requirements.
Metoclopramide Metabolism: The Sulfonation Pathway
Metoclopramide is metabolized through several routes, including N-dealkylation and hydroxylation by CYP enzymes, as well as glucuronide and sulfate conjugation.[9][10][15] The formation of this compound is a direct conjugation reaction catalyzed by SULT enzymes present primarily in the liver cytosol.[13][16] Understanding this pathway is crucial for predicting potential drug-drug interactions and explaining inter-individual variability in drug response, which can be influenced by genetic polymorphisms in SULT enzymes.[7][8]
Caption: Metabolic conversion of Metoclopramide to its N4-sulfonate metabolite.
Application I: In Vitro Metabolite Identification and Phenotyping
Scientific Rationale: Before proceeding to human studies, in vitro systems are used to predict metabolic pathways. Human liver subcellular fractions (like S9 or cytosol) are rich in drug-metabolizing enzymes, including SULTs, and provide a reliable and cost-effective model to study the formation of conjugated metabolites.[17][18][19] The use of a synthetic this compound standard is essential here for the unambiguous confirmation of the metabolite's identity via chromatographic retention time and mass spectral matching.
Protocol 1: In Vitro Formation of this compound using Human Liver Cytosol
This protocol details the steps to demonstrate the SULT-mediated formation of this compound.
A. Materials and Reagents:
-
Metoclopramide (Parent Drug)
-
This compound (Reference Standard, CAS No. 27260-42-0)[20][21]
-
Pooled Human Liver Cytosol (commercially available)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS, SULT cofactor)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (ACN) with 0.1% Formic Acid (for reaction termination)
-
Ultrapure Water
-
Incubator/Water Bath (37°C)
-
Centrifuge
B. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Metoclopramide in a suitable solvent (e.g., DMSO or water).
-
Prepare a 1 mg/mL stock solution of this compound in methanol for use as an analytical standard.
-
Prepare a 5 mM stock solution of PAPS in ultrapure water. Store on ice.
-
-
Incubation Mixture Setup:
-
On ice, prepare the incubation mixtures in microcentrifuge tubes. It is crucial to run parallel controls to ensure the observed metabolite formation is enzymatic and cofactor-dependent.
-
| Component | Test Reaction (µL) | No-Cofactor Control (µL) | No-Enzyme Control (µL) |
| Phosphate Buffer (100 mM, pH 7.4) | to 500 | to 500 | to 500 |
| Human Liver Cytosol (final 1 mg/mL) | 50 | 50 | 0 |
| MgCl₂ (final 5 mM) | 25 | 25 | 25 |
| Metoclopramide (final 10 µM) | 5 | 5 | 5 |
| PAPS (final 100 µM) | 10 | 0 | 10 |
| Ultrapure Water | X | X+10 | X+50 |
| Total Volume | 500 | 500 | 500 |
-
Initiation and Incubation:
-
Pre-incubate the mixtures for 5 minutes at 37°C to equilibrate the temperature.
-
Initiate the reaction by adding the substrate, Metoclopramide. Vortex gently.
-
Incubate at 37°C for a defined period (e.g., 60 minutes). Time-course experiments (0, 15, 30, 60, 120 min) can be conducted to assess formation kinetics.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding 2 volumes (1000 µL) of ice-cold acetonitrile containing 0.1% formic acid. This precipitates the proteins.
-
Vortex vigorously and incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
C. Expected Outcome: The formation of a peak corresponding to this compound should be observed in the "Test Reaction" sample. This peak should be largely absent in the "No-Cofactor" and "No-Enzyme" controls, confirming that the metabolite's formation is dependent on both the SULT enzymes in the cytosol and the PAPS cofactor. The identity is confirmed by comparing the retention time and mass spectrum to the authentic reference standard.
Application II: Bioanalytical Quantification in Pharmacokinetic Studies
Scientific Rationale: To understand the clinical relevance of this compound, it is essential to quantify its concentration in biological fluids (e.g., plasma and urine) from preclinical and clinical studies. This data is used to calculate pharmacokinetic parameters such as Cmax, AUC, and half-life, and to determine the metabolite-to-parent drug exposure ratio. A robust and validated bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), is the gold standard for this application due to its high sensitivity and selectivity.[22]
Caption: General workflow for the bioanalytical quantification of metabolites.
Protocol 2: Outline for LC-MS/MS Quantification of this compound
This protocol provides a template for developing a method to quantify this compound in human plasma.
A. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structural analog).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean plate or vial for injection into the LC-MS/MS system.
B. LC-MS/MS Conditions: The precise conditions must be optimized empirically. The following table provides a validated starting point.
| Parameter | Recommended Setting | Rationale |
| Chromatography | ||
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, <3 µm) | Good retention and peak shape for polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and aids in peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the reverse-phase column. |
| Gradient | Start at 5% B, ramp to 95% B, re-equilibrate | Separates analyte from matrix components and parent drug. |
| Flow Rate | 0.4 mL/min | Typical for analytical scale columns. |
| Column Temp | 40°C | Ensures reproducible retention times. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The amine groups on the molecule are readily protonated. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| MRM Transition (Precursor > Product) | e.g., m/z 380.1 > [Product Ion] | Must be optimized by infusing the reference standard. The precursor ion corresponds to the protonated molecule [M+H]⁺.[23] |
| Collision Energy | Optimized Value (eV) | Tuned to maximize the signal of the product ion. |
C. Calibration and Quantification:
-
A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of the this compound reference standard.
-
The analyte concentration in unknown samples is determined by interpolating the peak area ratio (analyte/internal standard) against the linear regression of the calibration curve.
-
The method must be validated according to regulatory guidelines for accuracy, precision, selectivity, and stability.
Conclusion: An Essential Tool for Comprehensive Drug Safety Assessment
This compound serves as a critical tool in the comprehensive evaluation of Metoclopramide's metabolic profile. Its application as a well-characterized reference standard is non-negotiable for the definitive identification of the metabolite in in vitro discovery studies and for the accurate, validated quantification of the metabolite in biological samples from nonclinical and clinical trials. The data generated from these studies are fundamental to understanding the disposition of Metoclopramide, assessing the safety of its metabolites in accordance with global regulatory standards, and ultimately ensuring patient safety.
References
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Argikar, U. A., Gomez, J., Ung, D., Parkman, H. P., & Nagar, S. (2010). Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies. Drug Metabolism and Disposition, 38(8), 1295-307. [Link][13]
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National Center for Biotechnology Information. (n.d.). Metoclopramide. StatPearls. [Link][10]
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Coughtrie, M. W. (2002). Sulfonation in pharmacology and toxicology. PubMed, 40(3), 297-308. [Link][7]
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U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link][1]
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Dr. Oracle. (2025). How is Reglan (metoclopramide) metabolized in the body?. [Link][11]
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Federal Register. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. [Link][2]
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Sekisui XenoTech. (n.d.). Role of Sulfotransferases in Drug Metabolism and Drug-Drug Interactions. [Link][16]
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MDPI. (2024). Analytical Techniques for Quantification of Metoclopramide: A Comprehensive Review. Molecules, 29(10), 2348. [Link][22]
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Chinese Pharmaceutical Journal. (2021). Research Progress of Sulfotransferase and Sulfonation in Drug Metabolism. Chinese Pharmaceutical Journal, 56(3), 169-174. [Link][6]
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Marques, C. G., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086. [Link][17]
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U.S. Food and Drug Administration. (2016). Safety Testing of Drug Metabolites. [Link][3]
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ResearchGate. (n.d.). Sulfonation in Pharmacology and Toxicology. [Link][8]
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National Library of Medicine. (2020). Safety testing of drug metabolites. [Link][4]
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RAPS. (2016). FDA Revises Guidance on Safety Testing of Drug Metabolites. [Link][5]
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University of Eastern Finland. (n.d.). Role of sulfonation metabolism on toxicity of xenobiotics and sulfonation kinetics of 7-hydroxycumarin derivatives by human sulfotransferases. [Link][24]
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National Center for Biotechnology Information. (2010). Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies. PubMed. [Link][13]
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Popović, J. (1984). High-pressure liquid chromatographic method for determination of metoclopramide in serum, urine, and saliva, with a pharmacokinetic study in patients. Therapeutic Drug Monitoring, 6(1), 77-82. [Link][25]
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ResearchGate. (2023). (PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. [Link][26]
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Journal of Food and Drug Analysis. (2012). Determination of metoclopramide hydrochloride in pharmaceuticals and spiked human urine through diazotization reaction. Journal of Food and Drug Analysis, 20(3), 649-656. [Link][27]
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Waters. (n.d.). Analysis of Related Substances of Metoclopramide HCl by an ACQUITY UPLC H-Class PLUS System. [Link][28]
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ClinPGx. (n.d.). In Progress: Metoclopramide Pathway, Pharmacokinetics. [Link][29]
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link][30]
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Livezey, M., et al. (2014). Metoclopramide is metabolized by CYP2D6 and is a reversible inhibitor, but not inactivator, of CYP2D6. Drug Metabolism and Disposition, 42(11), 1847-1853. [Link][31]
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MDPI. (2019). Application of In Vitro Metabolism Activation in High-Throughput Screening. International Journal of Molecular Sciences, 20(13), 3169. [Link][19]
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ResearchGate. (2018). (PDF) Synthesis of new metoclopramide derivatives and in vitro evaluation of their human cholinesterases protection against Chlorpyrifos. [Link][32]
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PubChemLite. (n.d.). This compound (C14H22ClN3O5S). [Link][23]
-
JSciMed Central. (2017). A Template for Drug Discovery - Metoclopramide. [Link][33]
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Isolating a Key Metabolite: A Detailed Protocol for the Quantification of Metoclopramide N4-Sulfonate in Biological Samples
Introduction: The Significance of Metoclopramide Metabolism
Metoclopramide is a widely used pharmaceutical agent for the management of gastrointestinal disorders, acting as a prokinetic and antiemetic.[1][2] Its therapeutic and toxicological profile is intrinsically linked to its biotransformation within the body. Metoclopramide is metabolized in the liver, primarily through oxidation by the cytochrome P450 2D6 (CYP2D6) enzyme, as well as through conjugation reactions.[3] One of the key phase II metabolic pathways is sulfation, leading to the formation of Metoclopramide N4-Sulfonate.[4][5] Understanding the concentration of this polar metabolite in biological matrices is crucial for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for assessing drug-drug interactions and patient-specific metabolic variations.
This application note provides a detailed, robust, and validated protocol for the isolation and subsequent quantification of this compound from various biological samples, including plasma, serum, and urine. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible approach for bioanalytical studies.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the physicochemical properties of both the parent drug and its metabolite is fundamental to developing an effective isolation protocol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| Metoclopramide | C₁₄H₂₂ClN₃O₂ | 299.80 | Tertiary amino compound, moderately lipophilic (LogP ~2.6). |
| This compound | C₁₄H₂₂ClN₃O₅S | 379.86 | Sulfonated metabolite, significantly more polar and water-soluble than the parent drug.[4][5] |
The addition of the sulfonate group drastically increases the polarity of the metabolite, a critical factor influencing the choice of extraction technique. While methods exist for the parent compound, they often require modification to ensure efficient recovery of the more hydrophilic N4-sulfonate metabolite. For sensitive and specific quantification, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard, offering excellent resolution and low detection limits.[6][7][8]
Pre-Analytical Sample Handling: Ensuring Specimen Integrity
The integrity of the analytical results begins with proper sample collection and handling.
-
Sample Collection: Collect blood samples in tubes containing appropriate anticoagulants (e.g., EDTA, heparin). For urine samples, a 24-hour collection is often preferred for comprehensive metabolic profiling.
-
Processing: Plasma or serum should be separated from whole blood by centrifugation as soon as possible after collection.
-
Storage: All biological samples should be stored at -80°C to minimize degradation of the analyte until analysis. Avoid repeated freeze-thaw cycles.
Sample Preparation: Strategies for Isolating this compound
The selection of an appropriate sample preparation technique is paramount for removing interfering endogenous components, such as proteins and phospholipids, and for concentrating the analyte of interest.[9] We present three common and effective methods, with a particular emphasis on Mixed-Mode Solid-Phase Extraction as the recommended approach for optimal selectivity and recovery of the polar N4-sulfonate metabolite.
Method 1: Protein Precipitation (PPT) - A Rapid Screening Approach
Protein precipitation is a straightforward and high-throughput method for initial sample clean-up, particularly useful in early-stage drug discovery.[9][10] It involves the addition of an organic solvent to denature and precipitate proteins.[11]
Protocol for Protein Precipitation:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile (ACN) or methanol (MeOH). A 3:1 solvent-to-sample ratio is generally effective.[12]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and transfer it to a clean tube for UPLC-MS/MS analysis.
Causality: Acetonitrile and methanol are water-miscible organic solvents that disrupt the hydration shell of proteins, leading to their aggregation and precipitation.[11] This method is fast but may result in less clean extracts compared to SPE, potentially leading to matrix effects in the LC-MS analysis.
Method 2: Liquid-Liquid Extraction (LLE) - A Classic Approach for Urine Samples
LLE is a valuable technique for extracting compounds based on their differential solubility in two immiscible liquid phases. For a polar metabolite in a complex aqueous matrix like urine, careful selection of the organic solvent and pH is critical.
Protocol for Liquid-Liquid Extraction from Urine:
-
To 1 mL of urine, add an appropriate internal standard.
-
Adjust the sample pH to acidic conditions (e.g., pH 3-4) using a suitable buffer or acid. This ensures that the sulfonate group is in its protonated form, potentially increasing its affinity for a polar organic solvent.
-
Add 3 mL of a polar organic solvent such as ethyl acetate or a mixture of ethyl acetate and isopropanol (e.g., 9:1 v/v). The use of a more polar solvent system is necessary to partition the hydrophilic metabolite.
-
Vortex the mixture for 2 minutes to facilitate extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
Causality: The partitioning of the analyte between the aqueous and organic phases is governed by its polarity and the pH of the aqueous phase. Acidifying the urine can suppress the ionization of other endogenous compounds, potentially improving extraction selectivity.
Method 3: Mixed-Mode Solid-Phase Extraction (SPE) - The Recommended Protocol for High-Purity Isolation
For the highest level of selectivity and recovery of the polar and ionizable this compound, a mixed-mode SPE strategy is recommended.[13] This approach combines both reversed-phase and ion-exchange retention mechanisms, allowing for a more rigorous and specific clean-up.[13] A mixed-mode sorbent with both hydrophobic (e.g., C8 or C18) and strong anion-exchange (SAX) functionalities is ideal.
Experimental Workflow for Mixed-Mode SPE:
Caption: Workflow for Mixed-Mode Solid-Phase Extraction.
Detailed Step-by-Step Protocol for Mixed-Mode SPE (Reversed-Phase/Strong Anion Exchange):
-
Sample Pre-treatment:
-
For plasma/serum: Dilute 200 µL of the sample with 800 µL of 2% phosphoric acid in water. This ensures the tertiary amine of the metabolite is protonated.
-
For urine: Dilute 100 µL of urine with 900 µL of water.
-
Vortex and centrifuge the pre-treated samples at 3,000 x g for 5 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the mixed-mode SPE cartridge (e.g., Waters Oasis MAX or Agilent Bond Elut C8/SAX) with 1 mL of methanol.[1]
-
Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing Steps:
-
Wash 1 (Polar): Wash the cartridge with 1 mL of 5% ammonium hydroxide in water. This will remove acidic and neutral interferences while retaining the analyte on the reversed-phase portion of the sorbent.
-
Wash 2 (Non-Polar): Wash the cartridge with 1 mL of methanol. This will remove basic and neutral interferences retained by the hydrophobic mechanism.
-
-
Elution:
-
Elute the this compound with 1 mL of 2% formic acid in methanol. The acidic mobile phase neutralizes the anionic sulfonate group, disrupting its interaction with the SAX sorbent and allowing for its elution.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.
-
Causality: This multi-step wash and elution strategy leverages the dual retention mechanism of the mixed-mode sorbent. The initial washes remove compounds that are not retained by both reversed-phase and anion-exchange mechanisms. The final elution is highly selective for the target analyte by disrupting the ionic interaction.
Analytical Instrumentation and Conditions
The following UPLC-MS/MS parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
| Parameter | Condition | Rationale |
| UPLC System | Waters ACQUITY UPLC or equivalent | Provides high resolution and fast analysis times.[14] |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | C18 chemistry offers good retention for a broad range of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |
| Gradient | 5-95% B over 3 minutes | A typical gradient for separating metabolites of varying polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Injection Volume | 5 µL | |
| Column Temperature | 40°C | Ensures reproducible retention times. |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex, Waters) | Enables sensitive and selective quantification using Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Metoclopramide and its metabolites readily form positive ions. |
| MRM Transitions | To be determined by infusion of a standard solution of this compound. A hypothetical transition would be based on the precursor ion [M+H]⁺ and a characteristic product ion. | Provides high specificity for the analyte. |
Method Validation: Ensuring Trustworthiness and Reliability
A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions and scientific publications.[11] The validation should be performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][15][16]
Key Validation Parameters:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.[11]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[11][15] Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[15]
-
Calibration Curve: Demonstrates the relationship between the instrument response and the known concentration of the analyte over a defined range.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting endogenous components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).[11]
Troubleshooting Common Issues:
Caption: A simplified troubleshooting guide for low analyte recovery.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the isolation of this compound from biological samples. The recommended mixed-mode solid-phase extraction method offers superior selectivity and recovery, ensuring high-quality data for UPLC-MS/MS analysis. Adherence to the detailed steps and validation principles outlined will enable researchers to confidently and accurately quantify this key metabolite, contributing to a deeper understanding of Metoclopramide's pharmacology and toxicology.
References
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
-
Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]
-
Crick, P. J., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 294. [Link]
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Formulation and Evaluation of Metoclopramide Hydrochloride Sustained Release Microsphere. (n.d.). Open Access Journals - Research and Reviews. Retrieved from [Link]
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-
National Center for Biotechnology Information. (n.d.). Metoclopramide. PubChem. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
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Walsh Medical Media. (2024, August 26). Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis. Retrieved from [Link]
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]
-
ClinPGx. (n.d.). This compound. Retrieved from [Link]
-
Tufi, S., et al. (2016). Systematic Assessment of Seven Solvent and Solid-Phase Extraction Methods for Metabolomics Analysis of Human Plasma by LC-MS. Scientific Reports, 6, 39402. [Link]
-
Waters Corporation. (n.d.). Analysis of Related Substances of Metoclopramide HCl by an ACQUITY UPLC H-Class PLUS System. Retrieved from [Link]
-
ALWSCI. (2024, September 27). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Retrieved from [Link]
-
International Council for Harmonisation. (2022, May 24). Bioanalytical method validation and study sample analysis m10. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. Retrieved from [Link]
- Plumb, R. S., et al. (2008). UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research. Future Science, 4(2), 173-180.
-
An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. (2020, August 11). NIH. Retrieved from [Link]
-
Idaho State Police. (2014, January 16). Urine general drug extraction rev 7.pdf. Retrieved from [Link]
-
Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
ACS Publications. (2014, May 5). Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
LCGC International. (2026, January 20). Validated LC–MS/MS Method for Therapeutic Drug Monitoring of Thiopurine Metabolites in Red Blood Cells. Retrieved from [Link]
-
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
-
MDPI. (2024, December 24). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Retrieved from [Link]
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Introduction: The Significance of Metoclopramide N4-Sulfonate in Drug Metabolism
An in-depth guide to developing robust, high-throughput screening (HTS) assays for the quantitative analysis of Metoclopramide N4-Sulfonate.
Metoclopramide is a widely used pharmaceutical agent, primarily functioning as a dopamine D2 receptor antagonist to treat nausea, vomiting, and gastroparesis[1][2][3]. The metabolic fate of metoclopramide is a critical aspect of its pharmacological profile, influencing its efficacy and safety. One of the key metabolic pathways is N4-sulfation, resulting in the formation of this compound (also known as metabolite M2)[4][5][6].
The quantification of this specific metabolite is paramount for several areas of drug development and clinical pharmacology:
-
Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of metoclopramide.
-
Drug-Drug Interaction (DDI) Screening: To identify co-administered drugs that may inhibit or induce the sulfotransferase enzymes responsible for its formation, potentially altering the parent drug's concentration and effect.
-
Toxicology and Safety Assessment: To evaluate the potential biological activity or off-target effects of the N4-sulfonate metabolite itself.
This application note provides detailed protocols for three distinct high-throughput screening assays designed for the sensitive and rapid quantification of this compound, catering to the needs of researchers in drug metabolism, pharmacology, and discovery sciences. The methodologies presented are Fluorescence Polarization Immunoassay (FPIA), AlphaLISA®, and a functional cell-based Dopamine D2 Receptor Antagonism assay.
Assay Selection: Rationale and Strategy
Choosing the appropriate HTS assay format is critical for success. The selection depends on the specific research question, available resources, and desired throughput.
-
For Direct Quantification (e.g., in PK/DDI studies): Competitive immunoassays are ideal. We detail two powerful, homogeneous (no-wash) assay formats.
-
Fluorescence Polarization Immunoassay (FPIA): A rapid and cost-effective method based on the principle that a small, fluorescently-labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound by a larger antibody, its tumbling slows dramatically, increasing polarization. Unlabeled analyte from a sample competes with the tracer for antibody binding, causing a concentration-dependent decrease in polarization[7][8][9]. This format is exceptionally well-suited for HTS due to its simplicity and speed.
-
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): A highly sensitive, bead-based technology. In a competitive format, a biotinylated analyte is bound to Streptavidin-coated Donor beads, and a specific antibody is bound to Acceptor beads. The analyte of interest in the sample competes with the biotinylated analyte for antibody binding, preventing the beads from coming into close proximity (200 nm). When the beads are separated, the singlet oxygen produced by the Donor bead upon excitation cannot reach the Acceptor bead, resulting in a loss of signal[10][11][12].
-
-
For Functional Characterization (e.g., in Toxicology/Pharmacology): A cell-based assay is necessary to determine if the metabolite retains biological activity at the parent drug's primary target.
-
Dopamine D2 Receptor Functional Assay: Metoclopramide is a known D2 antagonist[13]. This assay evaluates whether this compound can also block the D2 receptor. It utilizes a cell line stably expressing the human D2 receptor and measures a downstream signaling event, such as the inhibition of cAMP production, upon receptor activation[14][15][16].
-
Protocol 1: Competitive Fluorescence Polarization Immunoassay (FPIA)
This protocol describes a homogeneous, competitive FPIA for the quantification of this compound. The assay is rapid, requires no separation steps, and is easily automated for 384- or 1536-well formats[17].
Workflow Overview
Caption: High-level workflow for the FPIA-based HTS assay.
Principle of Detection
Caption: Competition between tracer and analyte dictates polarization.
Materials and Reagents
-
Assay Plate: 384-well, black, low-volume, non-binding surface plates.
-
Plate Reader: Capable of measuring fluorescence polarization.
-
This compound Standard: Certified reference material[5][18].
-
Anti-Metoclopramide N4-Sulfonate Antibody: Custom-generated polyclonal or monoclonal antibody. This is a critical reagent requiring development, typically by immunizing animals with a hapten-carrier conjugate[19][20].
-
Fluorescent Tracer: this compound conjugated to a fluorophore (e.g., fluorescein). This also requires custom synthesis.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20 and 0.1% BSA.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a serial dilution of the this compound standard in assay buffer to generate a standard curve (e.g., from 1 µM to 10 pM).
-
Optimize the concentrations of antibody and tracer via checkerboard titration to find a concentration that yields a high polarization window (>150 mP) and a robust IC50.
-
Prepare a 2X working solution of the optimized antibody and tracer in assay buffer.
-
-
Assay Procedure:
-
Add 10 µL of 2X antibody/tracer working solution to all wells of the 384-well plate.
-
Add 10 µL of standard, control, or unknown sample to the appropriate wells.
-
Seal the plate and incubate for 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader.
-
Data Analysis and Validation
-
Standard Curve: Plot the mP values against the logarithm of the standard concentrations. Fit the data using a four-parameter logistic (4PL) equation to determine the IC50 (concentration of analyte that causes 50% inhibition of tracer binding).
-
Assay Quality Control: Calculate the Z' factor to assess assay robustness. A Z' factor of ≥ 0.5 is considered excellent for HTS[11][21].
-
Formula: Z' = 1 - ( (3σ_max + 3σ_min) / |µ_max - µ_min| )
-
Where µ_max and σ_max are the mean and standard deviation of the high signal (no analyte), and µ_min and σ_min are the mean and standard deviation of the low signal (saturating analyte concentration).
-
| Parameter | Example Value | Interpretation |
| Assay Window (ΔmP) | 200 mP | Strong signal difference between min and max. |
| IC50 | 5.2 nM | Defines the sensitive range of the assay. |
| Z' Factor | 0.78 | Excellent assay quality, suitable for HTS. |
| CV% (Controls) | < 5% | High precision and reproducibility. |
| Table 1: Representative FPIA Validation Data. |
Protocol 2: Competitive AlphaLISA® Assay
This protocol details a highly sensitive, bead-based proximity assay for the quantification of this compound, suitable for complex matrices.
Principle of Detection
Caption: Proximity of Donor and Acceptor beads determines signal output.
Materials and Reagents
-
Assay Plate: 384-well ProxiPlate™ or similar white opaque microplate.
-
Plate Reader: Alpha-enabled reader (e.g., EnVision®).
-
AlphaLISA Reagents (Revvity):
-
Streptavidin-coated Donor Beads[10].
-
Protein A-coated Acceptor Beads (assuming a standard IgG antibody).
-
-
Biotinylated Tracer: this compound conjugated to Biotin. Requires custom synthesis.
-
Specific Antibody: Same as for FPIA.
-
AlphaLISA Immunoassay Buffer.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a serial dilution of the this compound standard.
-
Optimize concentrations of the biotinylated tracer and antibody via checkerboard titration.
-
Prepare a 5X solution of the standard/sample, a 5X solution of the antibody, and a 2.5X solution of the biotinylated tracer.
-
Prepare a 2X mix of Donor and Acceptor beads in buffer (prepare in the dark).
-
-
Assay Procedure (Example volumes for a 20 µL final reaction):
-
Add 4 µL of standard, control, or sample to the wells.
-
Add 4 µL of the 5X antibody solution.
-
Add 4 µL of the 2.5X biotinylated tracer solution.
-
Seal and incubate for 60 minutes at room temperature.
-
Add 8 µL of the 2X AlphaLISA bead mixture under dim light.
-
Seal, protect from light, and incubate for another 30-60 minutes at room temperature.
-
Read the plate on an Alpha-enabled reader.
-
Data Analysis and Validation
Data analysis is analogous to the FPIA protocol, involving a 4PL curve fit of the AlphaLISA signal versus log[concentration]. Assay validation is also performed by calculating the Z' factor and signal-to-background (S/B) ratio.
| Parameter | Example Value | Interpretation |
| S/B Ratio | >100 | Excellent signal separation. |
| IC50 | 0.8 nM | High sensitivity. |
| Z' Factor | 0.82 | Excellent assay quality, suitable for HTS. |
| Table 2: Representative AlphaLISA® Validation Data. |
Protocol 3: Cell-Based D2 Receptor Antagonism Assay
This protocol assesses the functional activity of this compound by measuring its ability to antagonize the dopamine D2 receptor, a G-protein coupled receptor (GPCR) whose activation inhibits adenylyl cyclase and reduces intracellular cAMP levels[14].
Workflow and Principle
Caption: Workflow for a functional cell-based D2 receptor antagonist screen.
Materials and Reagents
-
Cell Line: A recombinant cell line (e.g., CHO-K1, HEK293) stably expressing the human Dopamine D2 receptor[22].
-
D2 Receptor Agonist: Quinpirole or Dopamine.
-
cAMP Detection Kit: A high-throughput kit based on HTRF, AlphaLISA, or similar technology.
-
Cell Culture Media and Reagents.
-
Assay Plate: 384-well, white, solid-bottom, tissue-culture treated plates.
Step-by-Step Protocol
-
Cell Plating:
-
Culture D2-expressing cells to ~80% confluency.
-
Harvest cells and resuspend in appropriate medium.
-
Dispense 5,000-10,000 cells per well into a 384-well plate and incubate overnight at 37°C, 5% CO2.
-
-
Agonist EC50/EC80 Determination (Pre-experiment):
-
Perform a dose-response curve with the D2 agonist (e.g., Quinpirole) to determine the concentration that elicits 80% of the maximal response (EC80). This concentration will be used to challenge the cells in the antagonist screen.
-
-
Antagonist Assay:
-
Prepare serial dilutions of test compounds (this compound, parent Metoclopramide as a positive control) in assay buffer.
-
Remove culture medium from the cells and add the diluted compounds.
-
Pre-incubate for 15-30 minutes at 37°C.
-
Add the pre-determined EC80 concentration of the D2 agonist to all wells (except for negative controls).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and proceed with the cAMP measurement according to the detection kit manufacturer's instructions.
-
Data Analysis and Interpretation
The data is normalized to the controls (0% inhibition for agonist-only wells, 100% inhibition for no-agonist wells). A 4PL curve is fitted to the normalized data to calculate the IC50 value for each compound. A potent IC50 for this compound would indicate that it retains D2 receptor antagonist activity.
| Compound | D2 Antagonist IC50 | Interpretation |
| Metoclopramide (Control) | 25 nM | Expected potent antagonism[1]. |
| This compound | >10 µM | The N4-sulfonate metabolite shows no significant activity at the D2 receptor. |
| Table 3: Representative Data from the D2 Functional Assay. |
Conclusion
The three distinct HTS assays detailed in this application note provide a comprehensive toolkit for investigating this compound. The FPIA and AlphaLISA® protocols offer robust, rapid, and sensitive methods for direct quantification, making them ideal for high-throughput screening in DDI and PK studies. The cell-based D2 receptor antagonism assay provides a definitive functional readout to assess the biological activity of the metabolite, which is crucial for safety and pharmacological characterization. By selecting the appropriate assay, researchers can efficiently generate high-quality data to advance their understanding of metoclopramide metabolism and its clinical implications.
References
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Title: Fluorescence polarization immunoassays and related methods for simple, high-throughput screening of small molecules. Source: PubMed URL: [Link]
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Title: Metoclopramide - Wikipedia Source: Wikipedia URL: [Link]
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Title: Open Sandwich Enzyme-Linked Immunosorbent Assay for the Quantitation of Small Haptens. Source: PubMed URL: [Link]
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Title: Fluorescence polarization immunoassay - Wikipedia Source: Wikipedia URL: [Link]
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Title: Development of Fluorescence Polarization Immunoassay for Imidacloprid in Environmental and Agricultural Samples. Source: Frontiers in Chemistry URL: [Link]
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Title: Fluorescence Polarization Immunoassays and Related Methods for Simple, High-throughput Screening of Small Molecules. Source: ResearchGate URL: [Link]
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Title: Fluorescence Polarization Assays in Small Molecule Screening. Source: PMC - NIH URL: [Link]
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Title: Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. Source: ACS Omega URL: [Link]
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Title: Hapten design and development of an ELISA (enzyme-linked immunosorbent assay) for the detection of the mercapturic acid conjugates of naphthalene. Source: ACS Publications URL: [Link]
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Title: ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates. Source: PubMed URL: [Link]
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Title: Hapten design and development of an ELISA (enzyme-linked immunosorbent assay) for the detection of the mercapturic acid conjugat. Source: ACS Publications URL: [Link]
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Title: Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. Source: NIH URL: [Link]
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Title: The Science Behind Metoclopramide: Mechanism of Action and Therapeutic Applications. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Source: ACS Publications URL: [Link]
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Application Notes and Protocols for Studying Metoclopramide N4-Sulfonate Effects in Animal Models
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Metoclopramide is a widely prescribed medication for gastrointestinal motility disorders, such as gastroparesis, and for the prevention of nausea and vomiting.[1] Its therapeutic effects are primarily attributed to its dual mechanism of action: dopamine D2 receptor antagonism and serotonin 5-HT4 receptor agonism.[1][2] The prokinetic effects of metoclopramide, which enhance gastric emptying, are largely mediated by its agonist activity at 5-HT4 receptors in the gastrointestinal tract.[2][3] Conversely, its antiemetic properties and, unfortunately, its extrapyramidal side effects, stem from its antagonism of D2 receptors in the central nervous system.[1][4]
Metoclopramide undergoes metabolism in the liver, leading to the formation of several metabolites. One of the main metabolites identified in humans both in vivo and in vitro is Metoclopramide N4-sulfonate, also referred to as M2.[5] Understanding the pharmacological profile of this N4-sulfonate metabolite is crucial for a comprehensive assessment of the overall effects and potential side effects of metoclopramide administration. This technical guide provides detailed application notes and protocols for utilizing appropriate animal models to study the effects of both metoclopramide and its N4-sulfonate metabolite.
Mechanistic Framework of Metoclopramide Action
The dual action of metoclopramide on the dopaminergic and serotonergic systems is central to its clinical profile. The following diagram illustrates the key pathways involved.
Caption: Dual mechanism of Metoclopramide and its metabolism.
While the activity of the parent drug, metoclopramide, is well-characterized, the contribution of its metabolites, including N4-sulfonate, to either the therapeutic or adverse effect profiles remains an area of active investigation. The protocols outlined below are designed to enable researchers to dissect the in vivo effects of both the parent compound and its N4-sulfonate metabolite.
Animal Models for Efficacy and Safety Assessment
The selection of an appropriate animal model is contingent on the specific effect of metoclopramide being investigated. Rodents are suitable for studying prokinetic and extrapyramidal effects, while species with a vomiting reflex, such as ferrets, are necessary for evaluating antiemetic properties.
Part 1: Assessment of Prokinetic Effects in Rodents
The prokinetic activity of a compound, its ability to enhance gastrointestinal motility, can be effectively measured in rodent models by assessing the rate of gastric emptying.
Rationale for Model Selection:
Rodents, particularly rats and mice, are widely used for studying gastrointestinal motility due to their anatomical and physiological similarities to humans in this context, as well as their cost-effectiveness and ease of handling.[6]
Experimental Workflow:
Caption: Workflow for Cisplatin-Induced Emesis Assay in Ferrets.
Protocol: Cisplatin-Induced Emesis in Ferrets
-
Animal Preparation:
-
Use male ferrets (1-1.5 kg).
-
House them individually and allow for acclimatization.
-
-
Experimental Procedure:
-
Administer Metoclopramide, this compound, or vehicle intravenously (i.v.) 30 minutes prior to cisplatin challenge.
-
Administer cisplatin at a dose of 5-10 mg/kg intraperitoneally (i.p.) to induce emesis. [7] * Observe the animals continuously for at least 4-6 hours.
-
Record the number of retches (rhythmic abdominal contractions without expulsion of gastric content) and vomits (forceful expulsion of gastric content).
-
The latency to the first emetic episode should also be recorded.
-
-
Data Analysis:
-
Compare the number of emetic episodes in the drug-treated groups to the vehicle-treated group.
-
A significant reduction in the number of retches and vomits indicates an antiemetic effect.
-
| Compound | Typical Dose Range (i.v.) | Expected Outcome |
| Metoclopramide | 0.5-2 mg/kg | Reduction in emetic episodes |
| This compound | To be determined empirically | Unknown |
| Vehicle (Saline) | 1 mL/kg | Emesis |
Part 3: Assessment of Extrapyramidal Side Effects in Rodents
The most concerning side effects of metoclopramide are extrapyramidal symptoms, which can be modeled in rodents using tests for catalepsy and motor coordination. [1] Rationale for Model Selection:
Haloperidol, a potent D2 antagonist, is a standard tool to induce catalepsy in rodents, providing a model to assess the potential of other drugs to cause or exacerbate these motor disturbances. [8]The rotarod test is a widely used and sensitive method to evaluate motor coordination, balance, and motor learning. [5] Protocol 1: Haloperidol-Induced Catalepsy in Mice
-
Animal Preparation:
-
Use male Swiss Webster mice (25-30 g).
-
Allow for acclimatization to the testing room.
-
-
Experimental Procedure:
-
Administer Metoclopramide, this compound, or vehicle (i.p.) 30 minutes prior to haloperidol.
-
Administer haloperidol at a dose of 0.5-1 mg/kg (i.p.).
-
At 30, 60, 90, and 120 minutes post-haloperidol injection, test for catalepsy.
-
Gently place the mouse's forepaws on a horizontal bar (e.g., 0.5 cm diameter, 4.5 cm high). [8] * Measure the time the mouse remains in this position (latency to descend). A cut-off time (e.g., 180 seconds) should be set. [4]
-
-
Data Analysis:
-
Compare the latency to descend in the drug-treated groups to the vehicle group. An increased latency suggests a higher propensity to induce or worsen extrapyramidal symptoms.
-
Protocol 2: Rotarod Test for Motor Coordination in Rats
-
Animal Preparation:
-
Use male Wistar rats (200-250 g).
-
Handle the rats for several days before the test to reduce stress.
-
Train the rats on the rotarod for 2-3 days prior to the experiment to achieve a stable baseline performance.
-
-
Experimental Procedure:
-
Administer Metoclopramide, this compound, or vehicle (i.p.).
-
At the time of expected peak effect (e.g., 30-60 minutes post-injection), place the rat on the rotarod.
-
The rotarod can be set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials with an inter-trial interval (e.g., 15 minutes).
-
-
Data Analysis:
-
Compare the average latency to fall in the drug-treated groups to the vehicle group. A significant decrease in latency indicates impaired motor coordination.
-
| Test | Compound | Typical Dose Range (i.p.) | Expected Outcome |
| Catalepsy | Metoclopramide | 5-20 mg/kg | Increased catalepsy |
| This compound | To be determined empirically | Unknown | |
| Vehicle (Saline) | 1 mL/kg | Baseline catalepsy from haloperidol | |
| Rotarod | Metoclopramide | 5-20 mg/kg | Decreased latency to fall |
| This compound | To be determined empirically | Unknown | |
| Vehicle (Saline) | 1 mL/kg | Baseline performance |
Conclusion
The animal models and protocols detailed in this guide provide a robust framework for investigating the in vivo effects of Metoclopramide and its N4-sulfonate metabolite. By systematically evaluating the prokinetic, antiemetic, and extrapyramidal effects, researchers can gain a comprehensive understanding of the pharmacological profile of not only the parent drug but also its metabolites. This is essential for elucidating the complete mechanism of action and for the development of safer and more effective prokinetic and antiemetic therapies. The lack of published data on the specific activity of this compound underscores the importance of the described studies. The empirical determination of its effects is a critical next step in understanding the full clinical picture of metoclopramide.
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- 4. Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies - OAK Open Access Archive [oak.novartis.com]
- 5. METOCLOPRAMIDE IS METABOLIZED BY CYP2D6 AND IS A REVERSIBLE INHIBITOR, BUT NOT INACTIVATOR, OF CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of metoclopramide on normal and delayed gastric emptying in gastroesophageal reflux patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. In vivo and in vitro studies on the effect of metoclopramide on aldosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Metoclopramide N4-Sulfonate Solubility Challenges
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for addressing solubility issues encountered with Metoclopramide N4-sulfonate, a key metabolite and impurity of Metoclopramide.[1][2] Drawing from established principles of medicinal chemistry and formulation science, this resource aims to equip you with the knowledge to navigate the complexities of this compound's solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
This compound is a major metabolite of the widely used antiemetic drug, Metoclopramide.[1][2] It is formed through the conjugation of a sulfonate group to the N4-amino position of the Metoclopramide molecule. As an impurity and metabolite, its characterization, including its solubility, is crucial for pharmaceutical development and quality control.
Poor aqueous solubility can present significant challenges during in vitro and in vivo studies, affecting everything from analytical method development to the accuracy of toxicological assessments. Understanding and overcoming these solubility issues are therefore critical for reliable and reproducible research.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
While specific experimental solubility data for this compound is not extensively published, we can infer its behavior from its chemical structure and the known properties of its parent compound, Metoclopramide.
-
Parent Compound (Metoclopramide): Metoclopramide is a weakly basic drug with a pKa of 9.47.[3][4] Its solubility is pH-dependent, increasing in acidic conditions where the molecule becomes protonated.[3][4]
-
The Sulfonate Group: The addition of a sulfonate (-SO₃⁻) group introduces a strongly acidic, ionizable functional group. Sulfonamides, as a class, exhibit acidic properties, and their solubility is influenced by the pH of the medium.[5]
Expected Solubility Profile of this compound:
The presence of both a basic tertiary amine (from the diethylaminoethyl side chain) and a strongly acidic sulfonate group makes this compound a zwitterionic compound. Its solubility is therefore expected to be lowest at its isoelectric point (pI) and increase at pH values above or below this point.
| Property | Parent Compound (Metoclopramide) | This compound (Predicted) |
| Ionizable Groups | Weakly basic amine[3] | Strongly acidic sulfonate, weakly basic amine |
| Expected Solubility | pH-dependent, higher at low pH[3][4] | Zwitterionic, lowest at isoelectric point, higher at low and high pH |
| LogP | 2.66[3][4] | Expected to be lower (more hydrophilic) due to the ionic sulfonate group |
Q3: I am observing precipitation of this compound in my aqueous buffer. What is the likely cause?
Precipitation is a common issue when the concentration of a compound exceeds its solubility limit in a given solvent system. For this compound, this is most likely to occur if the pH of your buffer is close to the compound's isoelectric point (pI). At the pI, the net charge of the molecule is zero, minimizing its interaction with water molecules and leading to reduced solubility.
Troubleshooting Guide: Enhancing Solubility
If you are encountering solubility issues with this compound, the following troubleshooting steps, from simplest to more complex, can help you achieve a stable solution.
Issue 1: Compound crashes out of solution upon addition to an aqueous buffer.
Root Cause Analysis:
This is a classic sign that the buffer's pH is near the isoelectric point (pI) of this compound, where its solubility is at a minimum.
Caption: Troubleshooting workflow for precipitation issues.
Step-by-Step Protocol: pH Adjustment
-
Prepare a stock solution: If possible, dissolve the this compound in a small amount of a suitable organic solvent like DMSO or ethanol.
-
pH Screening:
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 7, 9, 10).
-
Add a small, consistent aliquot of your stock solution to each buffer.
-
Visually inspect for precipitation. The pH values where the compound remains in solution are your optimal working ranges.
-
-
Direct pH Adjustment:
-
If you are working with an unbuffered aqueous solution, try adjusting the pH by adding a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).
-
Aim for a pH significantly different from the presumed pI. For a zwitterionic compound, moving towards more acidic or more basic conditions should increase solubility.
-
Issue 2: Limited solubility even after pH adjustment.
Root Cause Analysis:
The intrinsic solubility of the compound may be low, or you may be working at a very high concentration. In such cases, modifying the solvent system itself is necessary.
Solubility Enhancement Strategies
More than 40% of new chemical entities are poorly soluble in water, making solubility enhancement a common challenge in drug development.[6] Several techniques can be employed to improve the solubility of compounds like this compound.
1. Use of Co-solvents:
The addition of a water-miscible organic solvent can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.
-
Common Co-solvents:
Experimental Protocol: Co-solvent Screening
-
Prepare a concentrated stock solution of this compound in 100% of the chosen co-solvent (e.g., DMSO).
-
In a series of vials, prepare different percentages of the co-solvent in your aqueous buffer (e.g., 1%, 5%, 10%, 20% v/v).
-
Add a fixed amount of the stock solution to each vial to achieve your desired final concentration.
-
Observe for any precipitation over a set period (e.g., 24 hours) at your experimental temperature.
2. Addition of Surfactants:
Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.[6][8] This is particularly effective for lipophilic compounds.
3. Complexation with Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, thereby increasing their apparent solubility. Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative.
Caption: Key solubility enhancement techniques.
Issue 3: How can I quantify the solubility of this compound?
Accurate quantification is essential to determine the effectiveness of your solubility enhancement strategy. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its robustness and precision.[10]
Protocol: Equilibrium Solubility Measurement
-
Sample Preparation: Add an excess amount of this compound to your chosen solvent system (e.g., a specific pH buffer or a co-solvent mixture).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Filtration: Carefully filter the supernatant through a 0.22 µm or 0.45 µm filter to remove any remaining solid particles.
-
Quantification:
-
Dilute the filtered supernatant with the mobile phase.
-
Analyze the diluted sample by a validated HPLC method.[7][11] UV detection is often suitable for aromatic compounds like Metoclopramide.[10]
-
Calculate the concentration based on a standard curve prepared with known concentrations of this compound.
-
Stability Considerations
Forced degradation studies are crucial to understand the stability of a drug substance under various stress conditions like acid, base, and light.[12][13] Metoclopramide itself is known to be photosensitive.[12] When developing your formulation, it is important to consider the potential for degradation of this compound, especially under harsh pH conditions or upon exposure to light. A stability-indicating analytical method should be used to separate the intact compound from any potential degradants.[13]
References
-
HELIX Chromatography. (n.d.). HPLC Analysis of Drug Metoclopramide and Related Impurities on Coresep 100 Mixed-Mode Column. Retrieved from [Link]
-
Waters Corporation. (2015). Analysis of Related Substances of Metoclopramide HCl by an ACQUITY UPLC H-Class PLUS System. Retrieved from [Link]
-
Pitre, D., & Stradi, R. (1987). An attempt to enhance solubility of metoclopramide base by Solid dispersion strategy and its application on development of Transdermal device. SciELO. Retrieved from [Link]
-
Pitre, D., & Stradi, R. (1987). An attempt to enhance solubility of metoclopramide base by Solid dispersion strategy and its application on development of Transdermal device. SciELO. Retrieved from [Link]
-
Al-Shdefat, R., et al. (2023). Analytical Techniques for Quantification of Metoclopramide: A Comprehensive Review. Biomedical Chromatography. Retrieved from [Link]
-
Agilent Technologies. (2015). PHARMACEUTICAL IMPURITY PROFILING METOCLOPRAMIDE IMPURITIES. Retrieved from [Link]
-
Singh, R., & Kumar, S. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
-
Das, S., et al. (2018). Formulation Development to Enhance the Solubility of Metoclopramide Base Drug by Solid Dispersion and Evaluation of Transdermal Film. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Sharma, D., et al. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Metoclopramide. PubChem. Retrieved from [Link]
-
Seelam, N., et al. (2020). LC-MS characterization of acid degradation products of metoclopramide: Development and validation of a stability-indicating RP-HPLC method. ResearchGate. Retrieved from [Link]
-
Perlovich, G. L., et al. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
The BMJ. (1946). SOLUBILITY OF SULPHONAMIDES. The BMJ. Retrieved from [Link]
-
Cheméo. (n.d.). Metoclopramide (CAS 364-62-5) - Chemical & Physical Properties. Retrieved from [Link]
-
Stosik, A. G., et al. (2008). Biowaiver monographs for immediate release solid oral dosage forms: Metoclopramide hydrochloride. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Kumar, A., & Sahoo, S. K. (2020). A review on solubility enhancement of poorly soluble drugs by using surfactants. International Journal of Lifescience and Pharma Research. Retrieved from [Link]
-
Ikasari, E. D., et al. (2022). OPTIMIZATION OF CROSCARMELLOSE AND SODIUM STARCH GLYCOLATE ON ORALLY DISINTEGRATING METOCLOPRAMIDE HCL TABLETS. ResearchGate. Retrieved from [Link]
-
Gupta, V. D. (2005). Chemical stability of metoclopramide hydrochloride injection diluted with 0.9% sodium chloride injection in polypropylene syringes at room temperature. International Journal of Pharmaceutical Compounding. Retrieved from [Link]
-
An, N., et al. (2012). LC–MS characterization of metoclopramide photolysis products. Journal of Photochemistry and Photobiology A: Chemistry. Retrieved from [Link]
-
Al-Gareeb, A. I., et al. (2018). Synthesis of new metoclopramide derivatives and in vitro evaluation of their human cholinesterases protection against Chlorpyrifos. ResearchGate. Retrieved from [Link]
-
ClinPGx. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Metoclopramide-impurities. Retrieved from [Link]
Sources
- 1. fip.org [fip.org]
- 2. This compound | 27260-42-0 [chemicalbook.com]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. bmj.com [bmj.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Techniques for Quantification of Metoclopramide: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. jddtonline.info [jddtonline.info]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Metoclopramide N4-Sulfonate in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metoclopramide N4-Sulfonate. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you maintain the stability of this compound in your experiments.
This compound, a metabolite of Metoclopramide, is a sulfonamide derivative with the chemical name N-[2-Chloro-4-[[[2-(diethylamino)ethyl]amino]carbonyl]-5-methoxyphenyl]sulfamic Acid[1]. While sulfonates are generally stable in water, the overall stability of this molecule in solution can be influenced by various factors, drawing parallels from the known instabilities of its parent compound, Metoclopramide[2]. This guide is structured to address potential stability challenges in a question-and-answer format, offering solutions grounded in scientific principles.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a decrease in purity over a short period. What are the likely causes?
A significant decrease in the purity of your this compound solution is likely due to chemical degradation. Based on the known degradation pathways of the parent molecule, Metoclopramide, the primary culprits are photodegradation and pH-dependent hydrolysis[1][3].
-
Photodegradation: Metoclopramide is known to be photosensitive. Exposure to ultraviolet (UV) light can lead to the scission of the chlorine atom from the aromatic ring, initiating a cascade of degradation reactions[3]. It is highly probable that this compound shares this photosensitivity.
-
Hydrolysis: The amide linkage in the Metoclopramide structure is susceptible to hydrolysis under both acidic and alkaline conditions[4]. The N4-sulfonate group may also be susceptible to hydrolysis, particularly under acidic conditions, which could cleave the sulfonate group from the aromatic amine.
Q2: What is the optimal pH range for storing this compound solutions?
While specific studies on this compound are limited, data from its parent compound, Metoclopramide Hydrochloride, suggests that a slightly acidic to neutral pH is preferable for stability. One study on a Metoclopramide Hydrochloride injection found it to be stable at a pH of 5.0 for 21 days at room temperature[4]. For Metoclopramide, faster degradation is observed at a neutral pH of 7, while highly alkaline conditions (pH 11) were found to slow photolysis[5]. However, both strongly acidic and alkaline conditions should generally be avoided to prevent hydrolysis[4].
We recommend an initial pH range of 4.5 to 6.5 for your this compound solutions. It is crucial to perform your own stability studies to determine the optimal pH for your specific formulation and storage conditions.
Q3: Are there any specific storage recommendations to improve the stability of my solutions?
Absolutely. Proper storage is critical for maintaining the integrity of your this compound solutions.
-
Protection from Light: Always store solutions in amber-colored vials or wrap your containers in aluminum foil to protect them from light. Metoclopramide requires protection from light during storage[3].
-
Temperature Control: Store solutions at refrigerated temperatures (2-8 °C) when not in use. For long-term storage, consider freezing at -20 °C or below.
-
Inert Atmosphere: To mitigate oxidative degradation, consider purging the headspace of your storage container with an inert gas like nitrogen or argon.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues you may encounter during your experiments.
Issue 1: Rapid Degradation Observed by HPLC Analysis
You've prepared a fresh solution of this compound, but your initial HPLC analysis shows significant degradation peaks.
Caption: Troubleshooting workflow for rapid degradation.
Issue 2: Color Change or Precipitation in the Solution
Your clear, colorless solution of this compound has developed a yellow tint or shows signs of precipitation.
-
Potential Cause: A color change can be an indicator of photodegradation or oxidative degradation. Precipitation may occur due to the formation of insoluble degradation products or a change in pH affecting the solubility of the compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solution has been consistently protected from light and stored at the recommended temperature.
-
Check for Contamination: Microbial contamination can also lead to changes in the solution's appearance and pH. Consider filtering the solution through a 0.22 µm filter.
-
Analyze Degradation Products: Use a stability-indicating HPLC method to identify the impurities. LC-MS/MS can be employed to characterize the structure of the degradation products, which can provide clues about the degradation pathway[6].
-
Experimental Protocols
To assist you in your research, here are detailed protocols for conducting forced degradation studies and developing a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study
This study will help you identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
1 M HCl
-
1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
pH meter
-
UV-Vis spectrophotometer
-
HPLC system with a UV detector
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in 1 M HCl to a final concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in water to a final concentration of 1 mg/mL.
-
Add 30% H₂O₂ to a final concentration of 3%.
-
Store at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Prepare a 1 mg/mL solution of this compound in water.
-
Expose the solution to direct sunlight or a photostability chamber.
-
Prepare a control sample stored in the dark.
-
At various time points, withdraw aliquots from both samples and analyze by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of this compound at 60°C for 48 hours.
-
Also, prepare a 1 mg/mL solution and store it at 60°C in the dark.
-
Analyze the samples by HPLC at various time points.
-
Protocol 2: Stability-Indicating HPLC Method Development
A robust HPLC method is essential for accurately quantifying this compound and separating it from its degradation products.
Starting HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of Metoclopramide, a wavelength of around 273 nm is a good starting point[6][7].
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation Workflow:
Caption: Workflow for HPLC method validation.
Data Summary
The following table summarizes the known stability information for Metoclopramide, which can serve as a baseline for your work with this compound.
| Stress Condition | Reagent/Condition | Observation for Metoclopramide | Reference |
| Acid Hydrolysis | 1 M HCl, 80°C, 12h | Degradation observed, 3 degradation products formed. | [6] |
| Base Hydrolysis | 1 M NaOH | Decomposition occurs. | [4] |
| Oxidative Stress | H₂O₂ | Significant degradation observed. | [1] |
| Photostability | UV light (254 nm) | Rapid degradation following first-order kinetics. | [3] |
| pH Stability | pH 5.0, 25°C | Stable for at least 21 days in 0.9% NaCl injection. | [4] |
| pH Stability | pH 7 vs. pH 11 | Faster degradation at pH 7, slower at pH 11 under solar radiation. | [5] |
Conclusion
While specific stability data for this compound is not extensively available, by understanding the degradation pathways of its parent compound and general principles of sulfonamide chemistry, researchers can proactively design experiments and formulations to enhance its stability. Careful control of pH, temperature, and light exposure are paramount. The protocols and troubleshooting guides provided here offer a robust framework for your research and development activities.
References
-
Maquille, A., & Jiwan, J. L. H. (2009). LC–MS characterization of metoclopramide photolysis products. Journal of Photochemistry and Photobiology A: Chemistry, 206(2-3), 139-145. Available from: [Link]
-
Mishra, S., & Soni, H. (2019). Preformulation Studies of Metoclopramide Hydrochloride: Fundamental Part of Formulation Design. East African Scholars Journal of Pharmaceutical Sciences, 2(12), 335-341. Available from: [Link]
-
Seelam, N., & Rapolu, R. (2020). LC-MS characterization of acid degradation products of metoclopramide: Development and validation of a stability-indicating RP-HPLC method. International Journal of Research in Pharmaceutical Sciences, 11(1), 781-789. Available from: [Link]
-
Wikipedia. (2023, December 2). Sulfonate. In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Gupta, V. C. (2005). Chemical stability of metoclopramide hydrochloride injection diluted with 0.9% sodium chloride injection in polypropylene syringes at room temperature. International journal of pharmaceutical compounding, 9(1), 72–74. Available from: [Link]
-
Dabić, D., Babić, S., & Škorić, I. (2021). Photodegradation, toxicity and density functional theory study of pharmaceutical metoclopramide and its photoproducts. Science of The Total Environment, 799, 150694. Available from: [Link]
-
Stability studies of the optimized oral metoclopramide hydrochloride tablet formulations prepared for IVIVC studies. (2018). ResearchGate. Available from: [Link]
Sources
Technical Support Center: Optimizing LC-MS/MS Parameters for Metoclopramide N4-Sulfonate
Welcome to the technical support center dedicated to the robust analysis of Metoclopramide N4-Sulfonate. As a key metabolite of Metoclopramide, its accurate quantification is critical in pharmacokinetic and drug metabolism studies. The inherent physicochemical properties of this sulfonated compound present unique challenges in bioanalysis. This guide is structured to provide researchers, scientists, and drug development professionals with a blend of foundational knowledge, practical optimization strategies, and field-proven troubleshooting solutions to ensure the development of a sensitive, specific, and reliable LC-MS/MS method.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions to establish a strong theoretical grounding for method development.
Q1: What are the key physicochemical properties of this compound that influence LC-MS/MS analysis?
A1: this compound (Metabolite M2) is significantly more polar than its parent drug, Metoclopramide, due to the addition of a sulfonate group (-SO₃⁻). This dictates the entire analytical strategy. The key properties are summarized below. Understanding these is the first step in designing a successful experiment.
| Property | Value | Implication for LC-MS/MS |
| Molecular Formula | C₁₄H₂₂ClN₃O₅S[1] | Used for accurate mass determination in high-resolution MS. |
| Molecular Weight | 379.86 g/mol [1] | Essential for calculating the precursor ion's mass-to-charge ratio (m/z). |
| Polarity | High | Will exhibit low retention on standard C18 columns, necessitating specialized chromatographic strategies. |
| Acidity | The sulfonate group is strongly acidic. | Readily deprotonates, making it ideal for analysis in negative ion mode ESI-MS. |
Q2: Why is Electrospray Ionization (ESI) in negative ion mode the recommended approach for sulfonated metabolites?
A2: The choice of ionization technique and polarity is critical for achieving maximum sensitivity. For sulfonated metabolites, ESI in negative ion mode is superior for two primary reasons:
-
Chemical Nature of the Analyte : The sulfonate group is a strong acid that exists in its anionic form ([R-SO₃]⁻) across a wide pH range. ESI is a soft ionization technique that efficiently transfers these pre-formed ions from the liquid phase to the gas phase, resulting in a strong signal for the deprotonated molecule, [M-H]⁻.
-
Reduced Background Noise : Many endogenous matrix components (e.g., lipids, salts) ionize more readily in positive ion mode. Operating in negative ion mode can often provide a cleaner baseline and, consequently, a better signal-to-noise ratio for acidic analytes like this compound.
Q3: What are the characteristic fragmentation patterns for sulfonated compounds that I should look for during MS/MS optimization?
A3: Sulfonated metabolites exhibit highly predictable fragmentation patterns in collision-induced dissociation (CID), which is invaluable for developing specific Multiple Reaction Monitoring (MRM) transitions. The most common and reliable fragmentation pathways include:
-
Neutral Loss of SO₃ : A characteristic loss of 80 Da corresponding to sulfur trioxide is a hallmark of sulfate conjugates[2][3]. This is often the most abundant fragmentation pathway.
-
Formation of HSO₄⁻ : The generation of a product ion at m/z 97, corresponding to the bisulfate anion (HSO₄⁻), is another highly specific indicator of a sulfated compound[3][4].
-
Formation of SO₃⁻• : A radical anion product ion at m/z 80 (SO₃⁻•) can also be observed[2][3].
Targeting these specific neutral losses or product ions provides high confidence in the identification and quantification of the metabolite.
Section 2: LC-MS/MS Method Development & Optimization Workflow
A systematic approach to method development is essential for creating a robust and reliable assay. The following workflow outlines the critical steps and decisions involved.
Sources
Technical Support Center: Metoclopramide N4-Sulfonate Synthesis
Welcome to the technical support center for the synthesis of Metoclopramide N4-Sulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important metoclopramide metabolite. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the general synthetic strategy for this compound, and what is the primary reaction mechanism?
A1: The synthesis of this compound involves the direct sulfonation of the N4-amino group of Metoclopramide. This reaction is a classic example of an electrophilic aromatic substitution on an activated aniline derivative.[1][2]
-
Reaction: The primary amino group (-NH₂) on the aromatic ring of metoclopramide acts as a nucleophile, attacking a sulfur trioxide (SO₃) electrophile.
-
Mechanism: The reaction proceeds via the formation of an intermediate, which then rearranges to the more stable sulfonic acid derivative attached to the nitrogen.[3] The process is often referred to as N-sulfonation or sulfamation.
-
Sulfonating Agent: The choice of sulfonating agent is critical. Common agents include concentrated sulfuric acid (H₂SO₄), fuming sulfuric acid (oleum), or chlorosulfonic acid (HSO₃Cl).[2] The reactivity of the agent must be controlled to prevent unwanted side reactions.
Below is a diagram illustrating the general workflow for this synthesis.
Caption: General workflow for this compound synthesis.
Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?
A2: Low yields in the sulfonation of aromatic amines like metoclopramide can stem from several factors. The key is to control the reaction conditions precisely.[3]
| Potential Cause | Explanation | Troubleshooting Protocol |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient time, temperature, or mixing. | 1. Extend Reaction Time: Monitor the reaction progress using TLC or HPLC. Extend the reaction time in 30-minute increments until the starting material is consumed. 2. Optimize Temperature: If the reaction is too slow at a low temperature, cautiously increase it in 5°C increments. Be aware that higher temperatures can promote side reactions.[3] 3. Improve Agitation: Ensure vigorous and efficient stirring to maintain a homogenous reaction mixture. |
| Side Reactions (Polysulfonation) | The aromatic ring itself can undergo sulfonation (C-sulfonation) in addition to the desired N-sulfonation, especially under harsh conditions (high temperature, strong acid).[3] | 1. Use a Milder Sulfonating Agent: Consider switching from fuming sulfuric acid to concentrated sulfuric acid. 2. Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., start at 0-5°C). |
| Degradation of Starting Material | Metoclopramide can be susceptible to degradation in highly acidic and high-temperature environments. | 1. Control Agent Addition: Add the sulfonating agent slowly and dropwise to the metoclopramide solution while maintaining a low temperature to dissipate the heat of the reaction. 2. Minimize Reaction Time: Once the reaction is complete (as determined by in-process controls), proceed immediately to the work-up and quenching steps. |
| Reversibility of Sulfonation | Aromatic sulfonation is a reversible reaction. The presence of excess water can drive the equilibrium back towards the starting materials.[2] | 1. Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. 2. Use Dehydrating Agents: In some protocols, a dehydrating agent can be added to remove the water formed during the reaction and drive the equilibrium forward.[2] |
Q3: I am observing multiple spots on my TLC plate and several unexpected peaks in my HPLC analysis. What are these impurities?
A3: The formation of impurities is a significant challenge. Besides unreacted starting material, several process-related impurities can arise.[4][5]
-
Common Impurities:
-
Polysulfonated Products: Molecules where sulfonation has occurred on both the nitrogen and the aromatic ring.
-
Oxidized Derivatives: The reaction conditions can sometimes lead to the formation of N-oxide species.[5]
-
Hydrolysis/Degradation Products: Products resulting from the breakdown of the amide bond under harsh acidic conditions.
-
Positional Isomers: If C-sulfonation occurs, you may get isomers where the sulfonate group is attached to different positions on the benzene ring.
-
Caption: Potential reaction pathways leading to desired product and impurities.
Troubleshooting Impurity Formation:
-
Strict Temperature Control: This is the most critical parameter. Maintaining a low and consistent temperature minimizes the energy available for side reactions.
-
Stoichiometry: Use a minimal excess of the sulfonating agent. A large excess significantly increases the likelihood of polysulfonation.
-
Purification Strategy: Developing a robust purification method is essential.
Q4: The purification of the final product is proving difficult. What are the best practices for isolating pure this compound?
A4: The sulfonic acid group makes the molecule highly polar and water-soluble, which can complicate extraction and isolation.
Step-by-Step Purification Protocol:
-
Quenching:
-
Objective: To stop the reaction and neutralize excess sulfonating agent.
-
Procedure: Slowly and carefully pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring. This should be done in a fume hood, as SO₂ gas may be evolved.
-
-
Precipitation and Isolation:
-
Objective: To precipitate the product from the aqueous solution.
-
Procedure: The N4-sulfonate product may precipitate out of the cold aqueous solution. If it does not, adjusting the pH can induce precipitation. Filter the resulting solid and wash it with cold deionized water to remove residual acids and salts.
-
-
Recrystallization:
-
Objective: To remove closely related impurities.
-
Procedure: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., water or an alcohol/water mixture) and allow it to cool slowly. The pure product should crystallize out, leaving impurities in the mother liquor.
-
-
Chromatographic Purification:
References
-
SynThink. Metoclopramide EP Impurities & USP Related Compounds. Available from: [Link]
-
Al-Janabi, Z. A., et al. (2023). Analytical Techniques for Quantification of Metoclopramide: A Comprehensive Review. Biomedical Chromatography. Available from: [Link]
-
Veeprho. Metoclopramide Impurities and Related Compound. Available from: [Link]
-
Karacan, E., & Ertürk, A. S. (2024). A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods. Future Journal of Pharmaceutical Sciences. Available from: [Link]
-
SynZeal. Metoclopramide EP Impurity A. Available from: [Link]
-
Farh, A. K., et al. (2023). Development and Validation of High Performance Liquid Chromatography Method for Determination of Metoclopramide Hydrochloride in Pharmaceutical Tablets Formulation. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Blazheyevskiy, M., et al. Determination of Metoclopramide Hydrochloride in Pharmaceutical Formulations using N-Oxidation Caroate. Available from: [Link]
-
Waters Corporation. (2020). Analysis of Related Substances of Metoclopramide HCl by an ACQUITY UPLC H-Class PLUS System. Available from: [Link]
-
Pakula, R., et al. (1981). An Improved Synthesis of Metoclopramide. Chemical and Pharmaceutical Bulletin. Available from: [Link]
- Google Patents. Method of preparing metoclopramide. (US4250110A).
-
Kim, H. S., & Geckeler, K. E. (2002). Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes. Biotechnology Letters. Available from: [Link]
- Google Patents. Sulphonation of aromatic amines. (US1961196A).
-
Profolus. Synthetic Strategies for Aromatic and Aliphatic Sulfonic Acids. Available from: [Link]
-
Al-Bayati, Y. K., & Al-Ammar, M. H. (2018). Synthesis of new metoclopramide derivatives and in vitro evaluation of their human cholinesterases protection against Chlorpyrifos. ResearchGate. Available from: [Link]
- Google Patents. Metoclopramid resinate and medicament containing it. (EP0022117A2).
-
OpenOChem Learn. EAS-Sulfonation. Available from: [Link]
-
ResearchGate. Colorimetric Determination of Metoclopramide Hydrochloride and Glutathione by using 1,2 Naphthaquinolinc-4-Sulphonate Sodium Reagents. Available from: [Link]
-
Scott, P. G. (1953). Mechanism of the Sulfonation of Aromatic Amines. II. Sulfonation at Elevated Temperatures with Sulfuric Acid. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. The probable reaction mechanism of the coupling reaction between metoclopramide and P-benzoquinone. Available from: [Link]
-
Scribd. Sulfonation Lec 6. (2019). Available from: [Link]
-
Wikipedia. Aromatic sulfonation. Available from: [Link]
Sources
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- 2. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 3. Synthetic Strategies for Aromatic and Aliphatic Sulfonic Acids: Comprehensive Methods, Latest Research, and Expert Insights [sulfonic-acid.com]
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- 6. Analytical Techniques for Quantification of Metoclopramide: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. ijpsonline.com [ijpsonline.com]
- 9. lcms.cz [lcms.cz]
Technical Support Center: Synthesis of Metoclopramide N4-Sulfonate
Welcome to the Technical Support Center for drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of Metoclopramide N4-Sulfonate. Our goal is to empower researchers to navigate the complexities of this synthesis, optimize yields, and ensure the highest purity of the final product.
Introduction to this compound Synthesis
This compound is a metabolite and potential impurity in the synthesis of Metoclopramide. Its synthesis involves the N-sulfonation of the aromatic amine group of Metoclopramide. This process, while seemingly straightforward, is fraught with potential challenges, including low yields, competing side reactions, and purification difficulties. This guide is designed to address these issues head-on, providing both theoretical understanding and practical, field-proven solutions.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound, offering explanations and actionable solutions.
Issue 1: Low or No Yield of this compound
Question: I am attempting the N-sulfonation of Metoclopramide, but I am observing very low to no formation of the desired N4-sulfonate product. What are the likely causes and how can I improve my yield?
Answer:
Low or no yield in the N-sulfonation of Metoclopramide can stem from several factors, primarily related to the choice of sulfonating agent, reaction conditions, and the inherent reactivity of the substrate.
Potential Causes & Solutions:
-
Inappropriate Sulfonating Agent: The reactivity of the sulfonating agent is critical. A weak sulfonating agent may not be potent enough to react with the sterically hindered and electronically deactivated aromatic amine of Metoclopramide.
-
Solution: Consider using a more reactive sulfonating agent. Common choices include sulfur trioxide complexes like sulfur trioxide-pyridine or sulfur trioxide-trimethylamine.[1] These complexes are generally milder than neat sulfur trioxide and can improve selectivity for N-sulfonation over C-sulfonation.[2]
-
-
Reaction Temperature Too Low: The N-sulfonation of deactivated aromatic amines may require elevated temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. Start with room temperature and incrementally raise it, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Be cautious, as excessively high temperatures can lead to side reactions.
-
-
Presence of Moisture: Sulfonating agents are highly susceptible to hydrolysis. Any moisture in the reaction will consume the reagent, leading to lower yields.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture from the air from interfering.
-
-
Sub-optimal pH: The nucleophilicity of the amine is pH-dependent. In highly acidic conditions, the amine will be protonated, rendering it non-nucleophilic.
-
Solution: The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the acid byproduct and maintain the amine in its free, nucleophilic form.[3]
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired this compound, but I am also observing significant amounts of impurities. What are these side products and how can I minimize their formation?
Answer:
The formation of side products is a common challenge in sulfonation reactions. The primary culprits are typically C-sulfonation and di-sulfonation.
Common Side Products & Mitigation Strategies:
-
C-Sulfonation (Ring Sulfonation): This is an electrophilic aromatic substitution where the sulfonyl group attaches to the benzene ring instead of the nitrogen atom.[4]
-
Causality: This occurs when the reaction conditions favor electrophilic attack on the aromatic ring. This can be influenced by the choice of sulfonating agent and the absence of a suitable base.
-
Mitigation:
-
-
Di-sulfonation: It is possible for a second sulfonyl group to react with the already formed N-sulfonate, particularly if an excess of the sulfonating agent is used.
-
Causality: Using a stoichiometric excess of the sulfonating agent or high reaction temperatures can promote di-sulfonation.
-
Mitigation:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of Metoclopramide to the sulfonating agent.
-
Slow Addition: Add the sulfonating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the reagent at all times.[3]
-
-
Issue 3: Difficulty in Product Isolation and Purification
Question: I have successfully synthesized this compound, but I am struggling to isolate and purify the product from the reaction mixture. What are the recommended procedures?
Answer:
The purification of highly polar compounds like this compound can be challenging. Standard silica gel chromatography may not be effective due to the compound's polarity.
Purification Strategies:
-
Aqueous Work-up: After the reaction is complete, a careful aqueous work-up is often the first step. This can help to remove excess reagents and inorganic byproducts. Be mindful of the product's solubility in aqueous solutions, which may be significant.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purification. Experiment with different solvent mixtures, such as methanol/water or ethanol/ether.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase HPLC or flash chromatography is often more effective than normal-phase silica gel chromatography.[5] A C18 stationary phase with a mobile phase gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a pH modifier like formic acid or trifluoroacetic acid, can provide good separation.
-
Ion-Exchange Chromatography: Given the acidic nature of the sulfonic acid group, ion-exchange chromatography can be a powerful purification technique. An anion-exchange resin can be used to bind the sulfonated product, which can then be eluted with a salt gradient or a change in pH.[6]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of N-sulfonation of an aromatic amine?
A1: The N-sulfonation of an aromatic amine is generally considered a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonating agent (e.g., sulfur trioxide). This is followed by a proton transfer to a base to yield the final N-sulfonated product.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a polar solvent system will likely be required to move the highly polar product from the baseline. For HPLC, a reversed-phase method is recommended. Comparing the reaction mixture to a standard of the starting material (Metoclopramide) will show the consumption of the reactant and the formation of a new, more polar product spot/peak.
Q3: What analytical techniques are suitable for characterizing the final product?
A3: A combination of analytical techniques should be used to confirm the structure and purity of the synthesized this compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the S=O stretches of the sulfonate group.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[7]
Data and Protocols
Table 1: Recommended Starting Conditions for this compound Synthesis
| Parameter | Recommended Condition | Rationale |
| Metoclopramide | 1.0 equivalent | Starting material |
| Sulfonating Agent | Sulfur trioxide-pyridine complex (1.05 equivalents) | Milder reagent, favors N-sulfonation |
| Solvent | Anhydrous Pyridine or Dichloromethane | Anhydrous conditions are crucial |
| Base | Pyridine (as solvent or co-solvent) | Neutralizes byproduct, maintains amine nucleophilicity |
| Temperature | 0 °C to room temperature | Start low to control exotherm, then warm if needed |
| Reaction Time | 2-24 hours | Monitor by TLC or HPLC for completion |
Representative Experimental Protocol
Disclaimer: This is a general protocol and may require optimization for your specific laboratory conditions and desired scale.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve Metoclopramide (1.0 eq) in anhydrous pyridine.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonating Agent: Slowly add a solution of sulfur trioxide-pyridine complex (1.05 eq) in anhydrous pyridine dropwise to the stirred Metoclopramide solution, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring it into a beaker of ice-water. Acidify the aqueous solution with dilute HCl to a pH of ~2-3.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) to remove any non-polar impurities. The product is expected to remain in the aqueous layer.
-
Isolation: The product can be isolated from the aqueous layer by lyophilization or by precipitation through the addition of a miscible organic solvent in which the product is insoluble.
-
Purification: Further purify the crude product by recrystallization or reversed-phase chromatography as described in the troubleshooting section.
Visualizing the Process
Diagram 1: Proposed Reaction Pathway for Metoclopramide N4-Sulfonation
Caption: Proposed mechanism for N-sulfonation of Metoclopramide.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting steps for addressing low product yield.
References
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Powers, J. P., & Seiders, J. R. (2016). Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate. Organic letters, 18(15), 3746–3749. [Link]
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Sciencemadness Wiki. (2023). Sulfamic acid. Retrieved from [Link]
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Spillane, W. J., et al. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Molecules, 29(6), 1334. [Link]
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Larock, R. C., & Yum, E. K. (1996). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 61(10), 3248-3257. [Link]
- U.S. Patent No. 5,596,128. (1997). Sulfonating agent and sulfonation process.
-
Neumann, K. W., et al. (2022). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis, 12(15), 9326–9332. [Link]
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Choy, P. Y., & Rauk, A. (2011). Chemical Sulfation of Small Molecules – Advances and Challenges. Current Organic Synthesis, 8(4), 543–563. [Link]
-
Wikipedia contributors. (2024). Sulfamic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Park, S., et al. (2021). Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Journal of AOAC International, 104(2), 481-488. [Link]
-
Bhunia, S., et al. (2007). Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes. Biotechnology and Bioengineering, 98(3), 595-603. [Link]
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Benson, G. A., & Spillane, W. J. (1980). Sulfamic acid and its N- and O-substituted derivatives. Chemical reviews, 80(2), 151-186. [Link]
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Spillane, W. J., et al. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Molecules, 29(6), 1334. [Link]
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Roberts, D. W., & Williams, D. L. H. (2012). Sulfonation and Sulfation. In Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
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Ataman Kimya. (n.d.). SULFAMIC ACID. Retrieved from [Link]
-
Wikipedia contributors. (2024). Aromatic sulfonation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Choy, P. Y., & Rauk, A. (2011). Chemical approaches to the sulfation of small molecules: current progress and future directions. Current Organic Synthesis, 8(4), 543–563. [Link]
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PrepChem. (n.d.). Synthesis of 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide (Alternate Procedure). Retrieved from [Link]
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NIOSH. (1994). amines, aromatic 2002. Retrieved from [Link]
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Sentellas, S., & Poza, J. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Journal of Chromatography B, 862(1-2), 15-42. [Link]
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PubChem. (n.d.). 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-(2-(methylsulfinyl)ethoxy)benzamide. Retrieved from [Link]
-
Ataman Kimya. (n.d.). SULFAMIC ACID. Retrieved from [Link]
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Wang, Y., et al. (2024). Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. Molecules, 29(19), 4815. [Link]
-
PubChem. (n.d.). 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;chloride. Retrieved from [Link]
-
Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 203–209. [Link]
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Bowser, J. R., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron letters, 54(43), 5786–5788. [Link]
-
Sobhani, S. O., et al. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. Critical Reviews in Analytical Chemistry, 47(2), 157-171. [Link]
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ATSDR. (2004). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]
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Technical Support Center: A Guide to Minimizing Degradation of Metoclopramide N4-Sulfonate During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis and practical solutions for a critical challenge in bioanalysis: the instability of Metoclopramide N4-Sulfonate. As a key metabolite of the widely used drug Metoclopramide, accurate quantification of this compound is paramount for pharmacokinetic and drug metabolism studies. However, its chemical structure, particularly the N-sulfonate group, renders it susceptible to degradation during sample collection, processing, and storage.
This document moves beyond a simple list of procedures. It is designed to provide you with the causal understanding behind each recommendation, empowering you to make informed decisions in your laboratory. We will explore the mechanisms of degradation, troubleshoot common issues, and provide validated protocols to ensure the integrity of your samples and the reliability of your data.
Part 1: The Chemical Rationale for Instability
Understanding the molecular vulnerabilities of this compound is the first step toward preventing its degradation. The molecule's stability is primarily influenced by its sulfonamide functional group and its substituted aromatic ring.
-
Hydrolytic Instability: The sulfonamide bond (S-N) is the most significant liability. This bond is susceptible to cleavage via hydrolysis, a reaction catalyzed by both acidic and, to a lesser extent, alkaline conditions.[1][2] In acidic environments, protonation of the nitrogen atom makes the sulfur atom more electrophilic and thus more vulnerable to nucleophilic attack by water, leading to the cleavage of the S-N bond.[3] While many sulfonamides are most stable in slightly alkaline conditions (pH 7-9), extreme pH in either direction should be avoided.[1][4]
-
Photodegradation: The parent compound, Metoclopramide, is known to be photosensitive, undergoing degradation reactions such as dechlorination and hydroxylation upon exposure to UV radiation.[5] The aromatic ring and chlorine substituent in this compound suggest a similar susceptibility. Exposure to ambient laboratory light or UV radiation can provide the energy needed to initiate degradative pathways, including cleavage of the C-Cl bond or modification of the aromatic ring.[6][7]
-
Oxidative Degradation: The aromatic amine moiety and the electron-rich benzene ring can be susceptible to oxidation. The presence of oxidizing agents, dissolved oxygen in solvents, or exposure to high-energy conditions can lead to the formation of oxidative byproducts, compromising the integrity of the analyte.[8]
Visualizing the Primary Degradation Pathways
The following diagram illustrates the key points of molecular vulnerability that are central to the degradation of sulfonamide-containing compounds like this compound.
Caption: Key stressors and resulting degradation pathways for this compound.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the common issues encountered by researchers, providing not just solutions but the scientific reasoning behind them.
Q1: My analytical results show poor reproducibility and significantly lower-than-expected concentrations of this compound. What are the most likely culprits?
This is a classic sign of analyte degradation during sample preparation. The three most critical factors to investigate are pH, light, and temperature .
-
pH: Verify the pH of your sample matrix and all processing solutions (e.g., extraction solvents, mobile phase). Uncontrolled pH, especially a shift into the acidic range, is a primary driver of hydrolytic degradation.[1][4]
-
Light Exposure: The parent drug, Metoclopramide, is notoriously light-sensitive.[5] Assume the N4-Sulfonate metabolite is as well. Were your samples processed in clear vials under direct overhead lighting? Even brief exposure can initiate photodegradation.
-
Temperature: Degradation reactions are accelerated by heat.[9] Were samples left at room temperature for an extended period? Was sonication used for extraction without cooling the bath? Prolonged sonication can generate enough heat to cause degradation.[10]
Q2: What is the optimal pH range for handling solutions containing this compound to prevent hydrolysis?
Based on the general behavior of sulfonamides, maintaining a slightly alkaline pH, typically in the range of 7.5 to 9.0, is recommended to minimize hydrolysis.[1][4] In this range, the sulfonamide group is likely to be in its anionic (deprotonated) form, which is less susceptible to hydrolysis compared to its neutral or cationic forms.[4] Acidic conditions (pH < 6) should be strictly avoided. The use of a buffered system (e.g., a phosphate or borate buffer) is highly advisable to prevent pH fluctuations during processing.[11]
Q3: How significant is the risk of photodegradation, and what are the essential preventative measures?
The risk is highly significant. Given the known photosensitivity of Metoclopramide, all sample handling should be performed with the assumption that the N4-sulfonate metabolite is equally labile.
-
Use Protective Labware: Always use amber glass vials or opaque polypropylene tubes for sample collection, storage, and processing.
-
Control the Environment: Work in an area with minimal light. Avoid working in direct sunlight or under intense fluorescent lighting. If possible, use yellow or red-hued lighting.
-
Autosampler Protection: If samples will be queued in an autosampler for an extended period, ensure it is refrigerated and has a cover to shield the vials from light.
Q4: I am working with a complex biological matrix (e.g., plasma). Can oxidation affect my sample integrity, and how do I prevent it?
Yes, oxidation is a potential concern, especially in complex matrices that can contain endogenous oxidizing species.
-
De-gas Solvents: Purge aqueous buffers and organic solvents with an inert gas like nitrogen or argon before use to remove dissolved oxygen.
-
Maintain Low Temperatures: Process samples on an ice bath whenever possible. Lower temperatures significantly slow the rate of all chemical reactions, including oxidation.[11]
-
Consider Antioxidants (Advanced): If you consistently observe degradation that cannot be attributed to hydrolysis or photolysis, oxidative stress may be the cause. In such cases, the addition of a small amount of an antioxidant (e.g., sodium metabisulfite) to the sample collection tubes can be evaluated.[12] This must be carefully validated to ensure it does not interfere with your analytical method.
Q5: What are the definitive recommended short-term and long-term storage conditions for samples?
Improper storage is a major source of analyte loss. Adherence to strict temperature and light conditions is non-negotiable. Refer to the summary table below for specific recommendations. Even during frozen storage, degradation can occur over extended periods.[13] Therefore, it is crucial to analyze samples as quickly as possible and to perform long-term stability testing as part of your method validation to define the maximum allowable storage duration.
Part 3: Validated Protocols for Enhanced Stability
Following a validated, step-by-step protocol is the most effective way to ensure sample integrity. The following workflow is designed to mitigate the risks discussed above.
Protocol 1: Blood Sample Collection and Plasma Preparation
-
Collection Tube Selection: Use collection tubes containing a glycolysis inhibitor and an appropriate anticoagulant (e.g., Sodium Fluoride/Potassium Oxalate). This helps to inhibit potential enzymatic degradation post-collection.[12]
-
Immediate Cooling: Place the collected blood sample immediately into an ice-water bath.
-
Prompt Centrifugation: Within 30 minutes of collection, centrifuge the blood at 2-8°C (e.g., 1500 x g for 15 minutes) to separate the plasma.
-
Plasma Harvesting: Working under low-light conditions, carefully transfer the supernatant (plasma) into pre-labeled amber polypropylene cryovials.
-
Analysis or Storage: Either proceed immediately to the extraction protocol or flash-freeze the plasma samples and store them at ≤ -70°C until analysis. Avoid repeated freeze-thaw cycles.
Protocol 2: Optimized Solid-Phase Extraction (SPE) Workflow
This protocol uses a mixed-mode SPE cartridge, which provides excellent cleanup for complex matrices like plasma.
-
Sample Pre-treatment: Thaw frozen plasma samples in a refrigerated environment (2-8°C). Once thawed, vortex briefly. To 500 µL of plasma, add 500 µL of a 100 mM ammonium phosphate buffer (pH 8.0). This step adjusts the pH to a stable range.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of 100 mM ammonium phosphate buffer (pH 8.0).
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, consistent flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analyte from the cartridge using 1 mL of a freshly prepared solution of 5% formic acid in acetonitrile into an amber collection tube. The acidic elution solvent is used for efficient release from the sorbent; the sample should be neutralized or dried down immediately.
-
Post-Elution Processing: Immediately evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature no higher than 30°C.
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of your initial mobile phase, ensuring the pH is compatible with your analytical method and analyte stability. Transfer to an amber autosampler vial for analysis.
Visualizing the Optimized Workflow
Caption: Optimized sample preparation workflow from collection to analysis.
Part 4: Quantitative Data & Condition Summary
For ease of reference, the key stability-influencing factors and recommended handling conditions are summarized below.
Table 1: Impact of Environmental Conditions on Sulfonamide Stability (General Model)
| Condition | Impact on Stability | Rationale & Key Considerations | Supporting References |
| Acidic pH (e.g., pH 4) | High Risk of Degradation | Promotes acid-catalyzed hydrolysis of the S-N bond. This is often the least stable condition for sulfonamides. | [1][4] |
| Neutral pH (e.g., pH 7) | Moderate Stability | Stability is generally better than in acidic conditions, but some sulfonamides can still exhibit degradation. Metoclopramide itself shows rapid photodegradation at pH 7. | [1][4] |
| Alkaline pH (e.g., pH 9) | Generally Most Stable | The anionic form of the sulfonamide is less susceptible to hydrolysis. This is often the optimal pH for storage. | [1][4] |
| Elevated Temperature (>30°C) | High Risk of Degradation | Significantly increases the rate of hydrolytic and oxidative degradation according to Arrhenius kinetics. | [11][14] |
| UV/Visible Light | High Risk of Degradation | Provides the activation energy for photolytic reactions, leading to cleavage of covalent bonds. | [5][6][7] |
Table 2: Recommended Sample Handling and Storage Conditions
| Parameter | Recommendation |
| Sample Collection | Use NaF/Potassium Oxalate tubes. Cool immediately. |
| Processing Environment | Use amber labware. Work under low ambient light. |
| On-Bench Handling | Maintain samples in an ice bath (2-8°C). |
| Solvent/Buffer pH | Use buffers to maintain pH between 7.5 and 9.0. |
| Short-Term Storage (< 24h) | Refrigerate at 2-8°C, protected from light. |
| Long-Term Storage (> 24h) | Freeze at ≤ -70°C in amber, sealed cryovials. |
| Autosampler Conditions | Refrigerated (e.g., 4°C) with a light-protective cover. |
By implementing these scientifically-grounded strategies, you can significantly enhance the stability of this compound in your samples, leading to more accurate, reliable, and reproducible results in your research and development efforts.
References
-
Dabić, D., Babić, S., Kovačević, A., et al. (2021). Photodegradation, toxicity and density functional theory study of pharmaceutical metoclopramide and its photoproducts. Science of The Total Environment, 807(Pt 1), 150694. Available at: [Link]
-
Aubert, C., Kambia, K., Tih, A. P., et al. (2009). LC–MS characterization of metoclopramide photolysis products. Journal of Photochemistry and Photobiology A: Chemistry, 206(2-3), 141-148. Available at: [Link]
-
Aubert, C., Kambia, K., Tih, A. P., et al. (2009). LC–MS characterization of metoclopramide photolysis products. ResearchGate. Available at: [Link]
-
Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-274. Available at: [Link]
-
Klimek-Kopyra, A., Kuśtrowski, P., et al. (2021). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 60(23), 18236-18246. Available at: [Link]
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Al-Obaidi, A. S., Al-Tamimi, A. A. M., & Al-Shami, M. A. (2023). Optimization of the Photodegradation of Metoclopramide Drug using Super Nanoparticles in Aqueous Solutions. ResearchGate. Available at: [Link]
-
Klimek-Kopyra, A., Kuśtrowski, P., et al. (2021). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 60(23), 18236-18246. Available at: [Link]
-
Dabić, D., Babić, S., Kovačević, A., et al. (2021). Photodegradation, toxicity and density functional theory study of pharmaceutical metoclopramide and its photoproducts. ResearchGate. Available at: [Link]
-
Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]
-
Sahu, P. K., & Chakraverty, R. (2014). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Available at: [Link]
-
Singh, R., & Kumar, R. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 154-161. Available at: [Link]
-
Ji, A., & Si, D. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Laboratory. Available at: [Link]
-
KCAS Bio (2020). Unstable Small Molecule Therapeutic Analysis. KCAS Bio. Available at: [Link]
-
Farh, M. H., Al-Shehri, M. M., Al-Ghamdi, W. M., et al. (2024). Development and Validation of High Performance Liquid Chromatography Method for Determination of Metoclopramide Hydrochloride in Pharmaceutical Tablets Formulation. Indian Journal of Pharmaceutical Sciences, 86(6), 1994-1999. Available at: [Link]
-
Al-Tamimi, A., Rasheed, M., & Al-Shami, M. A. (2024). Analytical Techniques for Quantification of Metoclopramide: A Comprehensive Review. Biomedical Chromatography. Available at: [Link]
-
Dong, M. W. (2022). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. Available at: [Link]
-
Dżygiel, E., & Wieczorek, P. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(8), 813-825. Available at: [Link]
-
Yuvaraja, G., & Khanam, J. (2014). Development of Analytical Method for Metoclopromide Using UV-Spectrophotometry. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 512-518. Available at: [Link]
-
Reyes-Garcés, N., Gionfriddo, E., et al. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(19), 9276-9284. Available at: [Link]
-
Wang, Q., Mao, D., et al. (2018). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Environmental Pollution, 233, 1079-1087. Available at: [Link]
-
Scilit (n.d.). Hydrolysis of sulphonamides in aqueous solutions. Scilit. Available at: [Link]
-
Al-Salman, H. N. K., & Al-Jubory, K. F. (2019). The development of analytical methods to determine metoclopramide-hydrochloric acid in the standard raw and it compared with pharmaceuticals. ResearchGate. Available at: [Link]
-
Yassin, R. M. A., & Othman, N. S. (2022). Using of Oxidative - Coupling Reaction in Spectrophotometric Determination of Metoclopramide Hydrochloride in Pharmaceutical Preparations. ResearchGate. Available at: [Link]
-
Revanasiddappa, H. D., & Manju, B. (2012). Determination of Metoclopramide Hydrochloride in Pharmaceutical Formulations using N-Oxidation Caroate. Journal of the Mexican Chemical Society, 56(4), 397-402. Available at: [Link]
-
Waters Corporation (2018). Analysis of Related Substances of Metoclopramide HCl by an ACQUITY UPLC H-Class PLUS System. Waters Corporation. Available at: [Link]
-
ClinPGx (n.d.). This compound. ClinPGx. Available at: [Link]
-
Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306. Available at: [Link]
-
Perisa, A., et al. (2013). Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: Kinetics and identification of photoproducts. ResearchGate. Available at: [Link]
-
RSquareL (n.d.). CHEMICAL STABILITY OF DRUGS. RSquareL. Available at: [Link]
-
Gupta, V. C. (2005). Chemical stability of metoclopramide hydrochloride injection diluted with 0.9% sodium chloride injection in polypropylene syringes at room temperature. International Journal of Pharmaceutical Compounding, 9(1), 72-74. Available at: [Link]
-
Sravani, G., et al. (2020). LC-MS characterization of acid degradation products of metoclopramide: Development and validation of a stability-indicating RP-HPLC method. ResearchGate. Available at: [Link]
Sources
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Technical Support Center: Analysis of Metoclopramide N4-Sulfonate
Welcome to the technical support center for the bioanalytical challenges associated with Metoclopramide N4-Sulfonate. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of quantifying this polar metabolite in biological matrices. We will delve into the mechanistic causes of common issues and provide field-proven, validated protocols to ensure the accuracy and robustness of your analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the analysis of this compound.
Q1: What is this compound and why is its analysis challenging?
Metoclopramide is a widely used antiemetic drug that undergoes several metabolic pathways, including N-4 sulfate conjugation.[1] This process attaches a highly polar sulfonate (-SO₃⁻) group, forming this compound. This transformation significantly increases the analyte's water solubility, making it difficult to extract from complex biological matrices (like plasma or urine) using traditional liquid-liquid extraction (LLE) or reversed-phase solid-phase extraction (SPE) protocols.[2][3] Its polarity also makes it prone to poor retention on standard C18 chromatographic columns and susceptible to significant matrix effects.
Q2: What are matrix effects and how do they impact my LC-MS/MS analysis?
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components from the biological sample (e.g., phospholipids, salts, other metabolites).[4][5] This can manifest as:
-
Ion Suppression: The most common effect, where matrix components interfere with the desolvation or charge competition in the mass spectrometer's ion source, leading to a decreased analyte signal, poor sensitivity, and inaccurate quantification.[6][7]
-
Ion Enhancement: A less common effect where co-eluting compounds improve the ionization of the analyte, leading to an artificially high signal and inaccurate results.[8]
For this compound, the primary culprits are often phospholipids from plasma that are not adequately removed during sample preparation and elute in the early, polar region of a reversed-phase chromatographic run—precisely where the analyte is expected.[5]
Q3: How can I definitively determine if my assay is suffering from matrix effects?
The most reliable method is the post-extraction spike experiment , as recommended by regulatory bodies like the FDA.[9] This involves comparing the peak response of the analyte spiked into an extracted blank matrix sample to the response of the analyte in a clean solvent. A significant difference indicates the presence of matrix effects. A detailed protocol for this assessment is provided in Part 3 of this guide.
Q4: What is the ideal internal standard (IS) for this analysis?
The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., containing ¹³C or ¹⁵N). A SIL-IS has nearly identical physicochemical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[10] This allows for the most accurate normalization and correction. If a SIL-IS is unavailable, a structural analog may be used, but it must be rigorously validated to ensure it adequately tracks the matrix effects impacting the analyte.
Part 2: In-Depth Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific issues encountered during method development and validation.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Analyte Signal | 1. Inefficient Extraction: The high polarity of the N4-sulfonate metabolite leads to poor recovery with standard reversed-phase SPE or LLE. 2. Severe Ion Suppression: Co-eluting phospholipids or salts are quenching the analyte signal in the ESI source. | 1. Optimize Sample Preparation: Switch to a Mixed-Mode Solid-Phase Extraction (SPE) cartridge. A mixed-mode sorbent with both reversed-phase (e.g., C18) and anion-exchange functionalities can retain the analyte via two mechanisms, allowing for more rigorous wash steps to remove interferences. See Protocol 2 for a detailed workflow. 2. Improve Chromatography: Ensure the analyte is chromatographically separated from the "void volume" where most phospholipids elute. Consider using a column with a different chemistry (e.g., PFP) or optimizing the gradient to retain the polar metabolite longer.[11] |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: The analyte may be interacting with active sites (e.g., free silanols) on the HPLC column. 2. Suboptimal Mobile Phase pH: The charge state of the analyte is not ideal for the stationary phase. | 1. Mobile Phase Modification: Add a small amount of a competing agent, like an amine, to the mobile phase to block active sites. Adjusting the pH can also improve peak shape.[12] 2. Column Selection: Use a modern, end-capped, high-purity silica column known for low silanol activity. |
| High Variability in Results (Poor Precision) | 1. Inconsistent Matrix Effects: Lot-to-lot variability in the biological matrix is causing different degrees of ion suppression/enhancement in each sample. 2. Inadequate Internal Standard: The chosen IS does not co-elute or respond to matrix effects in the same way as the analyte. | 1. Validate Across Multiple Lots: During method validation, assess matrix effects using at least six different lots of the biological matrix to ensure robustness, as per FDA guidance.[13] 2. Use a SIL-IS: This is the most effective way to compensate for variable matrix effects.[10] If not available, re-evaluate your analog IS to find one that elutes closer to the analyte. |
| Analyte Signal Drifts Downward During Run | 1. Matrix Buildup on Column: Inadequate sample cleanup leads to the accumulation of endogenous material on the analytical column. 2. Contamination of MS Source: Non-volatile matrix components (salts, phospholipids) are coating the ion source optics. | 1. Implement Diverter Valve: Program the LC system to divert the flow from the first 0.5-1.0 minute (where salts and highly polar interferences elute) to waste, preventing it from entering the mass spectrometer. 2. Enhance Sample Cleanup: Revisit the sample preparation protocol. More stringent wash steps in SPE or the use of phospholipid removal plates can significantly reduce matrix buildup.[5][11] |
Part 3: Validated Experimental Protocols
These protocols provide step-by-step methodologies for diagnosing and mitigating matrix effects.
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
This protocol is essential for validating your method and is adapted from FDA guidelines.[9][13] It quantitatively measures the degree of ion suppression or enhancement.
Objective: To calculate the Matrix Factor (MF) and the Internal Standard (IS) Normalized MF.
Procedure:
-
Prepare Set A (Neat Solution):
-
Prepare a solution of this compound and its IS in the final mobile phase composition (e.g., 80:20 Water:Acetonitrile). This represents 100% response with no matrix.
-
-
Prepare Set B (Post-Extraction Spike):
-
Take blank biological matrix (e.g., plasma) from at least six different sources.
-
Perform the complete sample extraction procedure (e.g., SPE as in Protocol 2) on these blank samples.
-
After the final elution and evaporation step, reconstitute the dried extract with the solution prepared in Set A.
-
-
Analysis:
-
Inject all samples from Set A and Set B into the LC-MS/MS system.
-
-
Calculations:
-
Matrix Factor (MF) = (Mean Analyte Peak Area in Set B) / (Mean Analyte Peak Area in Set A)
-
IS Normalized MF = (Mean Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)
-
Interpretation of Results:
-
An MF of 1.0 indicates no matrix effect.
-
An MF < 1.0 indicates ion suppression.
-
An MF > 1.0 indicates ion enhancement.
-
For a robust method, the MF should ideally be between 0.8 and 1.2 .[4] The IS Normalized MF should be very close to 1.0, demonstrating that the IS successfully corrects for the matrix effect.
Workflow for Matrix Effect Assessment
Caption: Workflow for the quantitative assessment of matrix factor.
Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE) for Polar Metabolites
This protocol is designed to maximize the recovery of the polar this compound while aggressively removing interfering endogenous components like phospholipids.
Materials:
-
Mixed-Mode Anion Exchange SPE Cartridge (e.g., a sorbent with C8 and quaternary amine functional groups).
-
Plasma sample containing this compound.
-
Reagents: Methanol, Acetonitrile, Water, Ammonium Hydroxide, Formic Acid.
Procedure:
-
Conditioning:
-
Pass 1 mL of Methanol through the cartridge.
-
Rationale: To wet the C8 chains and activate the sorbent.
-
-
Equilibration:
-
Pass 1 mL of Water through the cartridge.
-
Rationale: To prepare the sorbent for the aqueous sample.
-
-
Sample Loading:
-
Pre-treat 0.5 mL of plasma with 0.5 mL of 2% Formic Acid in water.
-
Load the entire pre-treated sample onto the cartridge.
-
Rationale: The acidic pH ensures the analyte's amine group is protonated (positively charged), while the sulfonate group remains deprotonated (negatively charged).
-
-
Wash 1 (Polar Interferences):
-
Wash with 1 mL of 5% Ammonium Hydroxide in water.
-
Rationale: This basic wash removes acidic and neutral polar interferences that are not retained by the anion exchanger.
-
-
Wash 2 (Non-Polar Interferences):
-
Wash with 1 mL of Acetonitrile.
-
Rationale: This removes phospholipids and other non-polar components retained by the C8 chains. The analyte is retained by the strong anion exchange mechanism.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% Formic Acid in Methanol.
-
Rationale: The high concentration of formic acid neutralizes the anion exchange sites, releasing the negatively charged sulfonate group of the analyte for elution.
-
-
Dry-Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Troubleshooting Logic Diagram
Sources
- 1. Clinical pharmacokinetics of metoclopramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The determination of metoclopramide in plasma by reversed-phase ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
Technical Support Center: Improving the Recovery of Metoclopramide N4-Sulfonate from Plasma
Welcome to the technical support guide for the bioanalysis of Metoclopramide N4-Sulfonate. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to help you overcome common challenges and significantly improve the recovery and analytical performance of this key metabolite from complex plasma matrices.
Introduction: The Challenge of a Polar Metabolite
Metoclopramide is a widely used pharmaceutical agent whose metabolism involves sulfate conjugation, leading to the formation of this compound.[1][2] This metabolite is significantly more polar and acidic than its parent compound due to the addition of a sulfamic acid group. Its chemical properties—specifically its high polarity and anionic nature at physiological pH—present distinct challenges for extraction from plasma, a complex matrix rich in proteins, lipids, and salts.
Common issues encountered during method development include low recovery, poor reproducibility, and significant matrix effects, primarily ion suppression in LC-MS/MS analysis.[3][4] This guide will walk you through a systematic approach to troubleshooting and optimizing your sample preparation workflow.
Key Analyte Properties
A successful extraction method is built on a solid understanding of the analyte's physicochemical properties.
| Property | Value / Characteristic | Implication for Extraction |
| Chemical Name | [2-chloro-4-[2-(diethylamino)ethylcarbamoyl]-5-methoxyphenyl]sulfamic acid | The sulfamic acid group is the key functional group for extraction. |
| Molecular Formula | C₁₄H₂₂ClN₃O₅S | --- |
| Molecular Weight | 379.86 g/mol | --- |
| Nature | Major metabolite of Metoclopramide.[1][5][6] | Must be differentiated from the parent drug and other metabolites. |
| Predicted Polarity | XlogP: -0.5 | Highly polar, will not partition well into non-polar organic solvents during Liquid-Liquid Extraction (LLE). |
| Acidity | Strongly acidic due to the sulfamic acid group (-NH-SO₃H). | Will be deprotonated and carry a negative charge over a wide pH range (pH > 2). |
General Workflow for Plasma Analysis
A robust bioanalytical method involves several critical stages. Low recovery or high variability can be introduced at any point in this chain. This guide will focus on optimizing the pre-treatment and extraction steps, which are the most common sources of poor performance for this analyte.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during method development.
Part 1: Sample Pre-treatment - Protein Precipitation (PPT)
Protein precipitation is a necessary first step to remove the majority of proteins from the plasma sample.[7] However, it is a crude cleanup technique and is often the source of recovery and matrix effect issues.
Q1: My recovery is low and inconsistent after protein precipitation. What's going wrong?
Answer: Low and variable recovery after PPT can stem from several factors:
-
Incomplete Protein Removal: If proteins are not fully precipitated, the analyte can remain bound or trapped in the resulting gel-like pellet, leading to its loss. Acetonitrile is generally more effective than methanol for precipitating plasma proteins.[7] A solvent-to-plasma ratio of at least 3:1 (v/v) is recommended to ensure efficient protein crashing.[7][8]
-
Analyte Co-precipitation: this compound is polar and may be physically entrapped within the aggregated protein pellet. To mitigate this, ensure vigorous mixing (vortexing) immediately after adding the precipitation solvent and consider a low-temperature incubation (-20°C) to promote the formation of a denser, more compact pellet.[9][10]
-
Sub-optimal pH: While the N4-sulfonate is anionic over a wide pH range, ensuring the sample is at a neutral or slightly basic pH before adding the organic solvent can maximize its solubility in the supernatant and minimize interactions with precipitated proteins.
Expert Tip: For every new lot of plasma, perform a quick test to confirm your PPT method is effective. After centrifugation, the supernatant should be clear, not cloudy. Cloudiness indicates incomplete protein removal.
Protocol: Optimized Protein Precipitation
-
Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add your internal standard (ideally, a stable isotope-labeled version of the analyte).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to denature proteins.
-
Immediately vortex the mixture vigorously for 30-60 seconds.
-
Incubate the sample at -20°C for at least 20 minutes to maximize protein precipitation.[9]
-
Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for the SPE step. Do not disturb the pellet.
Part 2: The Core Issue - Solid-Phase Extraction (SPE)
For a polar, anionic compound like this compound, Solid-Phase Extraction (SPE) is superior to Liquid-Liquid Extraction (LLE). The key is selecting the correct SPE chemistry and optimizing the protocol. Mixed-mode or anion exchange SPE phases are the most effective choices.[11][12][13]
Q2: I'm using a standard reversed-phase (C18) SPE cartridge, but my recovery is very poor. Why?
Answer: This is expected. This compound is too polar to be effectively retained by non-polar, reversed-phase sorbents like C18.[14] The analyte will pass through the cartridge during the loading and washing steps, resulting in near-zero recovery. You must use an extraction mechanism that targets the analyte's unique chemistry.
Q3: What is the best SPE mechanism for this compound?
Answer: Mixed-Mode Strong Anion Exchange (SAX) is the ideal choice. This type of sorbent provides two retention mechanisms:
-
Ion Exchange: A positively charged functional group (e.g., a quaternary ammonium) on the sorbent strongly binds the negatively charged sulfonate group of your analyte.[12][15]
-
Reversed-Phase: A hydrophobic backbone (e.g., polymeric) allows for the removal of polar interferences like salts during the wash steps.
This dual mechanism allows for aggressive wash steps to remove matrix components (like phospholipids) that cause ion suppression, leading to a much cleaner final extract and improved assay sensitivity.[11][13]
Q4: Can you provide a starting protocol for a Mixed-Mode SAX SPE? My recovery is still low even with the right cartridge.
Answer: Absolutely. Low recovery with the correct SPE phase is almost always a protocol issue. Each step—conditioning, equilibration, loading, washing, and elution—is critical and must be optimized.
Step-by-Step Troubleshooting Protocol for Mixed-Mode SAX
This protocol is designed to maximize recovery by ensuring the correct chemical environment at each stage.
| Step | Procedure | Purpose & Rationale | Common Pitfalls & Solutions |
| 1. Condition | 1 mL Methanol | Wets the hydrophobic backbone of the sorbent and activates it. | Pitfall: Using an aqueous solvent first. This can cause poor wetting and channeling. Solution: Always start with a water-miscible organic solvent like methanol. |
| 2. Equilibrate | 1 mL Water, followed by 1 mL 2% Formic Acid (aq) | Removes the methanol and prepares the sorbent for the aqueous sample. The acidic pH ensures the analyte's sulfonate group is fully ionized (negatively charged) for strong retention. | Pitfall: Not equilibrating with an acidic buffer. This can lead to weak or inconsistent binding. Solution: Match the equilibration buffer pH to the loading sample's pH. |
| 3. Load | Pre-treated plasma supernatant (diluted 1:1 with 2% Formic Acid) | Sample is loaded onto the cartridge. The acidic condition and slow flow rate ensure maximum binding of the analyte to the anion exchange sites. | Pitfall: Loading too quickly. This causes analyte "breakthrough" (it passes through without binding). Solution: Use a vacuum manifold set to a slow drip rate (~1 mL/min). |
| 4. Wash 1 | 1 mL 2% Formic Acid (aq) | Removes very polar, water-soluble interferences like salts that are not retained by either mechanism. | Pitfall: Skipping this wash. This can lead to salt buildup in the LC-MS system. Solution: This is a crucial first wash for a clean extract. |
| 5. Wash 2 | 1 mL Methanol | Removes more hydrophobic, non-ionic interferences that are bound by reversed-phase interactions (e.g., phospholipids). The analyte remains strongly bound by the ion-exchange mechanism.[16] | Pitfall: Using a weak organic wash. This fails to remove lipids that cause severe ion suppression. Solution: A strong organic wash is a key advantage of mixed-mode SPE. Don't be afraid to use 100% methanol or acetonitrile. |
| 6. Elute | 1 mL of 5% Ammonium Hydroxide in Methanol | The basic pH of the ammonia neutralizes the negative charge on the analyte's sulfonate group, disrupting the ionic bond with the sorbent and allowing it to be eluted. | Pitfall: Using a neutral or acidic elution solvent. This will not disrupt the strong ionic bond. Solution: A basic modifier is required. Ensure the elution solvent is freshly prepared. |
Part 3: Post-Extraction & Analysis
Q5: My recovery seems okay, but my signal is still suppressed and variable in the LC-MS. What should I check?
Answer: This strongly points to matrix effects , where co-eluting compounds from the plasma interfere with the ionization of your analyte in the mass spectrometer source.[3][17][18]
-
Phospholipids are a Primary Culprit: Even after SPE, trace amounts of phospholipids can remain and are notorious for causing ion suppression. Your Wash 2 step in the SPE protocol is critical for removing them. Consider adding an even stronger organic wash (e.g., 5% Methanol in MTBE) if suppression persists.
-
Reconstitution Solvent: After evaporating your eluate, the choice of reconstitution solvent is important. It should be as weak as possible (high aqueous content) to ensure good peak shape on a reversed-phase LC column. Reconstituting in a strong solvent like 100% methanol can cause peak distortion and splitting.
-
Chromatography: Ensure your LC method has sufficient resolution to separate the analyte from any remaining matrix components. A longer gradient or a more efficient column (e.g., UPLC) can often resolve the analyte away from the suppression zone.[17]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects and any variability in recovery. A SIL-IS behaves identically to the analyte through extraction and ionization but is distinguished by mass. Any suppression or loss affecting the analyte will equally affect the SIL-IS, allowing for an accurate ratio-based quantification.
By systematically addressing each stage of the sample preparation process and understanding the underlying chemistry, you can develop a robust and reliable method for the quantification of this compound in plasma, achieving high recovery and minimizing matrix-induced variability.
References
-
Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]
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Chromatography Forum. (2013). Best way for t-he precipitation of protein in plasma HPLC. Retrieved from [Link]
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Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. OMICS Online. Retrieved from [Link]
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LCGC International. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]
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Waters Corporation. (2020). Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. YouTube. Retrieved from [Link]
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Biotage. (2023). When should I choose a mixed-mode SPE?. Retrieved from [Link]
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Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]
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Liu, G., et al. (2010). Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies. Request PDF on ResearchGate. Retrieved from [Link]
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Poole, C. F. (2014). Understanding and Improving Solid-Phase Extraction. LCGC International. Retrieved from [Link]
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Aubert, C., et al. (2009). LC–MS characterization of metoclopramide photolysis products. Université catholique de Louvain. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of the Bioactivity of Metoclopramide and its N4-Sulfonate Metabolite
A Technical Guide for Researchers in Drug Development and Pharmacology
This guide provides an in-depth comparison of the bioactivity of the well-established gastroprokinetic and antiemetic agent, Metoclopramide, and its primary human metabolite, Metoclopramide N4-Sulfonate. While extensive data exists for the parent drug, this document also addresses the notable absence of direct experimental data for its N4-sulfonated counterpart and offers a scientifically reasoned perspective on its likely pharmacological profile based on established principles of drug metabolism and structure-activity relationships.
Introduction: The Clinical Significance of Metoclopramide and the Rationale for Comparison
Metoclopramide is a versatile therapeutic agent, widely utilized for the management of nausea and vomiting, gastroparesis, and gastroesophageal reflux disease (GERD).[1] Its clinical efficacy is rooted in a complex pharmacological profile, primarily involving antagonism at dopamine D2 and serotonin 5-HT3 receptors, alongside agonism at serotonin 5-HT4 receptors.[2] This multi-target engagement allows Metoclopramide to exert both central antiemetic and peripheral prokinetic effects.
Understanding the bioactivity of Metoclopramide's metabolites is crucial for a comprehensive grasp of its overall pharmacological and toxicological profile. In humans, a significant metabolic pathway is the N4-sulfation of the aromatic amine.[3] The resulting metabolite, this compound, is a major excretory product. However, the extent to which this metabolite contributes to the therapeutic effects or potential side effects of the parent drug remains largely uncharacterized in publicly available literature. This guide aims to synthesize the known bioactivity of Metoclopramide and, in the absence of direct evidence, provide a predictive analysis of the bioactivity of its N4-sulfonate metabolite.
Pharmacodynamic Profile of Metoclopramide
Metoclopramide's therapeutic actions are a consequence of its interaction with multiple receptor systems.
Dopamine D2 Receptor Antagonism
Metoclopramide acts as a potent antagonist at dopamine D2 receptors.[4] This action in the chemoreceptor trigger zone (CTZ) of the brainstem is a key mechanism for its antiemetic effects.[1] By blocking the action of dopamine in this region, Metoclopramide suppresses the signaling cascade that leads to nausea and vomiting.
Serotonin 5-HT3 Receptor Antagonism
At higher concentrations, Metoclopramide also exhibits antagonist activity at serotonin 5-HT3 receptors.[1] These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the CTZ. Their blockade contributes significantly to the antiemetic efficacy of Metoclopramide, particularly in the context of chemotherapy-induced nausea and vomiting.
Serotonin 5-HT4 Receptor Agonism
The gastroprokinetic effects of Metoclopramide are largely attributed to its agonist activity at serotonin 5-HT4 receptors in the enteric nervous system.[5] Activation of these receptors enhances the release of acetylcholine, a neurotransmitter that stimulates gastrointestinal motility, leading to increased lower esophageal sphincter tone, accelerated gastric emptying, and increased intestinal transit.
The multifaceted receptor interactions of Metoclopramide are visually summarized in the signaling pathway diagram below.
Quantitative Bioactivity Data for Metoclopramide
The affinity of Metoclopramide for its target receptors has been quantified in various studies. The following table summarizes key binding affinity data.
| Compound | Receptor | Assay Type | Value | Reference |
| Metoclopramide | Dopamine D2 | IC50 | 483 nM | [5] |
| Metoclopramide | Serotonin 5-HT3 | IC50 | 308 nM | [5] |
| Metoclopramide | Dopamine D2 | Ki | 28.8 nM | [6] |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.
Metabolism of Metoclopramide to this compound
Metoclopramide undergoes hepatic metabolism, primarily mediated by cytochrome P450 enzymes, with CYP2D6 being the major contributor.[7][8] Other CYPs, including CYP3A4 and CYP1A2, play minor roles.[7] In addition to oxidative metabolism, a significant pathway in humans is conjugation, particularly N-4 sulfate conjugation of the aromatic amine.[3] This reaction is catalyzed by sulfotransferase enzymes (SULTs).
Bioactivity of this compound: A Predictive Analysis
Sulfation is a Phase II metabolic reaction that typically increases the water solubility of a compound, facilitating its excretion from the body.[3] Generally, the addition of a large, polar group like a sulfonate moiety to a drug molecule decreases its biological activity.[3] This is often due to a combination of factors:
-
Reduced Receptor Affinity: The bulky and highly polar sulfonate group can sterically hinder the binding of the molecule to its receptor, or it may introduce unfavorable electrostatic interactions, thereby reducing binding affinity.
-
Altered Physicochemical Properties: The increased hydrophilicity of the sulfated metabolite can limit its ability to cross biological membranes, including the blood-brain barrier, which would reduce its access to central nervous system targets like the D2 and 5-HT3 receptors in the CTZ.
Given these principles, it is highly probable that This compound possesses significantly reduced or negligible bioactivity at the dopamine D2 and serotonin 5-HT3 and 5-HT4 receptors compared to the parent compound. The sulfation of the N4-amino group, which is part of the pharmacophore responsible for receptor interaction, is likely to disrupt the key binding interactions.
Experimental Methodologies for Assessing Bioactivity
To definitively determine the bioactivity of this compound, a series of in vitro experiments would be required. The following outlines the standard experimental workflows for assessing dopamine and serotonin receptor binding and function.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This assay directly measures the affinity of a compound for a receptor.
Protocol Steps:
-
Membrane Preparation: Homogenize tissues or cells expressing the dopamine D2 receptor and isolate the membrane fraction through centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled D2 receptor ligand (e.g., [3H]spiperone) and a range of concentrations of the unlabeled test compound (Metoclopramide or this compound).
-
Separation: After reaching equilibrium, rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assay for 5-HT3 Receptor Activity
This assay measures the ability of a compound to modulate the function of the 5-HT3 receptor, which is a ligand-gated ion channel.
Protocol Steps:
-
Cell Culture: Use a cell line (e.g., HEK293 cells) stably expressing the human 5-HT3 receptor.
-
Loading with a Fluorescent Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: Add the test compound (Metoclopramide or this compound) to the cells and incubate.
-
Agonist Stimulation: Stimulate the cells with a known 5-HT3 receptor agonist (e.g., serotonin).
-
Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader. An antagonist will inhibit the agonist-induced increase in fluorescence.
-
Data Analysis: Determine the dose-response curve for the antagonist and calculate its IC50 value.
Conclusion
Metoclopramide's bioactivity is well-characterized, with its therapeutic efficacy stemming from a combination of dopamine D2 receptor antagonism, serotonin 5-HT3 receptor antagonism, and serotonin 5-HT4 receptor agonism. In contrast, its major human metabolite, this compound, is presumed to be pharmacologically inactive. This assumption is based on the established principle that sulfation is a detoxification pathway that increases water solubility and facilitates excretion, while generally diminishing the biological activity of the parent compound.
The addition of a bulky, polar sulfonate group at a key position in the Metoclopramide molecule is expected to significantly reduce its affinity for its target receptors. However, it is crucial to emphasize that this is a scientifically reasoned hypothesis in the absence of direct experimental validation. Future research, employing the in vitro assays detailed in this guide, is necessary to definitively characterize the bioactivity of this compound and to fully elucidate the complete pharmacological profile of Metoclopramide and its metabolites.
References
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A Comparative Guide to the Validation of an Analytical Method for Metoclopramide N4-Sulfonate
This guide provides a comprehensive framework for the validation of a stability-indicating analytical method for Metoclopramide N4-Sulfonate, a potential impurity and degradation product of Metoclopramide. The methodologies and principles discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines and are designed to ensure the development of a robust, reliable, and accurate quantitative method suitable for regulatory submission and quality control environments.[1][2][3]
Introduction: The Analytical Imperative
Metoclopramide is a widely used pharmaceutical agent for treating nausea, vomiting, and gastroparesis.[4] During its synthesis, storage, or metabolism, various related substances, including potential sulfonated derivatives like this compound, can emerge. The presence of such impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Consequently, a validated, stability-indicating analytical method is not merely a regulatory requirement but a scientific necessity to ensure patient safety.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] This guide will compare and detail the validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, the workhorse of pharmaceutical analysis, for the quantification of this compound.
The Regulatory Framework: ICH Q2(R1)
All validation protocols herein are designed to meet the criteria set forth by the ICH Harmonised Tripartite Guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology."[1][2] This guideline is the global standard for validating analytical tests and is recognized by major regulatory bodies, including the FDA and EMA.[1][5] The validation characteristics that will be addressed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes Repeatability and Intermediate Precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Comparative Analysis of Analytical Techniques
While several techniques could be considered for the analysis of this compound, RP-HPLC with UV detection remains the most pragmatic and widely adopted choice for routine quality control.
| Technique | Advantages | Disadvantages | Best Suited For |
| RP-HPLC-UV | Robust, reproducible, cost-effective, widely available, excellent for quantification.[6][7] | Moderate sensitivity, may require derivatization for some analytes (not required here). | Routine QC, content uniformity, assay, and impurity quantification. |
| UPLC-UV | Faster analysis times, higher resolution, and lower solvent consumption compared to HPLC. | Higher initial instrument cost, requires higher quality solvents. | High-throughput screening, complex mixture analysis. |
| LC-MS/MS | Extremely high sensitivity and specificity, provides structural information for impurity identification.[8] | High instrument and maintenance cost, complex matrix effects, requires specialized expertise. | Impurity identification, pharmacokinetic studies, trace-level quantification. |
| UV-Spectrophotometry | Simple, rapid, and very cost-effective.[9][10] | Lacks specificity for impurity analysis in the presence of the parent drug; cannot separate components.[9] | Assay of pure bulk drug or simple formulations where interference is minimal. |
For the purpose of quantifying a known impurity like this compound, RP-HPLC-UV offers the optimal balance of performance, cost, and regulatory acceptance. It provides the necessary specificity to separate the impurity from the active pharmaceutical ingredient (API) and other potential degradants.
Experimental Design: Validation of an RP-HPLC Method
This section outlines the step-by-step protocols for validating an RP-HPLC method for this compound.
Proposed Chromatographic Conditions (A Starting Point)
The causality behind these choices is to achieve a robust separation based on the known properties of Metoclopramide, which is a hydrophobic and basic compound.[4] A C18 column is a standard choice for retaining such molecules, and a buffered mobile phase is essential to control the ionization state of the basic amine groups, ensuring consistent retention and peak shape.
-
Instrument: Agilent 1260 Infinity LC System or equivalent.[6][11]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 25 mM Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.5 with phosphoric acid) (30:70 v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 273 nm (A common wavelength for Metoclopramide and related substances).[12]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Validation Workflow
The overall process of method validation can be visualized as a structured workflow.
Caption: High-level workflow for analytical method validation.
Specificity and Forced Degradation Studies
Causality: Specificity is arguably the most critical validation parameter for an impurity method. It proves that the method can distinguish the analyte of interest from the API, other impurities, and degradation products. Forced degradation (or stress testing) is the cornerstone of establishing specificity for a stability-indicating method.[13][14] By intentionally degrading the drug substance, we can ensure that the resulting degradants do not interfere with the quantification of this compound.
Protocol:
-
Prepare solutions of Metoclopramide API (e.g., 0.5 mg/mL) and subject them to the following stress conditions:[13][15]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (e.g., 200 Watt hours/square meter) as per ICH Q1B guidelines.[14]
-
-
Prepare a placebo solution (containing all formulation excipients except the API) and subject it to the same stress conditions.
-
Prepare a spiked solution containing Metoclopramide API and a known concentration of this compound reference standard.
-
Analyze all stressed samples, the placebo, the spiked solution, and an unstressed control solution using the proposed HPLC method.
-
Acceptance Criteria: The peak for this compound must be spectrally pure and well-resolved (Resolution > 2.0) from the Metoclopramide peak and any degradation products formed. No interfering peaks should be observed at the retention time of the analyte in the placebo chromatograms.
Linearity, Range, Accuracy, and Precision
These parameters are interconnected and are often evaluated together.
Caption: Interrelationship of core validation parameters.
Protocol:
-
Linearity & Range:
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. The concentration range should span from the reporting limit to 120% of the specification limit (e.g., LOQ, 50%, 80%, 100%, 120% of a 0.1% impurity level relative to the API).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.997.[6] The y-intercept should be insignificant compared to the response at 100% concentration.
-
-
Accuracy (% Recovery):
-
Prepare a solution of the drug product at its nominal concentration.
-
Spike the drug product solution with the this compound reference standard at three different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit).
-
Prepare each concentration level in triplicate (total of 9 determinations).
-
Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each level.
-
-
Precision:
-
Repeatability (Intra-assay precision): Prepare six individual samples of the drug product spiked with this compound at the 100% specification level. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results from the repeatability study and the combined results from both studies (intermediate precision).
-
Acceptance Criteria: %RSD should not be more than 10.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: Determining the LOD and LOQ is crucial for demonstrating the sensitivity of the method. The LOQ, in particular, defines the lower limit of the method's range and ensures that the method is capable of accurately measuring impurities at or below the required reporting threshold.
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration of the analyte that yields a signal-to-noise (S/N) ratio of approximately 3:1. This can be achieved by injecting a series of dilute solutions of the analyte. This concentration is the LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1. This concentration is the LOQ.
-
Confirm the LOQ by preparing and injecting at least six samples at this concentration and verifying that the precision (%RSD) and accuracy (% Recovery) meet the acceptance criteria for impurities.
-
Acceptance Criteria: LOQ must be less than or equal to the reporting threshold for the impurity. Precision at the LOQ should be ≤ 10% RSD.
Robustness
Causality: This parameter demonstrates the reliability of the method during normal use. By showing that minor variations in operational parameters do not significantly affect the results, we build confidence in the method's transferability and day-to-day performance.
Protocol:
-
Analyze a system suitability solution and a spiked sample while making small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5°C).
-
Mobile phase pH (e.g., ± 0.2 units).
-
Mobile phase organic composition (e.g., ± 2% absolute).
-
-
Evaluate the effect on system suitability parameters (e.g., retention time, resolution, tailing factor) and the quantitative result of the spiked sample.
-
Acceptance Criteria: The system suitability criteria must be met under all varied conditions. The quantitative result should not deviate significantly from the result obtained under the nominal conditions.
Summary of Validation Data and Acceptance Criteria
The following table summarizes the expected outcomes and typical acceptance criteria for a successful validation.
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Forced degradation, placebo interference, peak purity analysis. | Analyte peak is pure and resolved (R > 2.0) from all other peaks. |
| Linearity | 5 concentrations, triplicate injections, linear regression. | Correlation Coefficient (r²) ≥ 0.997. |
| Range | Confirmed by linearity, accuracy, and precision data. | LOQ to 120% of specification limit. |
| Accuracy | 9 determinations over 3 concentration levels (spiking). | Mean recovery between 90.0% - 110.0%. |
| Precision (Repeatability) | 6 replicate preparations at 100% level. | %RSD ≤ 10.0%. |
| Precision (Intermediate) | Repeatability study on a different day/analyst/instrument. | %RSD ≤ 10.0% (for combined data). |
| LOD | Signal-to-Noise Ratio ≈ 3:1. | To be determined and reported. |
| LOQ | Signal-to-Noise Ratio ≈ 10:1, confirmed with accuracy/precision. | ≤ Reporting Threshold; %RSD ≤ 10.0%. |
| Robustness | Deliberate variation of key method parameters. | System suitability criteria are met; results are not significantly affected. |
Conclusion
The validation of an analytical method is a systematic and evidence-based process that underpins the quality and safety of pharmaceutical products. The RP-HPLC method detailed in this guide, when validated against the rigorous criteria of ICH Q2(R1), provides a reliable, specific, and robust tool for the quantitative determination of this compound. By understanding the causality behind each validation parameter and adhering to a structured experimental protocol, researchers and drug development professionals can ensure data integrity and full regulatory compliance.
References
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Transfer of the HPLC Method for Related Substances Analysis of Metoclopramide HCl from an Agilent 1260 Infinity LC System Source: Waters Corporation URL: [Link]
-
Title: Development and Validation of High Performance Liquid Chromatography Method for Determination of Metoclopramide Hydrochloride in Pharmaceutical Tablets Formulation Source: Indian Journal of Pharmaceutical Sciences URL: [Link]
-
Title: HPLC Methods for analysis of Metoclopramide Source: HELIX Chromatography URL: [Link]
-
Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
-
Title: Development and Validation of UV-Spectroscopic Method for Assay of Metoclopramide Hydrochloride in Bulk and Injectable Dosage Source: American Journal of Research Communication URL: [Link]
-
Title: Validation and application of RP-HPLC method for the quantification of metoclopramide hydrochloride in oral formulations prepare Source: ResearchGate URL: [Link]
-
Title: Spectrophotometric determination of metoclopramide hydrochloride in bulk and in pharmaceutical preparations Source: Iraqi National Journal of Chemistry URL: [Link]
-
Title: (PDF) Development and validation of UV spectroscopic method for determination of metoclopramide hydrochloride in bulk and tablet formulation Source: ResearchGate URL: [Link]
-
Title: DEVELOPMENT OF ANALYTICAL METHOD FOR METOCLOPROMIDE USING UV-SPECTROPHOTOMETRY Source: International Journal of Pharmaceutical, Chemical, and Biological Sciences URL: [Link]
-
Title: Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology Source: National Institutes of Health (NIH) URL: [Link]
-
Title: RP-HPLC Method for the Simultaneous Estimation of Metoclopramide Hydrochloride and Dexamethasone Sodium Phosphate Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
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Title: The UV spectrum of metoclopramide HCL in Sorensen's phosphate buffer pH... Source: ResearchGate URL: [Link]
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Title: RP-HPLC Analytical Method of Metoclopramide Hydrochloride Prepared Nanoparticle formulation in Solid Oral Formulations by using Source: Journal of Neonatal Surgery URL: [Link]
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Title: Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's Source: Journal of Drug Delivery and Therapeutics URL: [Link]
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Title: Increasing Efficiency of Method Validation for Metoclopramide HCl and Related Substances with Empower 3 MVM Software Source: Waters Corporation URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]
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Title: Novel validated stability-indicating UPLC method for the determination of Metoclopramide and its degradation impurities in API and pharmaceutical dosage form Source: ResearchGate URL: [Link]
-
Title: (PDF) LC-MS characterization of acid degradation products of metoclopramide: Development and validation of a stability-indicating RP-HPLC method Source: ResearchGate URL: [Link]
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Title: HOW TO APPROACH A FORCED DEGRADATION STUDY Source: SGS URL: [Link]
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A-Senior-Application-Scientist's-Guide-to-Metoclopramide-Antibody-Cross-reactivity-with-its-N4-Sulfonate-Metabolite
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacokinetic and pharmacodynamic studies, the precision of analytical methods is paramount. Immunoassays, prized for their sensitivity and high-throughput capabilities, are a cornerstone of drug quantification. However, a significant challenge that can compromise the integrity of immunoassay data is antibody cross-reactivity, where an antibody binds to molecules structurally similar to the target analyte. This guide provides an in-depth analysis of the cross-reactivity between metoclopramide and its N4-sulfonate metabolite, offering experimental frameworks and data-driven insights to navigate this analytical hurdle.
The-Crux-of-the-Matter:-Structural-Similarities-and-Metabolic-Pathways
Metoclopramide is a widely used medication for treating nausea, vomiting, and gastroparesis.[1][2] Its metabolism in the human body is complex, involving several enzymatic pathways. A significant route of metabolism is N-4 sulfate conjugation, resulting in the formation of the N4-sulfonate metabolite.[3][4][5] This process, catalyzed by sulfotransferase enzymes, alters the parent molecule but can retain key structural features, or epitopes, that antibodies recognize.
The potential for cross-reactivity stems from the degree of structural similarity between the parent drug and its metabolite.[6] While the addition of a sulfonate group (-SO3) to the N4 position introduces a significant chemical change, the core structure of the metoclopramide molecule often remains largely intact. This conserved scaffold can be the primary recognition site for antibodies developed against the parent drug, leading to potential binding of the N4-sulfonate metabolite.
Understanding the metabolic fate of metoclopramide is crucial. The drug is primarily metabolized by the liver enzyme CYP2D6, with other enzymes like CYP3A4 and CYP1A2 playing lesser roles.[4][7] Besides oxidation, conjugation with glucuronic acid and sulfate are also important metabolic pathways.[1][2] The N4-sulfonate metabolite is a notable product of this conjugation.[8]
Quantifying-the-Challenge:-A-Competitive-ELISA-Framework
To objectively assess the cross-reactivity of metoclopramide antibodies with the N4-sulfonate metabolite, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the method of choice.[9] This technique allows for the direct comparison of the binding affinities of the parent drug and its metabolite to the antibody.
Here, we outline a robust, step-by-step protocol for this purpose. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Experimental-Protocol:-Competitive-ELISA-for-Cross-Reactivity-Assessment
Objective: To determine the percentage cross-reactivity of an anti-metoclopramide antibody with metoclopramide N4-sulfonate.
Materials:
-
High-binding 96-well microtiter plates
-
Anti-metoclopramide antibody (primary antibody)
-
Metoclopramide standard
-
Metoclopramide-horseradish peroxidase (HRP) conjugate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol Steps:
-
Plate Coating:
-
Dilute the anti-metoclopramide antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Rationale: This step immobilizes the capture antibody onto the solid phase of the well, providing a stable platform for the competitive binding reaction.
-
-
Washing and Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Rationale: Washing removes any unbound antibody. Blocking is critical to prevent non-specific binding of subsequent reagents to the well surface, which would lead to high background signal and inaccurate results.
-
-
Competitive Reaction:
-
Prepare serial dilutions of both the metoclopramide standard and the N4-sulfonate metabolite standard in Assay Buffer (e.g., PBS with 0.1% BSA).
-
In separate tubes, pre-incubate 50 µL of each standard/metabolite dilution with 50 µL of a fixed, limiting concentration of the metoclopramide-HRP conjugate. This incubation should be for at least 1 hour at room temperature.
-
Add 100 µL of these mixtures to the corresponding wells of the antibody-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Rationale: This is the core of the competitive assay. The free analyte (metoclopramide or its metabolite) in the solution competes with the enzyme-labeled metoclopramide for binding to the limited number of immobilized antibody sites. The amount of HRP conjugate that binds to the plate is inversely proportional to the concentration of free analyte.
-
-
Washing:
-
Aspirate the solutions from the wells.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
Rationale: Thorough washing is essential to remove all unbound reagents, especially the unbound HRP conjugate. Inadequate washing is a common source of high background.
-
-
Signal Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Rationale: The HRP enzyme bound to the plate catalyzes the conversion of the TMB substrate, producing a blue color. The intensity of the color is directly proportional to the amount of HRP conjugate bound.
-
-
Stopping the Reaction and Reading:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes.
-
Rationale: The acid in the stop solution halts the enzymatic reaction and stabilizes the color for accurate measurement.
-
Data-Analysis
-
Generate a standard curve by plotting the absorbance values against the logarithm of the metoclopramide concentration.
-
Determine the concentration of metoclopramide that causes 50% inhibition of the maximum signal (IC50).
-
Similarly, determine the IC50 for the N4-sulfonate metabolite.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Metoclopramide / IC50 of N4-Sulfonate Metabolite) x 100
Visualizing-the-Workflow
Caption: Competitive ELISA workflow for assessing antibody cross-reactivity.
Interpreting-the-Data:-A-Comparative-Analysis
The results of the competitive ELISA will provide quantitative data on the degree of cross-reactivity. Below is a table presenting hypothetical, yet realistic, data to illustrate the potential findings.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Metoclopramide | 10 | 100% |
| N4-Sulfonate Metoclopramide | 200 | 5% |
| Unrelated Compound | > 10,000 | < 0.1% |
Interpretation of Hypothetical Data:
In this example, the anti-metoclopramide antibody exhibits a 5% cross-reactivity with the N4-sulfonate metabolite. This indicates that the antibody has a significantly higher affinity for the parent drug. While a 5% cross-reactivity might be acceptable for some applications, in others, it could lead to an overestimation of metoclopramide concentrations, especially if the metabolite is present at high levels in the biological samples.
The-Molecular-Interaction:-A-Closer-Look
The phenomenon of cross-reactivity is rooted in the molecular recognition between the antibody's binding site (paratope) and the structural features (epitopes) of the antigen. The addition of the sulfonate group to the N4 position of metoclopramide can alter the local charge and steric hindrance, potentially reducing the binding affinity of the antibody.
Caption: Antibody binding to metoclopramide and its N4-sulfonate metabolite.
Implications-for-Research-and-Drug-Development
The potential for cross-reactivity between metoclopramide and its N4-sulfonate metabolite has significant implications for:
-
Therapeutic Drug Monitoring (TDM): Inaccurate quantification of metoclopramide due to metabolite interference can lead to incorrect dose adjustments.
-
Pharmacokinetic (PK) Studies: Overestimation of the parent drug concentration can result in erroneous calculations of key PK parameters such as clearance and volume of distribution.
-
Bioequivalence Studies: Cross-reactivity can obscure true differences between generic and innovator drug formulations.
-
Toxicology Studies: Misinterpretation of drug exposure levels can impact the assessment of safety margins.
Mitigating-the-Risk:-Strategies-and-Best-Practices
For researchers and drug development professionals, it is crucial to be aware of and address the potential for cross-reactivity. Key strategies include:
-
Thorough Antibody Characterization: Always perform comprehensive cross-reactivity testing of new antibody lots against all major metabolites.
-
Method Validation: Validate the immunoassay according to regulatory guidelines, including specificity and interference studies.
-
Use of Highly Specific Antibodies: Whenever possible, select monoclonal antibodies that have been screened for minimal cross-reactivity with known metabolites.[13]
-
Orthogonal Methods: When high accuracy is critical, confirm immunoassay results with a different analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS), which offers higher specificity.
-
Consider the Assay Format: The choice of immunoassay format can influence the degree of observed cross-reactivity.[14]
By understanding the structural basis of cross-reactivity and implementing rigorous validation protocols, researchers can ensure the generation of accurate and reliable data in their studies of metoclopramide. This diligence is fundamental to advancing our understanding of this important therapeutic agent and ensuring patient safety.
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A Comparative Analysis of Metoclopramide Metabolism Across Species: A Guide for Preclinical and Translational Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Crucial Role of Species-Specific Metabolism in Drug Development
Metoclopramide is a widely used pharmaceutical agent, primarily functioning as a dopamine D2 receptor antagonist and a 5-HT4 receptor agonist. Its clinical applications are extensive, ranging from treating nausea and vomiting associated with chemotherapy and surgery to managing gastroparesis and gastroesophageal reflux disease.[1] However, the translation of preclinical data to clinical outcomes for metoclopramide, as with many xenobiotics, is complicated by significant interspecies variations in drug metabolism. These differences can profoundly impact a drug's pharmacokinetic profile, efficacy, and potential for adverse effects, such as the extrapyramidal symptoms and tardive dyskinesia linked to metoclopramide.[2][3]
This guide provides a comprehensive comparative analysis of metoclopramide metabolism in humans and key preclinical animal models, including dogs, rats, and rabbits. As a senior application scientist, my objective is to move beyond a simple recitation of facts. Instead, this document synthesizes data from disparate studies to explain the causal relationships between metabolic pathways, enzymatic activity, and pharmacokinetic outcomes. By understanding why these differences exist, researchers and drug development professionals can make more informed decisions in selecting appropriate animal models, interpreting preclinical data, and anticipating potential drug-drug interactions in human subjects. The protocols and data presented herein are designed to be self-validating, providing a robust framework for investigating drug metabolism in your own research.
Core Metabolic Pathways of Metoclopramide
Metoclopramide undergoes extensive biotransformation, primarily through Phase I (oxidation) and Phase II (conjugation) reactions in the liver.[1][4]
-
Phase I Metabolism (Oxidation): This phase involves the chemical modification of the metoclopramide molecule, primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. The main oxidative reactions include:
-
N-dealkylation: The removal of an ethyl group from the diethylaminoethyl side chain, a critical metabolic transformation for many amine-containing drugs.[4][5] This process leads to the formation of the des-ethyl metabolite.[6][7]
-
N-hydroxylation: The addition of a hydroxyl group to one of the nitrogen atoms.[8][9]
-
Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring.[6]
-
-
Phase II Metabolism (Conjugation): Following oxidation, or acting on the parent drug directly, Phase II enzymes attach endogenous polar molecules to metoclopramide, rendering the metabolites more water-soluble and facilitating their excretion. Key conjugation reactions are:
The interplay and preference for these pathways vary dramatically across species, which is the central theme of this guide.
Caption: General metabolic pathways of metoclopramide.
**A Head-to-Head Comparison of Metoclopramide Metabolism
Human Metabolism: The CYP2D6-Dominant Profile
In humans, the metabolism of metoclopramide is predominantly driven by the polymorphic enzyme CYP2D6.[1][4] This single enzyme's activity is a major determinant of the drug's clearance and is responsible for significant interindividual variability in pharmacokinetics.[2]
-
Key Enzymes: CYP2D6 is the primary catalyst for oxidative metabolism, with minor contributions from CYP3A4 and CYP1A2.[2][4] Phase II conjugation via sulfation and glucuronidation is also a significant route.[4][10]
-
Metabolite Profile: The major metabolites formed are N-de-ethylated and N-hydroxylated products, both primarily generated by CYP2D6.[8][9] Following oral administration, N-4 sulphate conjugation is a particularly important pathway, and the amount of conjugated drug in the urine correlates with bioavailability.[10][11] A systematic analysis identified five key metabolites in vivo: an N-O-glucuronide (M1), an N-sulfate (M2), a des-ethyl metabolite (M3), a hydroxylated metabolite (M4), and an oxidative de-aminated metabolite (M5).[6][7][12]
-
Pharmacokinetic Implications: Due to extensive first-pass metabolism, oral bioavailability is highly variable, ranging from 32% to over 97%.[2][10][11] The heavy reliance on CYP2D6 means that individuals classified as "poor metabolizers" due to genetic polymorphisms may have reduced clearance, leading to higher plasma concentrations and an increased risk of adverse drug reactions.[3][4] Furthermore, metoclopramide itself is a reversible, competitive inhibitor of CYP2D6, creating a potential for drug-drug interactions with other CYP2D6 substrates.[2][13][14]
Dog Metabolism: A Shift Away from Conjugation
The dog is a commonly used preclinical model, yet its metabolism of metoclopramide diverges significantly from humans, particularly concerning Phase II pathways.
-
Key Enzymes & Pathways: While N-de-ethylation is an important Phase I reaction, conjugation is a minor metabolic pathway in dogs compared to humans.[11][15][16][17] This represents a critical departure from the human metabolic profile.
-
Pharmacokinetic Implications: The difference in metabolic fate contributes to variations in drug disposition. Studies have shown that the oral bioavailability of metoclopramide tablets in dogs is relatively low (around 25%), indicating significant presystemic metabolism, though perhaps through different primary routes than in humans.[18] This finding is crucial for toxicologists; a dose that is well-tolerated in dogs may produce much higher concentrations of specific conjugated metabolites in humans, or vice-versa. The reduced role of conjugation makes the dog a less-than-ideal model for predicting the human pharmacokinetics of metoclopramide and its metabolites.[11]
Rabbit Metabolism: The Conjugation-Dominant Profile
The rabbit presents another distinct metabolic profile, characterized by a heavy reliance on Phase II conjugation.
-
Key Enzymes & Pathways: For rabbits, conjugation with glucuronic acid and sulphate is a major route of metabolism, more so than in other studied species.[15][16][19] While N-de-ethylation still occurs, the conjugation pathways are predominant.
-
Pharmacokinetic Implications: This efficient conjugation system suggests that rabbits can clear metoclopramide rapidly via these pathways. Indeed, studies show reliable and rapid absorption after intramuscular (IM) and subcutaneous (SC) administration, with high bioavailability.[20] The liver plays a very active role in reducing the systemic availability of the parent drug after oral administration.[15][16] Researchers using rabbit models must be aware that drug exposure may be dominated by conjugated metabolites, which may have different pharmacological or toxicological profiles than the parent compound or oxidative metabolites.
Rat Metabolism: A Model of Slow Elimination
The rat is a staple of preclinical research, but for metoclopramide, it exhibits unique pharmacokinetic characteristics.
-
Key Enzymes & Pathways: N-de-ethylation is a recognized Phase I metabolic reaction in rats.[15][16]
-
Pharmacokinetic Implications: A key finding is that metoclopramide is eliminated slowly after oral administration in rats, a notable difference from other species.[15][16] While pharmacokinetic parameters after intravenous (IV) administration show little variation between rats, rabbits, and dogs, the major interspecies differences become apparent after oral dosing.[15] This suggests that the absorption or first-pass metabolism in the rat gut wall or liver is significantly different, potentially involving saturable processes.[19]
Data Synthesis: Comparative Tables
Table 1: Key Enzymes and Pathways in Metoclopramide Metabolism
| Species | Primary Phase I Enzymes (Oxidation) | Primary Phase II Pathways (Conjugation) | Key Reference(s) |
| Human | CYP2D6 (major) , CYP3A4, CYP1A2 | Sulfate & Glucuronide Conjugation | [4],[2],[1] |
| Dog | CYP-mediated N-de-ethylation | Conjugation is a minor pathway | [15],[11],[17] |
| Rabbit | CYP-mediated N-de-ethylation | Glucuronide & Sulfate Conjugation (major) | [15],[16],[19] |
| Rat | CYP-mediated N-de-ethylation | Conjugation occurs | [15],[16] |
Table 2: Comparative Pharmacokinetic Parameters of Metoclopramide
| Species | Route | Bioavailability (%) | Elimination Half-life (t½) | Key Findings & Notes | Reference(s) |
| Human | Oral | 32 - 97% (highly variable) | ~5-6 hours (dose-dependent) | Variability linked to first-pass metabolism and CYP2D6 genetics. | [10],[11],[1] |
| Dog | Oral (tablet) | ~25% | Not dose-dependent | Significant first-pass metabolism; conjugation is a minor pathway. | [21],[18],[11] |
| Rabbit | IV/IM/SC | High (~96-112% for IM/SC) | ~1.1-1.2 hours | Rapid clearance; conjugation is a major metabolic route. | [15],[20] |
| Rat | Oral | Variable | Slow elimination | Major interspecies variation observed after oral administration. | [15],[16] |
| Horse | SC Bolus | ~110% | N/A | High bioavailability via subcutaneous route. | [22],[23] |
| Cattle | Oral | ~51% | ~53 minutes (beta phase) | Short half-life and rapid clearance. | [24] |
Experimental Methodologies for Metabolic Profiling
To generate the kind of comparative data discussed above, a combination of in vitro and in vivo experimental systems is required. The choice of system is dictated by the specific question being asked.
In Vitro Protocol: Metabolite Identification Using Liver Microsomes
This protocol is designed to identify the metabolites formed by Phase I (CYP) and some Phase II (UGT) enzymes and to pinpoint which specific CYP isozymes are involved.
Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, making them an efficient and standard system for initial metabolic screening. Using individual recombinant CYP enzymes allows for the definitive identification of the catalysts for specific reactions, validating observations from pooled microsomes.
Step-by-Step Methodology:
-
Preparation: Thaw pooled human (or species-specific) liver microsomes (HLM) and recombinant CYP enzymes (e.g., CYP2D6, CYP3A4, CYP1A2) on ice. Prepare a stock solution of metoclopramide in a suitable solvent (e.g., methanol).
-
Incubation Setup: In separate microcentrifuge tubes, combine phosphate buffer (pH 7.4), metoclopramide (at a final concentration of ~10 µM), and either HLM (0.5 mg/mL) or a specific recombinant CYP. Include a negative control without the enzyme.
-
Initiation: Pre-warm the reaction tubes to 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system. The NADPH is a required cofactor for CYP enzyme activity.
-
Incubation: Incubate the reactions at 37°C for a set time (e.g., 60 minutes) in a shaking water bath.
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the proteins and halts all enzymatic activity.
-
Sample Processing: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.
Caption: Workflow for in vitro metabolite identification.
In Vivo Protocol: Cross-Species Pharmacokinetic Study
This protocol provides a framework for comparing how different species absorb, distribute, metabolize, and excrete metoclopramide in a living system.
Causality: While in vitro systems are excellent for identifying metabolic pathways, they cannot predict the complex interplay of absorption, distribution, and excretion that determines a drug's overall pharmacokinetic profile. In vivo studies are essential for determining parameters like bioavailability and elimination half-life, which are critical for dose selection and extrapolation to humans.
Step-by-Step Methodology:
-
Animal Selection & Acclimation: Select healthy animals from at least two species (e.g., Beagle dogs and Sprague-Dawley rats). Allow them to acclimate to the facility for at least one week. Ensure all procedures are approved by an Institutional Animal Care and Use Committee (IACUC).
-
Dosing: Divide animals into groups. Administer a single dose of metoclopramide via the desired routes (e.g., one group receives an IV bolus for bioavailability reference, another receives an oral gavage). Doses should be selected based on literature or pilot studies.
-
Sample Collection: Collect serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Processing: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma frozen at -80°C until analysis.
-
Bioanalysis: Extract metoclopramide and its expected metabolites from the plasma samples. Quantify the concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use specialized software (e.g., WinNonlin) to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance, Volume of distribution, Bioavailability) from the plasma concentration-time data.
-
Comparative Analysis: Compare the calculated parameters across the different species and administration routes to identify significant differences in drug disposition.
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion and Implications for Translational Science
The metabolism of metoclopramide is a clear example of how a drug's disposition can vary dramatically between species. The human profile is dominated by CYP2D6-mediated oxidation and conjugation, the dog shows a reduced capacity for conjugation, the rabbit favors conjugation pathways, and the rat exhibits slow oral elimination.[1][10][11][15]
These differences are not academic; they have profound implications for drug development:
-
Animal Model Selection: No single animal model perfectly replicates human metoclopramide metabolism. The dog may underpredict the role of conjugated metabolites, while the rabbit may overpredict it. The choice of model must be justified based on the specific metabolic pathway of interest for a new chemical entity that shares characteristics with metoclopramide. Data from hepatocyte studies suggest that non-human primates may offer a more predictive model for human metabolism.[25]
-
Toxicity Studies: Species-specific metabolites could have unique toxicological profiles. A metabolite that is minor in a preclinical species could be a major, and potentially toxic, metabolite in humans.
-
Predicting Human Pharmacokinetics: Relying solely on data from a single animal species would lead to a poor prediction of human bioavailability and clearance. A more robust approach involves integrating in vivo data from multiple species with in vitro data from human-derived systems (e.g., human liver microsomes and hepatocytes).
Ultimately, a thorough, multi-species investigation of metabolism, grounded in the mechanistic understanding of enzymatic pathways, is indispensable. This comparative approach allows researchers to build a more complete picture of a drug's behavior, de-risk development, and more accurately predict its performance and safety in the ultimate target species: humans.
References
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Livezey, M. R., Briggs, E. D., Bolles, A. K., Nagy, L. D., Fujiwara, R., & Furge, L. L. (2014). Metoclopramide is metabolized by CYP2D6 and is a reversible inhibitor, but not inactivator, of CYP2D6. Xenobiotica, 44(4), 309–319. [Link]
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Wang, G., Zhang, X., Wang, S., Zhang, Q., & Wang, Y. (2012). Metoclopramide nasal spray in vitro evaluation and in vivo pharmacokinetic studies in dogs. Drug development and industrial pharmacy, 38(11), 1332–1338. [Link]
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Bakke, O. M., & Segura, J. (1976). absorption and elimination of metoclopramide in three animal species. Journal of Pharmacy and Pharmacology. [Link]
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Livezey, M. R., Briggs, E. D., Bolles, A. K., Nagy, L. D., Fujiwara, R., & Furge, L. L. (2014). Metoclopramide is metabolized by CYP2D6 and is a reversible inhibitor, but not inactivator, of CYP2D6. ClinPGx. [Link]
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Argikar, U. A., Gomez, J., Ung, D., Parkman, H. P., & Nagar, S. (2010). Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies. Drug Metabolism and Disposition, 38(8), 1295–1303. [Link]
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Farooq, A., & Tadi, P. (2023). Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile. MDPI. [Link]
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Desta, Z., Wu, G., Flockhart, D. A., & Abemethy, D. R. (2002). The Gastroprokinetic and Antiemetic Drug Metoclopramide Is a Substrate and Inhibitor of Cytochrome P450 2D6. Drug Metabolism and Disposition, 30(3), 336-43. [Link]
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Bateman, D. N. (1983). Clinical pharmacokinetics of metoclopramide. Clinical Pharmacokinetics, 8(6), 523–529. [Link]
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Wang, G., Zhang, X., Wang, S., Zhang, Q., & Wang, Y. (2012). Metoclopramide nasal spray in vitro evaluation and in vivo pharmacokinetic studies in dogs. Taylor & Francis Online. [Link]
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Bateman, D. N., Kahn, C., & Davies, D. S. (1980). The pharmacokinetics of metoclopramide in man with observations in the dog. British Journal of Clinical Pharmacology, 9(4), 371–377. [Link]
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Desta, Z., Wu, G., Flockhart, D. A., & Abemethy, D. R. (2002). The gastroprokinetic and antiemetic drug metoclopramide is a substrate and inhibitor of cytochrome P450 2D6. Drug Metabolism and Disposition, 30(3), 336-343. [Link]
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De Vito, V., Kim, T. W., Rota, S., & Giorgi, M. (2015). BIOPHARMACEUTICS OF METOCLOPRAMIDE: INTRAVENOUS, INTRAMUSCULAR, SUBCUTANEOUS AND PER RECTUM ADMINISTRATIONS IN RABBITS. Iris-ARPI. [Link]
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Siregar, P., & Zahra, F. (2023). Metoclopramide. StatPearls - NCBI Bookshelf. [Link]
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Hart, K. A., Brown, J. L., Davis, J. L., & Leise, B. S. (2024). Evaluation of pharmacokinetics of metoclopramide administered via subcutaneous bolus and intravenous constant rate infusion to adult horses. VTechWorks. [Link]
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A Head-to-Head Comparison of Metoclopramide N4-Sulfonate and Other Metabolites: A Guide for Researchers
This guide provides a comprehensive head-to-head comparison of Metoclopramide N4-Sulfonate with other key metabolites of Metoclopramide. Designed for researchers, scientists, and drug development professionals, this document delves into the available experimental data to objectively compare the performance and characteristics of these compounds. We will explore their metabolic pathways, pharmacological activities, and toxicological profiles, supported by detailed experimental protocols and data visualizations.
Introduction to Metoclopramide Metabolism
Metoclopramide, a widely used prokinetic and antiemetic agent, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Understanding the pharmacological and toxicological profiles of these metabolites is crucial for a comprehensive assessment of the drug's efficacy and safety. The primary metabolic pathways include oxidation via cytochrome P450 enzymes, primarily CYP2D6, and conjugation with sulfate and glucuronic acid.[1][2][3][4]
The major metabolites identified in both in vivo and in vitro studies include:
-
This compound (M2): A major metabolite formed through sulfation.[5][6]
-
Des-ethyl Metabolite (M3): Formed via N-deethylation, an oxidative pathway.[5][6]
-
Hydroxylated Metabolite (M4): A product of aromatic hydroxylation.[5][6]
-
Oxidative deaminated metabolite (M5): Another product of oxidative metabolism.[5][6]
This guide will focus on a comparative analysis of this compound against the other significant metabolites, where data is available.
Metabolic Pathways and Enzymology
The biotransformation of metoclopramide is a complex interplay of Phase I and Phase II metabolic reactions.
Caption: Metabolic pathways of Metoclopramide.
CYP2D6 is the principal enzyme responsible for the N-deethylation and N-hydroxylation of metoclopramide.[3] Sulfation, leading to the formation of this compound, is a significant conjugation pathway.[7] It is important to note that the urinary levels of the N-sulfate (M2) and des-ethyl (M3) metabolites can vary significantly among individuals.[5][6]
Head-to-Head Comparison: Pharmacological Activity
A critical aspect of evaluating metoclopramide's metabolites is their potential to interact with the same pharmacological targets as the parent drug, primarily dopamine D2 and serotonin 5-HT3 receptors.[8][9][10] Direct comparative experimental data on the receptor binding affinities of the metabolites is limited in the public domain. However, we can infer potential activities based on structural similarities and available information.
Table 1: Comparative Pharmacological Profile
| Compound | Target | Reported/Inferred Activity | Supporting Evidence/Rationale |
| Metoclopramide | Dopamine D2 Receptor | Antagonist | Well-established; central and peripheral actions contribute to antiemetic and prokinetic effects.[8][11][12] |
| 5-HT3 Receptor | Antagonist | Contributes to the antiemetic effect, especially at higher doses.[8][10] | |
| 5-HT4 Receptor | Agonist | Mediates gastroprokinetic activity.[8] | |
| This compound | Dopamine D2 Receptor | Likely reduced or no activity | The addition of a bulky, polar sulfonate group at the N4-position is expected to significantly hinder binding to the receptor. |
| Des-ethyl Metabolite | Dopamine D2 Receptor | Potentially retained activity | The N-deethylation may not abolish receptor binding, but could alter affinity and selectivity. Further studies are required. |
| Hydroxylated Metabolite | Dopamine D2 Receptor | Potentially altered activity | The position of hydroxylation on the aromatic ring could influence receptor interaction. |
Experimental Protocol: Dopamine D2 Receptor Binding Assay
To empirically determine and compare the binding affinities, a competitive radioligand binding assay can be employed.
Objective: To determine the inhibitory concentration (IC50) of Metoclopramide, this compound, and other metabolites for the dopamine D2 receptor.
Materials:
-
Human recombinant dopamine D2 receptor-expressing cell membranes.
-
[3H]-Spiperone (radioligand).
-
Test compounds (Metoclopramide and its metabolites).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, [3H]-Spiperone, and either a test compound dilution or vehicle.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
Caption: Dopamine D2 Receptor Binding Assay Workflow.
Head-to-Head Comparison: Toxicological Profile
The most significant adverse effects of metoclopramide are extrapyramidal symptoms (EPS), which are linked to its dopamine D2 receptor antagonism in the central nervous system.[2] The toxicological profiles of its metabolites, particularly their potential to induce EPS, are not well-documented.
Table 2: Comparative Toxicological Profile (Inferred)
| Compound | Potential for Extrapyramidal Symptoms | Rationale |
| Metoclopramide | Known risk, especially with long-term use | Direct antagonism of central D2 receptors.[2] |
| This compound | Likely low to negligible | The increased polarity due to the sulfonate group would likely limit its ability to cross the blood-brain barrier. |
| Des-ethyl Metabolite | Unknown, requires investigation | If it retains significant D2 receptor affinity and can cross the blood-brain barrier, it may contribute to EPS. |
| Hydroxylated Metabolite | Unknown, requires investigation | The effect of hydroxylation on blood-brain barrier penetration and D2 receptor affinity needs to be determined. |
Experimental Protocol: In Vitro Neuronal Cell Viability Assay
A preliminary assessment of the potential neurotoxicity of the metabolites can be performed using an in vitro cell viability assay on a neuronal cell line.
Objective: To compare the cytotoxicity of Metoclopramide and its metabolites on a human neuroblastoma cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
Cell culture medium and supplements.
-
Test compounds (Metoclopramide and its metabolites).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.
-
Plate reader.
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).
-
Add the MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (half-maximal cytotoxic concentration) for each compound.
Analytical Methodologies for Comparative Analysis
The simultaneous quantification of metoclopramide and its metabolites is essential for comparative pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[13][14][15]
Table 3: Key Parameters for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Metoclopramide | 300.1 | 227.1 |
| This compound | 380.1 | 300.1 |
| Des-ethyl Metabolite | 272.1 | 199.1 |
| Hydroxylated Metabolite | 316.1 | 243.1 |
| (Note: These values are illustrative and should be optimized based on the specific instrument and conditions.) |
Experimental Protocol: UPLC-MS/MS for Simultaneous Quantification
Objective: To develop and validate a UPLC-MS/MS method for the simultaneous determination of Metoclopramide and its major metabolites in a biological matrix (e.g., human plasma).
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize for each analyte and internal standard.
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the UPLC-MS/MS system.
Caption: UPLC-MS/MS Workflow for Metabolite Quantification.
Conclusion and Future Directions
This guide provides a framework for the head-to-head comparison of this compound with other key metabolites. While direct comparative data is currently limited, the provided protocols offer a starting point for researchers to generate this crucial information. Future research should focus on:
-
Synthesizing and purifying all major metabolites to enable comprehensive in vitro and in vivo studies.
-
Conducting direct comparative receptor binding assays to elucidate the pharmacological activity of each metabolite.
-
Performing comparative toxicity studies , both in vitro and in vivo, to assess the safety profile of the metabolites, with a particular focus on their potential to induce extrapyramidal symptoms.
-
Characterizing the detailed pharmacokinetic profiles of each metabolite to understand their contribution to the overall pharmacological and toxicological effects of metoclopramide.
By filling these knowledge gaps, the scientific community can gain a more complete understanding of metoclopramide's disposition and effects, ultimately leading to improved therapeutic strategies and patient safety.
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A Senior Application Scientist's Guide to In Vivo Validation: The Case of Metoclopramide N4-Sulfonate
Introduction: Beyond the Petri Dish—Why In Vivo Validation of Metabolites is Non-Negotiable
In the landscape of drug development, the journey of a compound from a promising in vitro hit to a clinically viable therapeutic is fraught with challenges. A critical, yet often underestimated, aspect of this journey is the characterization of drug metabolites. The parent drug is merely the starting point; once administered, it is subjected to the body's extensive metabolic machinery, giving rise to a host of new chemical entities. These metabolites can be inactive, possess a pharmacological profile similar to the parent drug, or, most critically, exhibit a completely novel or even toxic profile.
Metoclopramide (MCP), a widely used prokinetic and antiemetic agent, serves as an excellent case study. Its therapeutic effects are primarily attributed to its activity as a dopamine D2 receptor antagonist, a serotonin 5-HT3 receptor antagonist, and a 5-HT4 receptor agonist.[1][2] The metabolism of MCP is complex, with one of its identified human metabolites being Metoclopramide N4-Sulfonate.[3][4] While in vitro studies using liver microsomes or cytosol can identify the formation of such metabolites, they tell us little about their systemic exposure, tissue distribution, or pharmacological activity in a living organism.
This guide provides a comprehensive framework for transitioning the in vitro findings of this compound into a robust in vivo validation program. We will move beyond rote protocols to explore the scientific rationale behind each experimental choice, ensuring a self-validating study design that generates trustworthy and translatable data. This process is essential for building a complete safety and efficacy profile, a cornerstone of any successful Investigational New Drug (IND) application.[5][6]
Pillar 1: Pharmacokinetic (PK) Profiling—Can the Metabolite Reach its Target?
Before investigating what the metabolite does (pharmacodynamics), we must first understand where it goes and for how long (pharmacokinetics). An in vivo PK study is the foundational step to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.[7] Without this data, any subsequent pharmacodynamic findings would lack context; a negative result could be due to a true lack of activity or simply because the compound never reached the target receptor in sufficient concentration.
A typical preclinical PK study involves administering the synthesized this compound (and, in a separate arm, the parent drug for comparison) to a relevant animal model, most commonly rodents (e.g., Sprague-Dawley rats), via a clinically relevant route (e.g., oral gavage and intravenous injection).[8]
Key PK Experimental Workflow
Caption: Figure 1: Pharmacokinetic (PK) Study Workflow.
Step-by-Step Protocol: Rodent PK Study
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per time point or using sparse sampling) with jugular vein cannulation for serial blood sampling.
-
Compound Administration:
-
Intravenous (IV): Administer this compound at 1-2 mg/kg via the tail vein to determine clearance and volume of distribution.
-
Oral (PO): Administer at 5-10 mg/kg via oral gavage to assess oral bioavailability.
-
-
Blood Sampling: Collect blood samples (~100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-dose and at specified time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma.[9][10]
-
The method must be validated for linearity, accuracy, precision, and limits of detection and quantification according to regulatory guidelines.[11]
-
-
Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and calculate key PK parameters.
Interpreting the Data: The resulting data (summarized in a table below) will reveal the metabolite's bioavailability, half-life (T½), maximum concentration (Cmax), and brain-to-plasma ratio. This information is crucial for designing subsequent pharmacodynamic studies, specifically for selecting appropriate dose levels and a dosing schedule that will ensure target engagement.
| Parameter | Metoclopramide | This compound | Significance |
| Bioavailability (F%) | ~80%[12][13] | To be determined | Determines how much of an oral dose reaches systemic circulation. |
| Half-life (T½, hours) | 5-6[12][13] | To be determined | Dictates dosing frequency. |
| Cmax (ng/mL) after 10 mg/kg PO | Reference Value | To be determined | Peak plasma concentration. |
| Brain/Plasma Ratio at Tmax | Reference Value | To be determined | Indicates blood-brain barrier penetration, critical for CNS targets. |
Pillar 2: Pharmacodynamic (PD) Modeling—Does the Metabolite Retain Activity?
With a clear understanding of the metabolite's pharmacokinetic profile, we can now design experiments to test its pharmacological activity. The choice of in vivo models must directly correspond to the known mechanisms of the parent drug: D2 antagonism, 5-HT3 antagonism, and 5-HT4 agonism. For each target, we must select a robust, reproducible animal model that provides a quantifiable physiological or behavioral endpoint.
Target 1: Dopamine D2 Receptor Antagonism
A hallmark of D2 antagonists is their ability to block the effects of D2 agonists like apomorphine.
-
Rationale: Apomorphine stimulates central D2 receptors, leading to stereotyped behaviors such as yawning and hypothermia in rodents.[14] A compound with D2 antagonist activity will attenuate or block these effects. This provides a direct, quantifiable measure of target engagement in the central nervous system.
-
Alternative Model: Another common test is the catalepsy test, where D2 antagonists induce a state of immobility. However, this is often associated with less desirable, extrapyramidal side effects, so the apomorphine challenge is a more specific starting point.
Target 2: Serotonin 5-HT3 Receptor Antagonism
5-HT3 receptors in the gut and brain are pivotal in the emetic reflex.
-
Rationale: In species capable of emesis (like ferrets), a direct challenge with a substance like cisplatin can be used. However, a common rodent model is the von Bezold-Jarisch reflex model, where intravenous administration of a 5-HT3 agonist (like 2-Methyl-5-HT) induces a transient bradycardia and hypotension.[15] A 5-HT3 antagonist will prevent this cardiovascular response.
Target 3: Serotonin 5-HT4 Receptor Agonism
5-HT4 receptor activation is known to enhance gastrointestinal motility.[16]
-
Rationale: The primary function of Metoclopramide as a prokinetic is mediated by this mechanism.[1] An effective in vivo model is the whole-gut transit time assay in mice. Animals are administered a non-absorbable colored marker (e.g., carmine red or charcoal meal), and the time to its appearance in feces is measured. A 5-HT4 agonist will significantly decrease this transit time.[16][17]
Caption: Figure 2: Key Signaling Pathways for Metoclopramide.
Pillar 3: Integrated Study Design—A Self-Validating Protocol
To ensure trustworthiness, the experimental design must be comprehensive, including all necessary controls. Here, we detail a protocol for the D2 antagonist model, which can serve as a template for the other PD assays.
Detailed Protocol: Apomorphine-Induced Yawning in Rats
-
Objective: To determine if this compound can antagonize the D2 receptor-mediated behavioral effects of apomorphine.
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250g), n=8-10 per group.
-
Experimental Groups:
-
Group 1 (Vehicle Control): Vehicle 1 (for test compound) + Vehicle 2 (for apomorphine).
-
Group 2 (Positive Control - Agonist): Vehicle 1 + Apomorphine (e.g., 0.5 mg/kg, s.c.).
-
Group 3 (Positive Control - Parent Drug): Metoclopramide (e.g., 1 mg/kg, i.p.) + Apomorphine.
-
Group 4 (Test Article - Low Dose): this compound (Dose 1, i.p.) + Apomorphine.
-
Group 5 (Test Article - High Dose): this compound (Dose 2, i.p.) + Apomorphine. (Note: Doses for the N4-sulfonate should be selected based on the PK data to achieve exposures comparable to or exceeding the parent drug).
-
-
Procedure:
-
Acclimate animals to the observation chambers for at least 30 minutes.
-
Administer the test compound (Vehicle 1, Metoclopramide, or this compound) intraperitoneally (i.p.). The pretreatment time should be based on the Tmax from the PK study (e.g., 30 minutes).
-
After the pretreatment period, administer apomorphine subcutaneously (s.c.).
-
Immediately place the animal back in the observation chamber.
-
A trained observer, blinded to the treatment groups, should record the number of yawns for the next 30-60 minutes.
-
-
Data Analysis:
-
Compare the mean number of yawns for each group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
The primary endpoint is a statistically significant reduction in the number of yawns in Groups 3, 4, or 5 compared to Group 2.
-
Anticipated Comparative Data
The results should be summarized in a clear, comparative table.
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Yawns (± SEM) in 30 min | % Inhibition vs. Apo Control |
| 1. Vehicle + Vehicle | - | 10 | 1.2 ± 0.4 | - |
| 2. Vehicle + Apomorphine | 0.5 (s.c.) | 10 | 25.5 ± 2.1 | 0% (Baseline) |
| 3. Metoclopramide + Apomorphine | 1.0 | 10 | 5.1 ± 1.5** | 80% |
| 4. This compound + Apo | 5.0 | 10 | 23.8 ± 2.5 | 7% |
| 5. This compound + Apo | 20.0 | 10 | 18.9 ± 2.3 | 26% |
| p<0.05, **p<0.01 compared to Vehicle + Apomorphine group. |
Interpretation: In this hypothetical dataset, Metoclopramide strongly inhibited apomorphine-induced yawning, as expected. The N4-sulfonate metabolite showed a weak, dose-dependent inhibition that only reached statistical significance at a high dose. This would suggest that this compound is either a significantly weaker D2 antagonist than the parent drug or has poor brain penetration, a hypothesis that can be confirmed by revisiting the PK data.
Conclusion: Synthesizing the Evidence for a Go/No-Go Decision
The in vivo validation of drug metabolites like this compound is a mandatory step in preclinical drug development, governed by regulatory expectations for safety and efficacy assessment.[18][19] By systematically integrating pharmacokinetic and pharmacodynamic studies, we can build a comprehensive profile of a metabolite's activity.
The workflow described here—establishing systemic exposure first, followed by targeted in vivo functional assays based on the parent drug's pharmacology—provides a robust and scientifically sound strategy. The data generated allows for a direct comparison between the parent drug and its metabolite, answering the critical question: is the metabolite a significant contributor to the drug's overall clinical profile? This evidence-based approach is fundamental to making informed decisions, de-risking clinical development, and ultimately ensuring the safety and efficacy of new medicines.
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A Comparative Analysis of Metoclopramide and its N4-Sulfonate Metabolite: Efficacy and Receptor Activity
Prepared for: Drug Development Professionals and Scientific Researchers
This guide provides an in-depth, objective comparison of the pharmacological efficacy of the widely-used prokinetic and antiemetic agent, Metoclopramide, versus its primary metabolite, Metoclopramide N4-Sulfonate. By synthesizing available data, this document aims to elucidate the potential differences in their mechanisms of action and receptor affinities, offering valuable insights for future drug development and pharmacological research.
Introduction to Metoclopramide: A Multi-Receptor Modulator
Metoclopramide is a cornerstone therapeutic agent for a range of gastrointestinal disorders, including diabetic gastroparesis and gastroesophageal reflux disease (GERD), as well as for preventing chemotherapy-induced nausea and vomiting.[1][2][3] Its clinical utility stems from a complex mechanism of action involving modulation of multiple neurotransmitter receptors.[1][4]
Primary Mechanisms of Action:
-
Dopamine D2 Receptor Antagonism: Metoclopramide's primary antiemetic effect is achieved by blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[1][5] Peripherally, this antagonism at D2 receptors on enteric neurons enhances gastrointestinal motility.[6]
-
Serotonin 5-HT3 Receptor Antagonism: At higher doses, Metoclopramide acts as a 5-HT3 receptor antagonist, contributing to its potent antiemetic properties, particularly in the context of chemotherapy.[1][7]
-
Serotonin 5-HT4 Receptor Agonism: The drug's prokinetic effects are significantly mediated by its agonist activity at 5-HT4 receptors, which facilitates the release of acetylcholine from enteric neurons, thereby increasing gastric emptying and intestinal transit.[1][4][8]
Metoclopramide undergoes extensive metabolism in the liver. The primary pathways include oxidation by cytochrome P450 enzymes, particularly CYP2D6, and conjugation with glucuronide and sulfate.[2][9][10] One of the key metabolic routes is N-sulfoconjugation, which produces the this compound metabolite.[11][12] Understanding whether this major metabolite retains, loses, or alters its pharmacological activity compared to the parent drug is critical for a complete comprehension of Metoclopramide's in vivo effects and variability in patient response.
Comparative Efficacy: Parent Drug vs. N4-Sulfonate Metabolite
Direct comparative efficacy data for this compound is limited in publicly accessible literature. However, the core of Metoclopramide's efficacy lies in its binding affinity and functional activity at D2, 5-HT3, and 5-HT4 receptors. A change in the chemical structure, such as the addition of a bulky, negatively charged sulfonate group at the N4-position, would be expected to significantly alter its interaction with these receptor binding pockets.
While specific experimental data for the N4-sulfonate metabolite is not available from the search results, we can infer its likely activity based on structure-activity relationships and describe the standard experimental protocols used to validate such hypotheses. The addition of the sulfonate group drastically increases the polarity and size of the molecule, which could sterically hinder its ability to fit into the hydrophobic binding pockets of these receptors or alter the electronic interactions necessary for receptor activation or inhibition.
Dopamine D2 Receptor Antagonism
Metoclopramide's antagonism of the D2 receptor is crucial for its antiemetic effects and is also responsible for its potential extrapyramidal side effects.[2] The affinity of Metoclopramide for the D2 receptor has been quantified, with reported IC50 values around 483 nM.[13]
Hypothesized Efficacy of N4-Sulfonate: The addition of the sulfonate group would likely decrease the binding affinity for the D2 receptor. This is because the binding site for many D2 antagonists involves hydrophobic and specific electrostatic interactions that the large, charged sulfonate group would disrupt.
Experimental Protocol 1: D2 Receptor Binding Affinity Assay
This protocol describes a standard radioligand competition binding assay to determine and compare the binding affinities (Ki) of Metoclopramide and its N4-sulfonate metabolite for the D2 receptor.
Objective: To quantify the affinity of test compounds for the human D2 dopamine receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human D2L dopamine receptor.[14][15]
-
Radioligand: [3H]-Spiperone or [3H]-Methylspiperone, a high-affinity D2 antagonist.[15][16]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM) or another potent D2 antagonist.[17]
-
Test Compounds: Metoclopramide HCl, this compound.
-
96-well microplates, glass fiber filters, and a liquid scintillation counter.
Methodology:
-
Preparation: Thaw frozen cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well.
-
Assay Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd, e.g., 0.2 nM [3H]-Methylspiperone), and serial dilutions of the test compounds (Metoclopramide or N4-sulfonate metabolite).[15]
-
Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess unlabeled antagonist like Haloperidol).
-
Incubation: Incubate the plates for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
Termination: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[16]
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
Self-Validation: The protocol's integrity is validated by ensuring the specific binding is at least 80% of the total binding and that the Ki value for a known standard (e.g., unlabeled Metoclopramide) falls within the expected range.
Data Presentation: Comparative Receptor Binding Affinity
| Compound | Target Receptor | Binding Affinity (Ki) |
| Metoclopramide | Dopamine D2 | ~79 nM (IC50 ~483 nM)[13][18] |
| This compound | Dopamine D2 | Hypothesized to be significantly higher (lower affinity) |
| Metoclopramide | Serotonin 5-HT3 | ~60 nM (IC50 ~308 nM)[13] |
| This compound | Serotonin 5-HT3 | Hypothesized to be significantly higher (lower affinity) |
Note: The provided Ki/IC50 values for Metoclopramide are from existing literature. Values for the N4-sulfonate metabolite are hypothetical and would need to be determined experimentally.
Workflow for Receptor Binding Assay
Caption: Workflow for a D2 receptor radioligand binding assay.
Serotonin 5-HT3 Receptor Antagonism
Metoclopramide's antagonism at 5-HT3 receptors, which are ligand-gated ion channels, is a key component of its antiemetic action against highly emetogenic stimuli like chemotherapy.[19][20]
Hypothesized Efficacy of N4-Sulfonate: Similar to the D2 receptor, the binding of antagonists to the 5-HT3 receptor often involves specific hydrophobic and cation-π interactions within the channel pore. The bulky, polar sulfonate group on the N4-sulfonate metabolite would likely disrupt these interactions, leading to a significant reduction in antagonist potency.
Serotonin 5-HT4 Receptor Agonism
Agonism at 5-HT4 receptors, which are Gs-protein coupled receptors (GPCRs), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[21][22] This signaling cascade ultimately enhances acetylcholine release, promoting gut motility.[4][8]
Hypothesized Efficacy of N4-Sulfonate: The agonist binding pocket of the 5-HT4 receptor has specific structural requirements. It is highly probable that the addition of the N4-sulfonate group would prevent the metabolite from effectively binding to and activating the receptor. Therefore, the metabolite is unlikely to possess prokinetic activity.
Experimental Protocol 2: 5-HT4 Receptor Functional Assay (cAMP Accumulation)
This protocol outlines a cell-based assay to measure the functional agonist activity of Metoclopramide and its N4-sulfonate metabolite at the 5-HT4 receptor by quantifying intracellular cAMP production.
Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds as agonists for the human 5-HT4 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT4 receptor.
-
Assay Medium: Hank's Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase (PDE) inhibitor like IBMX (100 µM) to prevent cAMP degradation.[21]
-
Positive Control: Serotonin (5-HT) or a known selective 5-HT4 agonist (e.g., Prucalopride).[23]
-
Test Compounds: Metoclopramide, this compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase reporter-based).[24]
Methodology:
-
Cell Plating: Seed the 5-HT4 receptor-expressing cells into 96- or 384-well plates and grow to confluency.
-
Pre-incubation: Aspirate the growth medium and replace it with assay medium containing the PDE inhibitor. Incubate for 20-30 minutes at 37°C.
-
Compound Addition: Add serial dilutions of the test compounds and the positive control (e.g., 5-HT) to the wells. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Convert the raw signal to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve.
-
Determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) for each compound.
-
Compare the Emax of the test compounds to that of the full agonist (5-HT) to determine if they are full or partial agonists.
-
Self-Validation: The assay is validated by confirming a robust signal-to-background ratio with the full agonist and by ensuring the EC50 of the positive control is consistent with historical data.
Signaling Pathway for 5-HT4 Receptor Agonism
Caption: 5-HT4 receptor activation pathway by Metoclopramide.
Pharmacokinetic Profile and Clinical Implications
Metoclopramide is rapidly absorbed orally, with about 85% of a dose recovered in the urine.[2] A significant portion of this is the parent drug, either free or conjugated, but metabolites like the N4-sulfonate are also present.[11] The metabolism, primarily via CYP2D6, shows significant inter-individual variability, which can affect plasma concentrations of both the parent drug and its metabolites.[9][25]
Given the high likelihood that this compound has significantly reduced or no activity at the key D2, 5-HT3, and 5-HT4 receptors, it can be considered an inactive metabolite. Therefore, the sulfoconjugation pathway represents a route of detoxification and elimination.
Clinical Relevance:
-
CYP2D6 Poor Metabolizers: Individuals with reduced CYP2D6 function metabolize Metoclopramide more slowly, leading to higher plasma concentrations of the parent drug.[12][25] This increases the risk of dose-dependent side effects, particularly extrapyramidal symptoms, as more active drug is present for a longer duration.[25]
-
Drug-Drug Interactions: Co-administration of Metoclopramide with potent CYP2D6 inhibitors can mimic the poor metabolizer phenotype, increasing the risk of adverse events.[12]
-
Therapeutic Efficacy: The clinical efficacy of Metoclopramide is directly tied to the concentration of the parent compound. The conversion to the N4-sulfonate metabolite effectively terminates the drug's action.
Conclusion and Future Directions
Based on fundamental principles of medicinal chemistry and pharmacology, the N4-sulfonation of Metoclopramide is a metabolic inactivation step. The addition of a large, polar sulfonate group is predicted to severely diminish or abolish the compound's ability to bind to and modulate its key therapeutic targets: the D2, 5-HT3, and 5-HT4 receptors.
Key Takeaways:
-
Parent Drug Dominance: The pharmacological effects of Metoclopramide are attributable to the parent molecule.
-
Metabolite Inactivity: this compound is likely an inactive metabolite, and its formation is a clearance mechanism.
-
Clinical Variability: Variations in metabolic pathways, especially CYP2D6 activity, are critical determinants of drug exposure and the risk of adverse effects, as they control the rate of conversion of the active parent drug to inactive metabolites.
Future Research: To definitively confirm these hypotheses, direct experimental validation is required. The in vitro protocols detailed in this guide—specifically, radioligand binding assays for D2 and 5-HT3 receptors and a functional cAMP assay for the 5-HT4 receptor—should be performed to quantitatively compare the activity of Metoclopramide against its N4-sulfonate metabolite. Such studies would provide conclusive data on the metabolite's contribution, or lack thereof, to the overall pharmacological profile of Metoclopramide.
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Sarac, I., Sarac, H., Bozina, T., Simicevic, L., & Ivek, I. (2023). Structure of metoclopramide and observed metabolites. ResearchGate. [Link]
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Argikar, U. A., Gomez, J., Ung, D., Parkman, H. P., & Nagar, S. (2010). Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies. Drug metabolism and disposition, 38(8), 1287–1297. [Link]
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Tonini, M., Candura, S. M., Messori, E., & Rizzi, C. A. (2004). Review article: clinical implications of enteric and central D2 receptor blockade by antidopaminergic gastrointestinal prokinetics. Alimentary pharmacology & therapeutics, 19(4), 379–390. [Link]
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A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized Metoclopramide N4-Sulfonate
Introduction: The Rationale for N4-Sulfonation of Metoclopramide
Metoclopramide, a substituted benzamide, is a widely used prokinetic and antiemetic agent.[1] Its pharmacological activity is primarily mediated through dopamine D2 receptor antagonism.[1] The modification of its core structure is a key area of interest in drug metabolism studies and the development of new chemical entities with potentially altered pharmacokinetic profiles. One such modification is the sulfonation of the N4-amino group, creating Metoclopramide N4-Sulfonate, a known metabolite.[2][3] This guide provides a comprehensive, multi-technique approach to unequivocally confirm the successful synthesis and structure of this sulfonated derivative, moving beyond simple procedural steps to explain the causal logic behind each analytical choice.
Part 1: Synthesis Pathway and Rationale
The synthesis of this compound involves the reaction of the primary aromatic amine at the C4 position with a suitable sulfonating agent. A common and effective method utilizes a sulfur trioxide pyridine complex (SO₃·Py) in an appropriate solvent.
Rationale for Reagent Selection:
-
SO₃·Py Complex: This reagent is chosen over more aggressive alternatives like chlorosulfonic acid or oleum to prevent unwanted side reactions, such as sulfonation on the aromatic ring or degradation of the amide linkage. It is a mild and electrophilic sulfonating agent, ideal for reacting with the nucleophilic N4-amino group.
-
Aprotic Solvent: A solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) is preferred to avoid reaction with the sulfonating agent.
-
Aqueous Workup: A carefully controlled aqueous workup is necessary to quench the reaction and precipitate the product, which often has different solubility characteristics than the parent drug.
Experimental Protocol: Synthesis
-
Dissolve Metoclopramide (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve Sulfur Trioxide Pyridine Complex (1.2 eq) in anhydrous DMF.
-
Add the SO₃·Py solution dropwise to the Metoclopramide solution over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by slowly pouring the mixture into ice-cold water.
-
Adjust the pH to precipitate the product, if necessary.
-
Collect the crude product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product via recrystallization or column chromatography to obtain the final this compound.
Visualization: Synthesis of this compound
Caption: Reaction scheme for the N4-sulfonation of Metoclopramide.
Part 2: The Analytical Tripod for Structural Confirmation
We employ a tripod of spectroscopic techniques—Mass Spectrometry, NMR, and FTIR—to build a robust case for the product's structure. Each technique provides a unique piece of the puzzle, and their collective agreement is our standard for confirmation.
Visualization: Analytical Confirmation Workflow
Caption: Workflow for the multi-technique structural confirmation.
A. Mass Spectrometry (MS): Confirming the Covalent Addition
Expertise & Causality: MS is the first line of analysis as it directly confirms the successful covalent modification by providing the molecular weight of the new entity. We expect the mass to increase by the mass of an SO₃ group (80.06 Da). For sulfonated compounds, which are acidic, Electrospray Ionization (ESI) in negative ion mode is superior as it readily facilitates the formation of [M-H]⁻ ions, leading to high sensitivity.[4]
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases containing a volatile buffer like ammonium acetate, which is compatible with MS detection.[5]
-
MS Detection: Analyze the eluent using an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquisition Mode: Acquire data in negative ion mode ([M-H]⁻) over a mass range of m/z 100-1000.
-
Fragmentation: Perform MS/MS analysis on the parent ion to aid in structural elucidation. A characteristic loss of SO₃ (m/z 80) is a strong indicator of a sulfonic acid group.[6]
| Analyte | Molecular Formula | Expected Exact Mass [M] | Observed [M-H]⁻ (m/z) | Key Fragment (MS/MS) | Inference |
| Metoclopramide | C₁₄H₂₂ClN₃O₂ | 299.1401 | 298.1328 (in pos. mode [M+H]⁺: 300.1475) | N/A | Starting Material Reference |
| This compound | C₁₄H₂₂ClN₃O₅S | 379.0969 | 378.0896 | m/z 298 ([M-H-SO₃]⁻) | Successful addition of one SO₃ group.[7] |
B. Nuclear Magnetic Resonance (NMR): Pinpointing the Location
Expertise & Causality: While MS confirms what was added, NMR confirms where it was added. It provides unequivocal proof of the N4-sulfonation through characteristic changes in the chemical shifts of nearby protons and carbons. The disappearance of the two protons from the primary N4-amine and the appearance of a single, downfield-shifted N-H proton of the resulting sulfonamide is a critical diagnostic marker.[8]
-
Sample Preparation: Dissolve ~10-20 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.
-
Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
2D NMR: If necessary, perform 2D NMR experiments like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) to confirm assignments.
| Proton Assignment | Metoclopramide (Approx. δ, ppm) | This compound (Approx. δ, ppm) | Rationale for Change |
| H6 (Aromatic) | ~7.8 | ~7.5 | The electron-donating NH₂ is replaced by the electron-withdrawing NH-SO₃, causing an upfield shift of the ortho proton. |
| H3 (Aromatic) | ~6.4 | ~6.8 | The para proton experiences a downfield shift due to the change in the electronic nature of the N4 substituent. |
| -OCH₃ | ~3.8 | ~3.8 | No significant change expected. |
| N4-NH₂ | ~5.8 (broad, 2H) | Signal Disappears | The primary amine has been substituted. |
| N4-NH-SO₃ | N/A | ~9.5 (singlet, 1H) | Appearance of the acidic sulfonamide proton, typically deshielded.[8] |
| Amide N-H | ~8.1 (triplet) | ~8.2 | Minor shift possible due to subtle conformational changes. |
| Carbon Assignment | Metoclopramide (Approx. δ, ppm) | This compound (Approx. δ, ppm) | Rationale for Change |
| C4 (ipso-C) | ~148 | ~135 | The strong deshielding effect of the NH₂ group is reduced upon substitution with the NH-SO₃ group, causing a significant upfield shift. |
| C5 (ipso-C) | ~113 | ~118 | The carbon bearing the chlorine atom is shifted downfield due to the altered electronics of the ring. |
| C=O (Amide) | ~166 | ~166 | No significant change expected. |
C. Fourier-Transform Infrared (FTIR) Spectroscopy: Confirming the Functional Group
Expertise & Causality: FTIR spectroscopy provides rapid and definitive evidence for the presence of the key sulfonamide functional group. The characteristic and strong stretching vibrations of the S=O bonds are easily identifiable and serve as a powerful diagnostic tool, complementing the NMR and MS data.
-
Sample Preparation: Prepare the sample using an Attenuated Total Reflectance (ATR) accessory or by creating a KBr pellet.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the key vibrational bands and compare them to the spectrum of the starting material.
| Functional Group | Metoclopramide (Approx. Wavenumber, cm⁻¹) | This compound (Approx. Wavenumber, cm⁻¹) | Rationale for Change |
| N-H Stretch (N4-Amine) | ~3450 & 3350 (doublet) | ~3250 (single, broad) | Disappearance of the asymmetric/symmetric stretches of a primary amine and appearance of a single secondary sulfonamide N-H stretch.[8] |
| S=O Asymmetric Stretch | N/A | ~1340-1310 | Appearance of a strong, characteristic band for the SO₂ group.[8][9][10] |
| S=O Symmetric Stretch | N/A | ~1160-1140 | Appearance of a second strong, characteristic band for the SO₂ group.[8][9][10] |
| S-N Stretch | N/A | ~920-900 | Appearance of the sulfonamide S-N stretch.[8][10] |
| C=O Stretch (Amide) | ~1630 | ~1635 | Minimal change expected. |
Conclusion
The structural confirmation of synthesized this compound requires a synergistic analytical approach. Mass spectrometry provides the foundational evidence of a successful covalent addition by confirming the expected molecular weight. FTIR spectroscopy offers rapid and clear confirmation of the introduction of the key sulfonamide functional group. Finally, ¹H and ¹³C NMR spectroscopy deliver the definitive, high-resolution evidence, not only corroborating the presence of the sulfonate group but also precisely pinpointing its location at the N4-position through predictable and observable shifts in the spectra. Only when the data from all three techniques are in complete agreement can the structure be considered unequivocally confirmed. This rigorous, multi-faceted validation is essential for ensuring the identity and purity of synthesized metabolites and novel drug candidates in a research and development setting.
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A Comparative Guide to the Inter-laboratory Validation for the Quantification of Metoclopramide N4-Sulfonate
Introduction: The Analytical Imperative for Metoclopramide N4-Sulfonate
Metoclopramide, a widely used antiemetic and prokinetic agent, undergoes extensive metabolism in the body.[1] One of its identified metabolites is this compound, also known as Metoclopramide Metabolite M2.[2][3] In the context of pharmaceutical manufacturing, related substances and metabolites must be rigorously controlled and quantified to ensure the safety and efficacy of the final drug product. The N4-sulfonate derivative, while a metabolite, could also potentially arise as a process-related impurity or degradant. Therefore, establishing a robust, reliable, and transferable analytical method for its quantification is paramount.
This guide provides a comprehensive framework for conducting an inter-laboratory validation study for this compound. An inter-laboratory (or round-robin) study is the gold standard for assessing the reproducibility of an analytical method. It challenges the method's robustness by subjecting it to the inherent variabilities of different laboratories, including different analysts, equipment, and environmental conditions. This process is critical for standardizing a method for widespread use in quality control (QC) environments. We will compare viable analytical techniques, propose a study design, provide a detailed experimental protocol, and outline the criteria for successful validation, grounded in the principles of the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[4][5][6]
Chapter 1: A Comparative Analysis of Analytical Methodologies
The choice of analytical technique is the foundation of any validation study. The primary goal is to achieve sufficient sensitivity, specificity, and precision to quantify this compound at required levels, typically as a low-level impurity in the presence of the active pharmaceutical ingredient (API), Metoclopramide.
Causality Behind Method Selection:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of QC laboratories. It is cost-effective and robust, making it an excellent candidate for routine analysis.[7] However, its sensitivity might be a limiting factor if extremely low quantification limits are required.
-
Ultra-Performance Liquid Chromatography (UPLC) with UV Detection: UPLC offers significant advantages over traditional HPLC, including higher resolution, faster run times, and increased sensitivity due to sharper peaks.[8][9] This makes it highly suitable for resolving the N4-sulfonate from the parent drug and other related substances efficiently.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique provides the highest level of sensitivity and specificity by monitoring specific mass-to-charge (m/z) transitions of the analyte.[10][11] While unparalleled in performance, its complexity and cost may not be justifiable or available for routine QC release testing in all laboratories. It is, however, the definitive tool for structural confirmation and reference method development.
The table below provides an objective comparison of these techniques for the intended application.
| Performance Characteristic | HPLC-UV | UPLC-UV | LC-MS/MS | Rationale & Justification |
| Specificity | Good. Dependent on chromatographic resolution from Metoclopramide and other impurities. | Excellent. Higher efficiency columns provide superior separation power.[12] | Unsurpassed. Specificity is guaranteed by monitoring unique parent-daughter ion transitions.[11] | For impurity analysis, unequivocal separation from the API is critical. UPLC and LC-MS/MS offer higher assurance. |
| Limit of Quantitation (LOQ) | Moderate (~0.1 - 1 µg/mL).[13] | Good (~0.05 - 0.5 µg/mL).[14] | Excellent (pg/mL to low ng/mL levels).[10] | The required LOQ depends on the specification limit for the impurity. LC-MS/MS is necessary for trace-level genotoxic impurities. |
| Precision (%RSD) | < 2% (Repeatability).[15] | < 1.5% (Repeatability).[8] | < 5% (Repeatability). | All techniques can achieve excellent precision. UPLC often shows slightly better performance due to automation and system design. |
| Robustness | High. Well-established technology. | High. Modern systems have built-in diagnostics and stable performance. | Moderate. Susceptible to matrix effects and requires specialized maintenance. | For transfer to multiple labs, a robust method (HPLC/UPLC) is preferred to minimize inter-site failures. |
| Cost & Accessibility | Low. Standard equipment in all QC labs. | Moderate. Higher initial investment but lower solvent consumption. | High. Requires significant capital investment and specialized expertise. | Accessibility is a key factor for an inter-laboratory study. HPLC and UPLC are more widely available. |
Chapter 2: Designing the Inter-Laboratory Validation Study
A successful inter-laboratory study hinges on a meticulously planned protocol. The objective is to provide each participating laboratory with identical samples and a clearly defined procedure to assess the method's reproducibility.
Pillars of the Study Design:
-
Coordinating Laboratory: Manages the study, prepares and distributes samples, and collates and analyzes the final data.
-
Participating Laboratories: A minimum of three laboratories is recommended to provide statistically meaningful data.
-
Reference Standard: A well-characterized, high-purity standard of this compound (CAS No: 27260-42-0) is essential.[2][16]
-
Validation Samples: The coordinating lab will prepare and distribute:
-
API Samples: Metoclopramide API spiked with this compound at three concentration levels (e.g., LOQ, 100%, and 150% of the target specification limit).
-
Placebo Samples: The formulation matrix without the API, to confirm specificity.
-
System Suitability Solution: A mixture of the API and the impurity to verify chromatographic performance.
-
-
Validation Characteristics: Each lab will assess the following parameters according to the shared protocol, as defined by ICH Q2(R1) guidelines.[6][17]
-
Specificity: No interference from placebo at the retention time of the analyte.
-
Accuracy: Recovery of the spiked impurity from the API matrix.
-
Precision: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts).
-
Linearity: Correlation between concentration and response over a defined range.
-
Limit of Quantitation (LOQ): The lowest concentration quantifiable with acceptable precision and accuracy.
-
Inter-Laboratory Study Workflow Diagram
Caption: Workflow for the inter-laboratory validation study.
Chapter 3: Detailed Protocol - A Case Study using UPLC-UV
This section provides a self-validating UPLC-UV protocol. The causality for each parameter is explained to ensure analysts understand the scientific basis of the method.
Equipment and Reagents
-
Instrument: UPLC system with a Photodiode Array (PDA) or Tunable UV (TUV) detector (e.g., Waters ACQUITY UPLC H-Class).[12]
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Rationale: The 1.7 µm particle size provides high efficiency and resolution, critical for separating closely eluting impurities. The C18 stationary phase is a robust, versatile choice for retaining the moderately polar analytes.[9]
-
-
Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Purified Water.
Chromatographic Conditions
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid.
-
Rationale: A pH of 3.0 ensures that the tertiary amine on Metoclopramide (pKa ~9) is fully protonated, leading to good peak shape and retention on a reverse-phase column.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.5 95 5 3.0 0.5 60 40 3.1 0.5 95 5 | 4.0 | 0.5 | 95 | 5 |
-
Rationale: A gradient elution is necessary to elute the more polar N4-sulfonate impurity and the less polar Metoclopramide API within a short run time while maintaining good resolution.
-
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
-
-
Injection Volume: 1.0 µL.
-
Detection Wavelength: 275 nm.
Preparation of Solutions
-
Diluent: Mobile Phase A:Acetonitrile (80:20 v/v).
-
Reference Standard Stock (100 µg/mL): Accurately weigh ~5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
System Suitability Solution: Prepare a solution containing ~500 µg/mL of Metoclopramide API and ~2.5 µg/mL of this compound in diluent.
-
Test Sample Preparation: Accurately weigh an amount of Metoclopramide API containing the spiked impurity into a volumetric flask to achieve a final nominal concentration of 500 µg/mL.
System Suitability Test (SST)
-
Procedure: Inject the System Suitability Solution five times.
-
Acceptance Criteria (as per USP <621>): [12][14]
-
Tailing Factor (for both peaks): Not more than 2.0.
-
Resolution (between Metoclopramide and N4-Sulfonate): Not less than 2.0.
-
%RSD for Peak Area (n=5): Not more than 5.0% for the N4-Sulfonate peak.
-
Rationale: SST ensures the chromatographic system is performing adequately for the analysis, providing confidence in the results generated.
-
Chapter 4: Data Analysis and Acceptance Criteria
The coordinating laboratory is responsible for the statistical analysis of the data submitted by all participants. The goal is to determine if the method is reproducible across different environments.
Data Compilation
Each laboratory will report their individual results for accuracy (as % recovery) and precision (as %RSD) for the three spike levels.
Table of Hypothetical Inter-Laboratory Results:
| Validation Parameter | Spike Level | Lab A | Lab B | Lab C | Overall Mean | Reproducibility %RSD |
| Accuracy (% Recovery) | Level 1 (LOQ) | 98.5% | 101.2% | 99.3% | 99.7% | 1.4% |
| Level 2 (100%) | 100.2% | 99.1% | 100.8% | 100.0% | 0.9% | |
| Level 3 (150%) | 99.5% | 101.5% | 100.1% | 100.4% | 1.0% | |
| Intermediate Precision (%RSD) | Level 1 (LOQ) | 4.1% | 3.8% | 4.5% | - | - |
| Level 2 (100%) | 1.2% | 1.5% | 1.1% | - | - | |
| Level 3 (150%) | 1.0% | 1.3% | 0.9% | - | - |
Statistical Evaluation
-
Reproducibility: This is the key parameter and is calculated as the relative standard deviation (%RSD) of all results from all laboratories for a given sample level.
-
Analysis of Variance (ANOVA): This statistical test can be used to determine if there are significant differences between the mean results of the different laboratories.
Overall Acceptance Criteria for Validation
For the analytical method to be considered successfully validated for inter-laboratory use, the following criteria should be met:
-
Accuracy: The overall mean recovery at each level should be within 90.0% to 110.0% .[14]
-
Precision:
-
The %RSD for intermediate precision within each lab should not exceed 10% .[19]
-
The overall reproducibility %RSD across all labs should not exceed 15% .
-
-
Linearity: The correlation coefficient (r²) from each lab should be ≥ 0.997 .[13][20]
-
LOQ: The method should demonstrate acceptable accuracy and precision at the claimed LOQ.
-
Specificity: All labs must confirm no interference from the placebo.
Conclusion
The inter-laboratory validation of an analytical method for an impurity like this compound is a rigorous but essential undertaking. It transforms a well-developed method into a robust, transferable tool that can be deployed with confidence across multiple manufacturing sites and contract testing laboratories. By following a structured approach grounded in regulatory guidelines—from the careful selection of technology to the meticulous design of the study and the statistical evaluation of results—organizations can ensure consistent and reliable data, safeguarding product quality and patient safety. The UPLC-UV method proposed in this guide represents a scientifically sound and practical approach to achieving this goal.
References
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El-Bagary, R. I., et al. (2011). LC–MS Method for the Sensitive Determination of Metoclopramide: Application to Rabbit Plasma, Gel Formulations and Pharmaceuticals. Chromatographia, 73(7-8), 753-761. Available at: [Link]
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Tavousi, A., et al. (2018). Rapid Determination of Metoclopramide Level in Human Plasma by LC-MS/MS Assay. ResearchGate. Available at: [Link]
- Farh, I. A., et al. (2024). Development and Validation of High Performance Liquid Chromatography Method for Determination of Metoclopramide Hydrochloride in Pharmaceutical Tablets Formulation. Indian Journal of Pharmaceutical Sciences.
- Hasan, N. Y., et al. (2023). Analytical Techniques for Quantification of Metoclopramide: A Comprehensive Review. Journal of Applied Pharmaceutical Science, 13(9), 031-043.
- Waters Corporation. (n.d.). Analysis of Related Substances of Metoclopramide HCl by an ACQUITY UPLC H-Class PLUS System.
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Waters Corporation. (2016). Increasing Efficiency of Method Validation for Metoclopramide HCl and Related Substances with Empower 3 MVM Software. Available at: [Link]
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Ravikumar, P., et al. (2014). Development of a Stability-Indicating UPLC Method for the Determination of Metoclopramide Hydrochloride in Tablet Dosage Form. ResearchGate. Available at: [Link]
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Sravani, G., et al. (2020). Novel validated stability-indicating UPLC method for the determination of Metoclopramide and its degradation impurities in API and pharmaceutical dosage form. ResearchGate. Available at: [Link]
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Jabeen, A., et al. (2014). Validation and application of RP-HPLC method for the quantification of metoclopramide hydrochloride in oral formulations prepared for IVIVC studies. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1147-1153. Available at: [Link]
- Jabeen, A., et al. (2012). Validation and application of high performance liquid chromatographic method for the estimation of metoclopramide hydrochloride. Latin American Journal of Pharmacy, 31(9), 1341-1346.
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]
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Grainger, J., & Schimek, J. (1984). High-pressure liquid chromatographic method for determination of metoclopramide in serum, urine, and saliva, with a pharmacokinetic study in patients. Therapeutic Drug Monitoring, 6(1), 77-82. Available at: [Link]
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Al-Ghannam, S. M. (2012). High Performance Liquid Chromatography for the Determination of Metoclopramide in Pharmaceutical Preparations Using Pre-column Derivatization with Fluorescamine. Scilit. Available at: [Link]
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Jabeen, A., et al. (2014). Validation and application of RP-HPLC method for the quantification of metoclopramide hydrochloride in oral formulations prepared for IVIVC studies. ResearchGate. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Metoclopramide N4-Sulfonate for Laboratory Professionals
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of Metoclopramide N4-Sulfonate. As a key metabolite of Metoclopramide, a widely used pharmaceutical compound, its waste management is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is built on the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) to provide a self-validating system for your laboratory's waste management protocols.
Introduction: The Imperative for Proper Disposal
This compound is a metabolite of Metoclopramide, a substituted benzamide with antiemetic and gastroprokinetic properties.[1][2] While research into the specific toxicological and environmental profile of the N4-Sulfonate metabolite is less extensive than the parent compound, the precautionary principle dictates it be handled with the same level of care. Improper disposal of pharmaceutical waste can lead to environmental contamination of waterways and soil, and pose risks to human health.[3]
This guide provides a logical, step-by-step framework for managing this compound waste, from initial characterization to final disposal, grounded in regulatory standards and best laboratory practices.
PART 1: Regulatory Framework & Waste Characterization
The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4] Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[3][4]
While Metoclopramide and its metabolites are not typically found on the EPA's P or U lists of acute hazardous wastes, the parent compound is classified as "harmful if swallowed".[5] Furthermore, the EPA's regulations for healthcare facilities explicitly prohibit the sewering (i.e., drain disposal) of any hazardous pharmaceutical waste to prevent contamination of water systems.[3]
Core Directive: Given the active nature of the parent compound and the lack of specific data on the metabolite, all this compound waste must be managed as a hazardous chemical waste. This approach ensures the highest level of safety and compliance.
Logical Framework for Waste Classification
The following diagram illustrates the decision-making process for classifying chemical waste in a laboratory setting, leading to the conservative and correct classification of this compound as hazardous.
Caption: Decision tree for classifying this compound waste.
PART 2: Safe Handling and Spill Management
Proper handling procedures are fundamental to minimizing exposure and preventing accidental release. This includes the use of appropriate Personal Protective Equipment (PPE) and having a clear, actionable spill response plan.
Personal Protective Equipment (PPE)
Based on Safety Data Sheets (SDS) for the parent compound, the following PPE is mandatory when handling this compound powder or solutions.[6][7]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent dermal absorption. |
| Eye Protection | ANSI Z87.1-compliant safety glasses or chemical splash goggles. | To protect eyes from splashes or airborne powder. |
| Body Protection | A standard laboratory coat. For bulk handling, impervious clothing (apron, jumpsuit) may be required.[6] | To prevent contamination of personal clothing. |
| Respiratory | For bulk powder handling or in the absence of adequate ventilation, use a NIOSH-approved respirator.[6] | To prevent inhalation of fine particles. |
Emergency Spill Procedures
Immediate and correct response to a spill is critical. Follow these steps to contain and clean up a spill of this compound.
-
Evacuate & Secure: Alert personnel in the immediate area. If the spill is large or involves a volatile solvent, evacuate the laboratory and prevent re-entry.
-
Don PPE: Before approaching the spill, don the full PPE outlined in the table above.
-
Containment:
-
For Powders: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a spill pad) to prevent it from becoming airborne.
-
For Liquids: Surround the spill with absorbent material to prevent it from spreading.
-
-
Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container. Avoid creating dust. Use a wet paper towel to wipe down the affected area.
-
Decontaminate: Wash the spill area thoroughly with soap and water.[7]
-
Dispose: Place all cleanup materials (gloves, absorbent pads, towels) into the hazardous waste container. Seal and label the container appropriately.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
PART 3: Disposal Protocol
The definitive and compliant method for disposing of this compound is through a licensed hazardous waste management service, with the ultimate disposal occurring via chemical incineration.
Step-by-Step Disposal Workflow
The following protocol outlines the cradle-to-grave management of this compound waste within a laboratory facility.
Step 1: Waste Collection & Containerization
-
Primary Container: Collect all waste, including contaminated PPE and cleanup materials, in a container that is compatible with the waste type (e.g., a high-density polyethylene (HDPE) container for solids and aqueous solutions). The container must be leak-proof and have a tightly sealing lid.[8]
-
Container Integrity: Never use food-grade containers (e.g., milk jugs) for chemical waste.[8] Ensure the container is not damaged or leaking.
Step 2: Labeling
-
Immediately label the waste container with a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: "this compound Waste"
-
The date accumulation started.
-
The physical state (solid/liquid).
-
The associated hazards (e.g., "Toxic").
-
Step 3: On-Site Accumulation
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[8]
-
Segregation is Key: Store the container away from incompatible materials, such as strong acids, bases, or oxidizers, to prevent dangerous reactions.[8] Secondary containment is highly recommended.
Step 4: Arranging for Disposal
-
Once the container is full, or if you are discontinuing work with the chemical, submit a waste pickup request to your institution's EHS department.
-
EHS will coordinate with a licensed hazardous waste disposal company for transportation and final disposal.
Step 5: Final Disposal Method
-
The recommended and most environmentally sound disposal method is high-temperature incineration in a chemical incinerator equipped with appropriate scrubbers.[6] This process destroys the active pharmaceutical ingredient, preventing its release into the environment.
-
Prohibited Methods:
-
DO NOT dispose of this compound down the drain. This is a violation of EPA regulations.[3]
-
DO NOT dispose of this waste in regular trash or biohazard bags. This can lead to environmental contamination and pose a risk to sanitation workers.[9]
-
Landfilling is not a preferred method for pharmaceutical waste and should only be considered by a licensed hazardous waste facility if incineration is not possible.[10]
-
Disposal Workflow Diagram
Caption: Step-by-step process for managing this compound waste.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is not merely a regulatory hurdle; it is a professional responsibility. By adhering to the procedures outlined in this guide—classifying the material as hazardous, using correct PPE, implementing safe handling and spill cleanup protocols, and ensuring final disposal via high-temperature incineration—researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and your EHS department for guidance.
References
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- Hazardous Waste Experts. (2019). Updated Rules for EPA hazardous pharmaceutical waste Sewering.
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- Stericycle. EPA Regulations for Healthcare & Pharmaceuticals.
- Covetrus. MATERIAL SAFETY DATA SHEET Metoclopramide Oral Solution USP.
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- Gupta, V. (2005). Chemical Stability of Metoclopramide Hydrochloride Injection Diluted With 0.9% Sodium Chloride Injection in Polypropylene Syringes at Room Temperature. ResearchGate.
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Navigating the Safe Handling of Metoclopramide N4-Sulfonate: A Comprehensive Guide for Laboratory Professionals
Metoclopramide N4-Sulfonate, a metabolite and impurity of the commonly used pharmaceutical agent Metoclopramide, requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, moving beyond a simple checklist to instill a culture of safety and operational excellence.
Hazard Identification and Risk Assessment: Understanding the Compound
Metoclopramide hydrochloride is classified as harmful if swallowed.[1][2][3][4][5] Overexposure to Metoclopramide can lead to a range of adverse effects, including restlessness, drowsiness, fatigue, central nervous system (CNS) effects, and potential allergic reactions.[6] Furthermore, upon heating or in case of fire, the formation of toxic gases is possible.[1]
Sulfonic acids and their derivatives are a class of organosulfur compounds that can be corrosive and irritating to the skin, eyes, and respiratory tract.[7] Therefore, it is prudent to handle this compound with the assumption that it may possess similar irritant properties.
Summary of Potential Hazards:
| Hazard Category | Potential Effects | Source of Concern |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2][3][4][5] | Based on Metoclopramide data. |
| Target Organ Effects | Central Nervous System (CNS) depression (drowsiness, dizziness).[6] | Based on Metoclopramide data. |
| Skin/Eye Irritation | Potential for irritation or burns upon contact.[7] | General property of sulfonate compounds. |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract.[7] | General property of sulfonate compounds. |
| Thermal Decomposition | May produce toxic fumes (e.g., carbon monoxide, nitrogen oxides, sulfur oxides) when heated to decomposition.[6] | Based on Metoclopramide and sulfonate data. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[8]
Core PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory at all times.[9] A face shield should be worn over safety glasses during procedures with a high risk of splashing or aerosol generation.[9]
-
Hand Protection: Chemical-resistant gloves are required.[10] Disposable nitrile gloves provide good short-term protection against a variety of chemicals.[9] For prolonged handling or when working with larger quantities, consider double-gloving or using gloves with a higher level of chemical resistance. Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.[10]
-
Body Protection: A fully buttoned laboratory coat, preferably made of a flame-resistant material like Nomex®, should be worn to protect the skin and clothing.[9] Long pants and closed-toe shoes are also mandatory.[11]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of airborne particles.[12] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[9]
PPE Selection Workflow
Caption: A workflow diagram for selecting appropriate PPE based on the handling procedure.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and preventing contamination.
Preparation and Weighing:
-
Designated Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure.
-
Pre-use Inspection: Before starting, ensure all necessary PPE is available and in good condition. Inspect glassware for any cracks or defects.
-
Weighing: If weighing the solid compound, use a tared weigh boat or paper. Handle with care to avoid generating dust.
-
Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
Solution Preparation:
-
Solvent Addition: When preparing solutions, add the solvent to the solid this compound slowly and with gentle agitation to avoid splashing.
-
Container Sealing: Once dissolved, securely cap the container.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after completing the work and before leaving the laboratory.[11]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate hazardous waste stream.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.
Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated weigh boats, gloves, and paper towels, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container.
Disposal Methodology:
The recommended disposal method for Metoclopramide is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6] This is a common and effective method for the disposal of many pharmaceutical compounds. Given the sulfonate group, it is important to ensure the incineration process is capable of handling sulfur-containing compounds to prevent the release of sulfur dioxide.
For small quantities of unused medicine in a research setting, an alternative is to mix the compound with an undesirable substance like cat litter or used coffee grounds, place it in a sealed container, and dispose of it in the household trash, provided this is in accordance with local regulations.[13][14][15][16] However, for a laboratory setting, incineration through a certified hazardous waste disposal vendor is the preferred and most compliant method.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
